4-Amino-4'-chlorobenzophenone
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-aminophenyl)-(4-chlorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBUQOIDPQZFKKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70393355 | |
| Record name | 4-AMINO-4'-CHLOROBENZOPHENONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70393355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4913-77-3 | |
| Record name | 4-AMINO-4'-CHLOROBENZOPHENONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70393355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-Amino-4'-chlorobenzophenone from 4-Nitro-4'-chlorobenzophenone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-amino-4'-chlorobenzophenone, a key intermediate in pharmaceutical and chemical industries, through the reduction of 4-nitro-4'-chlorobenzophenone. This document details various synthetic methodologies, presents quantitative data in structured tables, and offers detailed experimental protocols.
Introduction
The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, providing a crucial route to aromatic amines. This compound is a valuable building block in the synthesis of various biologically active molecules. The selective reduction of the nitro group in 4-nitro-4'-chlorobenzophenone, while preserving the ketone and chloro functionalities, is a key challenge that can be addressed by selecting appropriate reducing agents and reaction conditions. This guide explores common and effective methods for this transformation.
Physicochemical Properties
A summary of the key physicochemical properties of the reactant and the product is presented in Table 1.
Table 1: Physicochemical Properties of Reactant and Product
| Property | 4-Nitro-4'-chlorobenzophenone | This compound |
| Molecular Formula | C₁₃H₈ClNO₃ | C₁₃H₁₀ClNO |
| Molecular Weight | 261.66 g/mol [1] | 231.68 g/mol [2] |
| Appearance | Pale yellow solid | Light yellow crystals |
| Melting Point | 177-179 °C[3] | 104.5 °C[4] |
| Boiling Point | Not readily available | 262 °C at 14 Torr[4] |
| Solubility | Soluble in hot ethanol. | Soluble in boiling ethanol.[5][6] |
| CAS Number | 7497-60-1[1] | 2894-51-1[2] |
Synthetic Methodologies
Several methods are available for the reduction of 4-nitro-4'-chlorobenzophenone. The choice of method often depends on factors such as yield, selectivity, cost, and ease of workup. A comparison of common methods is provided in Table 2.
Table 2: Comparison of Synthetic Methods for the Reduction of 4-Nitro-4'-chlorobenzophenone
| Reducing Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| Sodium Sulfide (Na₂S) | - | Not Specified | 92 | 2.5 | 85.8 | 98.08 | [3] |
| Stannous Chloride (SnCl₂·2H₂O) | - | Ethanol / conc. HCl | Hot | 2 | Not specified | Not specified | [5][6] |
| Iron (Fe) | - | Ethanol / Acetic Acid | 100 | 2 | Not specified | Not specified | [7] |
| Catalytic Hydrogenation (H₂) | Pd/C | Not specified | Not specified | Not specified | Not specified | Not specified | General method |
Experimental Protocols
Detailed experimental protocols for the two most cited methods are provided below.
Reduction using Sodium Sulfide (Na₂S)
This method is effective and provides a high yield and purity of the final product.[3]
Materials:
-
4-nitro-4'-chlorobenzophenone
-
Sodium sulfide (Na₂S)
-
Water
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask, dissolve 4-nitro-4'-chlorobenzophenone in a suitable solvent.
-
Prepare a solution of sodium sulfide in water. The optimal molar ratio of 4-nitro-4'-chlorobenzophenone to Na₂S is 1:1.7.[3]
-
Heat the solution of 4-nitro-4'-chlorobenzophenone to 92 °C.[3]
-
Add the sodium sulfide solution dropwise to the heated solution of the nitro compound.
-
Maintain the reaction mixture at 92 °C for 2.5 hours with constant stirring.[3]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into cold water to precipitate the crude product.
-
Filter the precipitate and wash thoroughly with water.
-
Purify the crude this compound by recrystallization from ethanol.
-
Dry the purified crystals under vacuum.
Reduction using Stannous Chloride (SnCl₂)
This is a classic and reliable method for the reduction of aromatic nitro compounds.[5][6]
Materials:
-
4-nitro-4'-chlorobenzophenone
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
Potassium hydroxide (KOH) solution
Procedure:
-
In a flask, prepare a hot solution of stannous chloride dihydrate (0.24 mol) in concentrated hydrochloric acid (50 ml).[5][6]
-
In a separate flask, dissolve 4-nitro-4'-chlorobenzophenone (13 g, 0.05 mol) in hot ethanol (80 ml).[5][6]
-
Add the hot ethanolic solution of 4-nitro-4'-chlorobenzophenone in small portions to the hot acidic solution of stannous chloride with vigorous stirring. A violent reaction may be observed.[5][6]
-
After the addition is complete, heat the reaction mixture on a steam bath for two hours.[5][6]
-
Pour the hot reaction mixture into an aqueous solution of potassium hydroxide with stirring. A precipitate will form.[5][6]
-
Filter the precipitate by suction filtration.
-
Filter the hot solution to remove any insoluble matter.
-
Allow the filtrate to cool to room temperature to crystallize the product.
-
Collect the light yellow crystals of this compound by suction filtration.[5][6]
-
Dry the crystals.
Experimental Workflow and Signaling Pathways
The general workflow for the synthesis and purification of this compound is depicted in the following diagram.
References
- 1. 4-Chloro-4'-nitrobenzophenone | C13H8ClNO3 | CID 347771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Amino-4’-chlorobenzophenone | SIELC Technologies [sielc.com]
- 3. [Synthesis and spectral characterization of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exclusive catalytic hydrogenation of nitrobenzene toward p-aminophenol over atomically precise Au36(SR)24 clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. prepchem.com [prepchem.com]
- 7. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
Spectral Characterization of 4-Amino-4'-chlorobenzophenone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral characterization of 4-Amino-4'-chlorobenzophenone, an important organic intermediate. Due to the limited availability of published, quantitative spectral data for this specific molecule, this guide utilizes data from the closely related compound, 4-chlorobenzophenone, and incorporates the expected spectral characteristics of the 4-amino group. This approach provides a robust framework for the analysis of this compound and its derivatives.
Spectroscopic Data Summary
The following tables summarize the expected quantitative data from key spectroscopic techniques for the characterization of this compound.
Table 1: ¹H NMR Spectral Data
Solvent: CDCl₃, Frequency: 400 MHz
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.7 | d | 2H | H-2', H-6' |
| ~7.4 | d | 2H | H-3', H-5' |
| ~7.6 | d | 2H | H-2, H-6 |
| ~6.7 | d | 2H | H-3, H-5 |
| ~4.0 | br s | 2H | -NH₂ |
Table 2: ¹³C NMR Spectral Data
Solvent: CDCl₃, Frequency: 100 MHz
| Chemical Shift (δ) ppm | Assignment |
| ~195.5 | C=O |
| ~150.0 | C-4 |
| ~138.9 | C-1' |
| ~135.9 | C-4' |
| ~132.7 | C-2, C-6 |
| ~131.5 | C-2', C-6' |
| ~128.7 | C-3', C-5' |
| ~128.4 | C-1 |
| ~114.0 | C-3, C-5 |
Table 3: FT-IR Spectral Data
Sample Preparation: KBr Pellet
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450-3300 | Strong, Doublet | N-H Stretch (asymmetric and symmetric) |
| 3100-3000 | Medium | Aromatic C-H Stretch |
| ~1630 | Strong | C=O Stretch |
| ~1600 | Medium | Aromatic C=C Stretch |
| ~1520 | Medium | N-H Bend |
| ~1280 | Medium | Aromatic C-N Stretch |
| ~840 | Strong | p-substituted C-H Bend |
| ~770 | Medium | C-Cl Stretch |
Table 4: Mass Spectrometry Data
Ionization Mode: Electron Ionization (EI)
| m/z | Relative Intensity | Assignment |
| 231/233 | High | [M]⁺ (Molecular Ion) |
| 202/204 | Medium | [M-NH]⁺ |
| 154 | Medium | [M-C₆H₄Cl]⁺ |
| 139/141 | High | [C₆H₄ClCO]⁺ |
| 120 | High | [C₇H₆NO]⁺ |
| 111/113 | Medium | [C₆H₄Cl]⁺ |
| 92 | Medium | [C₆H₄NH₂]⁺ |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton and carbon framework of the molecule.
Instrumentation: 400 MHz NMR Spectrometer.
Procedure:
-
Sample Preparation: Dissolve 10-20 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Analysis: Transfer the solution to a 5 mm NMR tube. Acquire ¹H NMR and ¹³C NMR spectra at room temperature.
-
Data Processing: Process the raw data using appropriate software. Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C). Integrate the ¹H NMR signals and identify the chemical shifts and multiplicities of all signals.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: FT-IR Spectrometer.
Procedure:
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing approximately 1 mg of this compound with 100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.
-
Analysis: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum over a range of 4000-400 cm⁻¹.
-
Data Processing: Identify and label the characteristic absorption bands corresponding to the functional groups of the molecule.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
Procedure:
-
Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent (e.g., dichloromethane or methanol).
-
Analysis: Inject the sample into the GC-MS system. The compound will be separated on the GC column and subsequently ionized in the mass spectrometer.
-
Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions.
Visualizations
The following diagrams illustrate the experimental workflows and the logical relationships in the spectral analysis of this compound.
In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 4-Amino-4'-chlorobenzophenone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic data for 4-Amino-4'-chlorobenzophenone. Due to the limited availability of public experimental data, this document presents high-quality predicted ¹H and ¹³C NMR data, alongside a detailed, generalized experimental protocol for the acquisition of such spectra. This information is crucial for the structural elucidation and quality control of this important chemical intermediate in various research and development settings.
Predicted NMR Data Presentation
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on advanced computational models and provide a reliable reference for the expected chemical shifts, multiplicities, and coupling constants.
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
| Assigned Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2', H-6' | 7.72 | Doublet | 8.6 | 2H |
| H-2, H-6 | 7.68 | Doublet | 8.8 | 2H |
| H-3', H-5' | 7.46 | Doublet | 8.6 | 2H |
| H-3, H-5 | 6.68 | Doublet | 8.8 | 2H |
| -NH₂ | ~4.2 (broad) | Singlet | - | 2H |
Note: The chemical shift of the amino (-NH₂) protons is highly dependent on solvent and concentration and may exhibit a broad signal.
Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃
| Assigned Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C=O | 194.5 |
| C-4 | 152.3 |
| C-4' | 138.2 |
| C-1' | 136.5 |
| C-2, C-6 | 132.8 |
| C-2', C-6' | 131.2 |
| C-3', C-5' | 128.9 |
| C-1 | 127.5 |
| C-3, C-5 | 113.8 |
Experimental Protocols
This section details a standardized methodology for the acquisition of ¹H and ¹³C NMR spectra for benzophenone derivatives such as this compound.
Sample Preparation:
-
Compound Purity: Ensure the sample of this compound is of high purity to avoid spectral artifacts from impurities.
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a commonly used solvent for this class of compounds. Alternatively, deuterated dimethyl sulfoxide (DMSO-d₆) can be employed if solubility is a concern.
-
Concentration: Prepare a solution by dissolving 5-10 mg of the compound in approximately 0.6-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard for chemical shifts (δ = 0.00 ppm).
-
Sample Transfer: Transfer the solution to a 5 mm NMR tube, ensuring a sufficient volume to cover the detection region of the spectrometer's probe.
NMR Spectrometer Parameters (based on a 400 MHz instrument):
¹H NMR Spectroscopy:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 0-12 ppm.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 16-64, depending on the concentration.
-
Temperature: 298 K.
¹³C NMR Spectroscopy:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral Width: 0-220 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.
-
Temperature: 298 K.
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Perform phase and baseline corrections to the resulting spectrum.
-
Reference the spectrum to the internal standard (TMS).
-
For ¹H NMR spectra, integrate the signals to determine the relative proton ratios.
-
Assign the peaks based on their chemical shifts, multiplicities, and coupling constants.
Mandatory Visualization
The following diagrams illustrate key aspects of the NMR analysis of this compound.
Caption: Key proton environments in this compound.
Caption: A streamlined workflow for NMR analysis.
An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 4-Amino-4'-chlorobenzophenone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the infrared (IR) spectroscopic analysis of 4-Amino-4'-chlorobenzophenone, a key intermediate in pharmaceutical synthesis. This document outlines the characteristic vibrational modes, experimental protocols for sample analysis, and the logical workflow for spectral interpretation.
Introduction to the Infrared Spectroscopy of this compound
Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the molecular structure of organic compounds. For this compound, IR spectroscopy is instrumental in confirming the presence of its key structural features: the amino group (-NH₂), the carbonyl group (C=O) of the benzophenone core, the carbon-chlorine (C-Cl) bond, and the aromatic rings. The molecular structure of the title compound has been characterized by various spectral methods, including IR spectroscopy, which allows for the assignment of its main absorption peaks[1].
Predicted Infrared Absorption Data
The following table summarizes the expected characteristic infrared absorption peaks for this compound. These assignments are based on established group frequency correlations for aromatic amines, ketones, and halogenated aromatic compounds.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |
| 3450 - 3300 | Medium-Strong | N-H asymmetric & symmetric stretching | Primary Amine (-NH₂) |
| 3100 - 3000 | Medium-Weak | C-H aromatic stretching | Aromatic Ring |
| 1650 - 1630 | Strong | C=O stretching | Aryl Ketone (C=O) |
| 1620 - 1580 | Medium-Strong | N-H bending (scissoring) | Primary Amine (-NH₂) |
| 1600 - 1450 | Medium-Strong | C=C aromatic ring stretching | Aromatic Ring |
| 1350 - 1250 | Strong | C-N stretching | Aromatic Amine (C-N) |
| 1100 - 1000 | Strong | C-Cl stretching | Aryl Halide (C-Cl) |
| 850 - 800 | Strong | C-H out-of-plane bending (para-disubstituted ring) | Aromatic Ring |
Experimental Protocols for IR Analysis
The acquisition of a high-quality IR spectrum of solid this compound can be achieved through several methods. The two most common are the Potassium Bromide (KBr) pellet method and Attenuated Total Reflectance (ATR).
Potassium Bromide (KBr) Pellet Method
This traditional transmission method involves dispersing the solid sample within a matrix of dry, IR-transparent potassium bromide.
Protocol:
-
Drying: Dry spectroscopic grade KBr powder in an oven at approximately 110°C for 2-3 hours to remove any absorbed moisture, which can interfere with the spectrum. Store the dried KBr in a desiccator.
-
Sample Preparation: Weigh approximately 1-2 mg of this compound and 100-200 mg of the dried KBr. The ratio of sample to KBr is crucial for obtaining a spectrum with appropriate peak intensities.
-
Grinding: Thoroughly grind the sample and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained. This minimizes light scattering.
-
Pellet Formation: Transfer a portion of the mixture to a pellet-forming die. Place the die in a hydraulic press.
-
Pressing: Apply a pressure of 8-10 tons for several minutes to form a thin, transparent or translucent pellet.
-
Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer for analysis. A background spectrum using a blank KBr pellet should be run first to be subtracted from the sample spectrum.
Attenuated Total Reflectance (ATR) Method
ATR is a modern, rapid sampling technique that requires minimal sample preparation. It is ideal for analyzing solid powders directly.
Protocol:
-
Instrument Setup: Equip the FTIR spectrometer with an ATR accessory, which contains a crystal of high refractive index (e.g., diamond or zinc selenide).
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal. This will account for any atmospheric or instrumental interferences.
-
Sample Application: Place a small amount of the this compound powder directly onto the surface of the ATR crystal.
-
Pressure Application: Use the integrated pressure clamp to apply firm and even pressure to the sample. This ensures good contact between the sample and the crystal surface, which is essential for a strong signal.
-
Spectrum Acquisition: Collect the infrared spectrum of the sample. The IR beam interacts with the sample at the crystal interface via an evanescent wave.
-
Cleaning: After the measurement, the pressure is released, the sample can be recovered, and the crystal surface is cleaned with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.
Visualization of Workflows and Logic
The following diagrams illustrate the experimental workflows and the logical process of spectral interpretation.
Caption: Workflow for KBr Pellet vs. ATR Methods.
Caption: Logic for interpreting spectral data.
Conclusion
The infrared spectrum of this compound provides a definitive fingerprint for its molecular structure. By identifying the characteristic stretching and bending vibrations of the primary amine, aryl ketone, chloro-substituted benzene ring, and the aromatic framework, researchers can confidently verify the identity and purity of this important pharmaceutical intermediate. The choice between the KBr pellet and ATR methods for sample analysis will depend on the available equipment, sample amount, and desired throughput, with both yielding high-quality, interpretable spectra when performed correctly.
References
Unraveling the Molecular Fragmentation of 4-Amino-4'-chlorobenzophenone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles of mass spectrometry (MS) fragmentation as applied to the compound 4-Amino-4'-chlorobenzophenone. Understanding the fragmentation patterns of this and related molecules is pivotal for structural elucidation, impurity profiling, and metabolic studies in the realm of drug discovery and development. While a publicly available, detailed mass spectrum for this compound with quantitative abundance data is not readily accessible, this guide provides a comprehensive analysis based on established fragmentation mechanisms of its constituent chemical moieties, supported by data from closely related analogs.
Predicted Mass Spectrometry Fragmentation Data
The fragmentation of this compound under electron ionization (EI) is anticipated to be driven by the cleavage of the bonds adjacent to the central carbonyl group, a characteristic feature of benzophenones. The presence of the amino and chloro substituents on the phenyl rings will influence the relative stability of the resulting fragment ions.
Based on the analysis of 4-aminobenzophenone and 4-chlorobenzophenone, the following table summarizes the predicted key fragment ions, their mass-to-charge ratios (m/z), and their proposed structures. The relative abundance is a qualitative prediction based on the expected stability of the ions.
| Predicted m/z | Proposed Fragment Ion | Predicted Relative Abundance |
| 231/233 | [M]⁺˙ (Molecular Ion) | Moderate |
| 139/141 | [Cl-C₆H₄-CO]⁺ (4-chlorobenzoyl cation) | High |
| 120 | [H₂N-C₆H₄-CO]⁺ (4-aminobenzoyl cation) | High |
| 111/113 | [Cl-C₆H₄]⁺ (4-chlorophenyl cation) | Moderate |
| 92 | [H₂N-C₆H₄]⁺ (4-aminophenyl cation) | Moderate |
| 77 | [C₆H₅]⁺ (Phenyl cation) | Low |
Note: The presence of chlorine (³⁵Cl and ³⁷Cl isotopes) will result in characteristic isotopic patterns for chlorine-containing fragments, with an approximate intensity ratio of 3:1.
Experimental Protocols for Mass Spectrometry Analysis
To acquire the mass spectrum of this compound, the following experimental protocols are recommended:
Sample Preparation
-
Standard Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable volatile organic solvent such as methanol or acetonitrile.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent for direct infusion analysis, or to an appropriate concentration for chromatographic separation.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a suitable technique for the analysis of thermally stable and volatile compounds like this compound.
-
Gas Chromatograph (GC) Conditions:
-
Injector: Split/splitless injector, operated in splitless mode at 250°C.
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, with a 5% phenyl methylpolysiloxane stationary phase).
-
Oven Program: Start at 150°C, hold for 1 minute, then ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 50-300.
-
Solvent Delay: 3-5 minutes to prevent filament damage from the solvent peak.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
For less volatile samples or for analysis in complex matrices, LC-MS with Electrospray Ionization (ESI) is a powerful alternative.
-
Liquid Chromatograph (LC) Conditions:
-
Column: A C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 10% B, increase to 90% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for equilibration.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Desolvation Gas Flow: 600 L/hr.
-
Scan Range: m/z 100-350.
-
Fragmentation Pathways
The primary fragmentation of the this compound molecular ion ([M]⁺˙) is expected to occur via two main pathways, involving the cleavage of the C-C bonds between the carbonyl group and the substituted phenyl rings.
Caption: Primary fragmentation pathways of this compound.
Further fragmentation of the primary acylium ions can also occur, leading to the formation of smaller, stable cations.
Caption: Secondary fragmentation of the primary acylium ions.
This technical guide provides a foundational understanding of the mass spectrometric behavior of this compound. The predicted fragmentation patterns and proposed experimental protocols offer a robust starting point for researchers engaged in the analysis and characterization of this important chemical entity. Experimental verification of these predictions will be crucial for definitive structural assignments.
An In-depth Technical Guide to 4-Amino-4'-chlorobenzophenone: Properties and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Amino-4'-chlorobenzophenone is a substituted aromatic ketone of significant interest in medicinal chemistry and materials science. As a key intermediate, its physicochemical properties and biological activities are crucial for the development of novel therapeutics and functional materials. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its potential biological relevance, particularly as an anti-inflammatory agent through the inhibition of the p38 MAP kinase pathway.
Core Physical and Chemical Properties
The fundamental properties of this compound are summarized in the table below. This data is essential for its handling, formulation, and application in various experimental settings.
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₀ClNO | [1] |
| Molecular Weight | 231.68 g/mol | [1] |
| Appearance | Light yellow crystals | |
| Melting Point | 104.5 °C or 177-179 °C* | [2] |
| Boiling Point | 262 °C @ 14 Torr | |
| Density (Predicted) | 1.274 ± 0.06 g/cm³ | |
| pKa (Predicted) | 2.05 ± 0.10 | |
| Solubility | Based on the solubility of related compounds, it is expected to be soluble in polar aprotic solvents (e.g., DMSO, DMF), sparingly soluble in polar protic solvents (e.g., ethanol, methanol), and poorly soluble in water and nonpolar solvents. |
*Note on Melting Point: A notable discrepancy exists in the reported melting points. This could be due to different polymorphic forms of the compound or variations in purity. Researchers should consider empirical verification of this property.
Spectroscopic and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on both the amino-substituted and chloro-substituted phenyl rings. The protons ortho and meta to the amino group will appear in the aromatic region, as will the protons on the chlorophenyl ring. The amino group protons will likely appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon, the quaternary carbons bonded to the chlorine and amino groups, and the various CH carbons of the aromatic rings.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands:
-
N-H stretching: Around 3300-3500 cm⁻¹ for the primary amine.
-
C=O stretching: A strong absorption around 1630-1680 cm⁻¹ for the ketone carbonyl group.
-
C-N stretching: In the region of 1250-1350 cm⁻¹.
-
C-Cl stretching: Typically observed in the 600-800 cm⁻¹ range.
-
Aromatic C-H and C=C stretching: Multiple bands in the 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹ regions, respectively.
Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak (M⁺) at an m/z corresponding to the molecular weight of the compound (231.68). Isotope peaks corresponding to the presence of ³⁷Cl will also be observed. Fragmentation patterns will likely involve the cleavage of the bonds adjacent to the carbonyl group, leading to characteristic fragment ions.[2]
Experimental Protocols
Detailed methodologies for the synthesis and characterization of this compound are crucial for its application in research and development.
Synthesis of this compound
Two common methods for the synthesis of this compound involve the reduction of a nitro-substituted precursor.
Method 1: Reduction with Sodium Disulfide (Na₂S₂) [2] This method utilizes sodium disulfide as the reducing agent.
-
Reaction: 4-nitro-4'-chlorobenzophenone is reduced to this compound.
-
Procedure:
-
Synthesize the precursor, 4-nitro-4'-chlorobenzophenone, via a Friedel-Crafts acylation of chlorobenzene with p-nitrobenzoyl chloride using anhydrous AlCl₃ as a catalyst.[2]
-
In a reaction vessel, dissolve 4-nitro-4'-chlorobenzophenone in a suitable solvent.
-
Prepare a solution of sodium disulfide (Na₂S₂).
-
Add the Na₂S₂ solution to the solution of the nitro compound.
-
Heat the reaction mixture at an optimized temperature (e.g., 92 °C) for a specific duration (e.g., 2.5 hours) with a defined molar ratio of reactants (e.g., 1:1.7 of nitro compound to Na₂S₂).[2]
-
Monitor the reaction progress using an appropriate technique (e.g., TLC).
-
Upon completion, quench the reaction and perform a work-up to isolate the crude product.
-
Purify the crude product by recrystallization to obtain pure this compound.
-
Method 2: Reduction with Tin(II) Chloride (SnCl₂) This method employs tin(II) chloride in an acidic medium.
-
Reaction: 4'-chloro-4-nitrobenzophenone is reduced to this compound.
-
Procedure:
-
Prepare a hot solution of tin(II) chloride dihydrate in concentrated hydrochloric acid.
-
Prepare a hot solution of 4'-chloro-4-nitrobenzophenone in ethanol.
-
Add the ethanolic solution of the nitro compound in small portions to the acidic tin(II) chloride solution with stirring.
-
After the addition is complete, heat the mixture on a steam bath for approximately two hours.
-
Pour the reaction mixture into an aqueous solution of potassium hydroxide with stirring to precipitate the product.
-
Filter the precipitate and dissolve it in boiling ethanol.
-
Filter the hot solution to remove any insoluble matter.
-
Allow the filtrate to cool to crystallize the product.
-
Collect the light yellow crystals of this compound by suction filtration.
-
Characterization Protocols
-
Elemental Analysis (EA): To determine the elemental composition (C, H, N) and confirm the empirical formula.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz) using a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) with tetramethylsilane (TMS) as an internal standard.
-
IR Spectroscopy: The IR spectrum is obtained using an FTIR spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film.
-
Mass Spectrometry: Mass spectra are acquired using techniques such as electron ionization (EI) to determine the molecular weight and fragmentation pattern.
Biological Activity and Signaling Pathways
Substituted aminobenzophenones have garnered attention for their potential as therapeutic agents. The position of the amino group on the benzophenone scaffold is a critical determinant of biological activity. While ortho-aminobenzophenones are noted for their antimitotic properties, para-aminobenzophenones, such as this compound, are more closely associated with anti-inflammatory effects.
Inhibition of p38 MAP Kinase
The p38 mitogen-activated protein (MAP) kinase is a key enzyme in the signaling cascade that leads to the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). A series of 4-aminobenzophenones have been identified as potent inhibitors of p38 MAP kinase, thereby blocking the release of these inflammatory mediators. This suggests that this compound may possess anti-inflammatory properties by targeting this pathway.
The diagram below illustrates the proposed mechanism of action.
Caption: p38 MAP Kinase signaling pathway and its inhibition.
Experimental and Logical Workflows
The following diagram outlines a typical workflow for the synthesis and characterization of this compound.
Caption: Synthesis and characterization workflow.
Conclusion
This compound is a valuable compound with well-defined physicochemical properties that make it a useful intermediate in various chemical syntheses. Its potential as an anti-inflammatory agent, through the inhibition of the p38 MAP kinase pathway, presents an exciting avenue for drug discovery and development. The experimental protocols and data presented in this guide offer a solid foundation for researchers and scientists working with this compound. Further investigation into its biological activities and the development of detailed structure-activity relationships will be crucial in unlocking its full therapeutic potential.
References
Solubility of 4-Amino-4'-chlorobenzophenone in common organic solvents
An In-Depth Technical Guide to the Solubility of 4-Amino-4'-chlorobenzophenone in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility of this compound, a key intermediate in various synthetic processes. Due to the limited availability of public quantitative solubility data for this specific compound, this document focuses on providing a strong theoretical framework, detailed experimental protocols for determining solubility, and a template for data presentation. By following the methodologies outlined herein, researchers can generate reliable and reproducible solubility data essential for process development, formulation, and other research applications.
Introduction
This compound is an organic compound of interest in medicinal chemistry and materials science. Its physicochemical properties, particularly its solubility in common organic solvents, are critical for its application in drug development, chemical synthesis, and formulation. Solubility dictates the choice of solvents for reactions, purification methods such as crystallization, and the bioavailability of active pharmaceutical ingredients. This guide presents a foundation for understanding and determining the solubility of this compound.
Physicochemical Properties
Basic physicochemical properties of this compound are summarized below:
| Property | Value | Reference |
| CAS Number | 4913-77-3 | [1] |
| Molecular Formula | C₁₃H₁₀ClNO | [1] |
| Molecular Weight | 231.68 g/mol | [1] |
| Melting Point | 104.5 °C | [1] |
| Boiling Point | 262 °C at 14 Torr | [1] |
Theoretical Framework of Solubility
The solubility of a solid solute in a liquid solvent is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. The dissolution process involves overcoming the lattice energy of the solid (solute-solute interactions) and the intermolecular forces of the solvent (solvent-solvent interactions) to form new solute-solvent interactions.
This compound possesses both polar (amino group, carbonyl group) and nonpolar (chlorinated benzene ring, phenyl ring) functionalities, suggesting it will exhibit a range of solubilities in different organic solvents.
-
Polar Protic Solvents (e.g., methanol, ethanol): These solvents can act as both hydrogen bond donors and acceptors. The amino group of this compound can participate in hydrogen bonding with these solvents, which would suggest some degree of solubility.
-
Polar Aprotic Solvents (e.g., acetone, acetonitrile, ethyl acetate, DMSO): These solvents can act as hydrogen bond acceptors. The carbonyl group and the amino group of the solute can interact with these solvents, likely leading to good solubility.
-
Nonpolar Solvents (e.g., toluene, hexane): Due to the significant polarity of the this compound molecule, its solubility in nonpolar solvents is expected to be limited.
Quantitative Solubility Data
A comprehensive review of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in common organic solvents. Therefore, the following table is provided as a template for researchers to systematically record their experimentally determined solubility data.
Table 1: Experimentally Determined Solubility of this compound
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Molar Fraction (x) |
| Methanol | 25 | Data to be determined | Data to be determined | Data to be determined |
| Ethanol | 25 | Data to be determined | Data to be determined | Data to be determined |
| Isopropanol | 25 | Data to be determined | Data to be determined | Data to be determined |
| Acetone | 25 | Data to be determined | Data to be determined | Data to be determined |
| Acetonitrile | 25 | Data to be determined | Data to be determined | Data to be determined |
| Ethyl Acetate | 25 | Data to be determined | Data to be determined | Data to be determined |
| Toluene | 25 | Data to be determined | Data to be determined | Data to be determined |
| Dichloromethane | 25 | Data to be determined | Data to be determined | Data to be determined |
For a structurally related compound, 4-chlorobenzophenone , qualitative solubility information indicates that it is soluble in ethanol, ether, and acetone.
Experimental Protocol: Thermodynamic Solubility Determination
The "gold standard" for determining the thermodynamic (equilibrium) solubility of a compound is the shake-flask method . This method involves equilibrating an excess amount of the solid compound in the solvent of interest at a constant temperature until the solution is saturated.
Materials
-
This compound (solid)
-
Selected organic solvents (analytical grade or higher)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or incubator with temperature control
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure
-
Preparation of Slurry: Add an excess amount of solid this compound to a vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Solvent Addition: Add a known volume or mass of the desired solvent to the vial.
-
Equilibration: Seal the vials and place them in an orbital shaker at a constant temperature (e.g., 25 °C). Agitate the slurries for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle.
-
Sampling: Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial to remove any undissolved solid particles.
-
Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.
HPLC Analysis Method
-
Column: A C18 reversed-phase column is typically suitable.
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer) is commonly used. The exact ratio should be optimized to achieve good peak shape and retention time.
-
Detection: UV detection at the wavelength of maximum absorbance for this compound.
-
Quantification: Create a calibration curve using standard solutions of this compound of known concentrations. The concentration of the diluted sample is then determined from this curve.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.
References
An In-depth Technical Guide to (4-aminophenyl)-(4-chlorophenyl)methanone (CAS Number: 4913-77-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activities of (4-aminophenyl)-(4-chlorophenyl)methanone, a member of the aminobenzophenone class of compounds. This document consolidates available data on its physicochemical characteristics, details established synthetic routes, and explores its potential therapeutic applications, with a focus on its anti-inflammatory properties. Detailed experimental protocols for relevant biological assays and a proposed mechanism of action involving the p38 MAP kinase signaling pathway are presented. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.
Chemical and Physical Properties
(4-aminophenyl)-(4-chlorophenyl)methanone is a substituted benzophenone with the chemical formula C₁₃H₁₀ClNO. The presence of the amino and chloro functional groups on the phenyl rings significantly influences its chemical reactivity and biological activity. A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 4913-77-3 | N/A |
| Molecular Formula | C₁₃H₁₀ClNO | N/A |
| Molecular Weight | 231.68 g/mol | N/A |
| Appearance | Solid | N/A |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Soluble in organic solvents | N/A |
Synthesis and Manufacturing
The synthesis of aminobenzophenones is a well-established area of organic chemistry, with several methodologies available. The most common approaches include Friedel-Crafts acylation, oxidation of diphenylmethanes, and various cross-coupling reactions.
General Synthetic Routes
-
Friedel-Crafts Acylation: This is a classic and widely used method for the synthesis of benzophenones. It involves the reaction of an activated aromatic compound (in this case, aniline or a protected aniline derivative) with a benzoyl chloride (4-chlorobenzoyl chloride) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The amino group of the aniline must be protected to prevent it from reacting with the Lewis acid.
-
From 2-Aminobenzonitriles: Palladium-catalyzed addition of arylboronic acids or sodium arylsulfinates to 2-aminobenzonitriles offers a modern and efficient route to 2-aminobenzophenones.
Experimental Protocol: Synthesis of a (4-chlorophenyl)methanone derivative
Materials:
-
(1R, 5S)-8-azabicyclo[3.2.1]octan-3-one hydrochloride
-
Pyridine
-
4-chlorobenzoyl chloride
-
Dry dichloromethane (DCM)
-
Nitrogen atmosphere
Procedure:
-
Dissolve the starting amine (1 equivalent) in dry DCM under a nitrogen atmosphere.
-
Add pyridine (3 equivalents) and stir the mixture for 15 minutes at room temperature.
-
Cool the reaction mixture to 0°C and add 4-chlorobenzoyl chloride (1.2 equivalents) dropwise.
-
Stir the reaction mixture for 2 hours at 0°C.
-
Upon completion, quench the reaction with ice water and extract the product with DCM.
-
Wash the organic layer with a saturated sodium bicarbonate solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography.[1]
Workflow for the synthesis of a (4-chlorophenyl)methanone derivative:
Caption: General workflow for the acylation step in the synthesis of a (4-chlorophenyl)methanone derivative.
Uses and Applications
(4-aminophenyl)-(4-chlorophenyl)methanone and related aminobenzophenones are valuable intermediates in the synthesis of a wide range of fine chemicals and pharmaceutically active compounds.[2][3]
-
Pharmaceutical Synthesis: Aminobenzophenones are key precursors for the synthesis of various heterocyclic compounds, including benzodiazepines (used as anxiolytics, sedatives, and anticonvulsants), quinazolines, and acridones.[4]
-
Research Chemical: It serves as a building block in medicinal chemistry for the development of novel therapeutic agents, particularly in the area of anti-inflammatory and anticancer drug discovery.
Biological Activity and Mechanism of Action
The biological activity of (4-aminophenyl)-(4-chlorophenyl)methanone has not been extensively studied individually. However, the broader class of aminobenzophenones has demonstrated significant pharmacological potential, particularly as anti-inflammatory agents.
Anti-inflammatory Activity
Several studies have reported the potent anti-inflammatory effects of 4-aminobenzophenone derivatives.[5] These compounds have been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), in lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs).[5]
Mechanism of Action: p38 MAP Kinase Inhibition
The anti-inflammatory effects of aminobenzophenones are believed to be mediated through the inhibition of the p38 mitogen-activated protein (MAP) kinase signaling pathway.[6] p38 MAP kinase is a key enzyme in the cellular response to stress and inflammation, and its activation leads to the downstream production of inflammatory cytokines. By inhibiting p38 MAP kinase, aminobenzophenones can effectively block this inflammatory cascade.
Proposed Signaling Pathway for the Anti-inflammatory Action of (4-aminophenyl)-(4-chlorophenyl)methanone:
Caption: Proposed mechanism of action via inhibition of the p38 MAP kinase signaling pathway.
Other Potential Activities
The aminobenzophenone scaffold has also been associated with other biological activities, including:
-
Antimitotic activity [2]
-
Antitumor and antiproliferative effects [2]
-
Skeletal muscle relaxant properties [2]
Experimental Protocols for Biological Assays
The following are generalized protocols for key in vitro assays to evaluate the biological activity of (4-aminophenyl)-(4-chlorophenyl)methanone.
In Vitro Anti-inflammatory Assay (Protein Denaturation)
This assay provides a preliminary indication of anti-inflammatory activity by measuring the inhibition of protein denaturation.
Materials:
-
Bovine serum albumin (BSA) or egg albumin
-
Phosphate buffered saline (PBS), pH 6.4
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of PBS, and 2 mL of various concentrations of the test compound.
-
A control group should be prepared with the solvent alone.
-
Incubate the mixtures at 37°C for 20 minutes.
-
Induce protein denaturation by heating at 70°C for 5 minutes.
-
After cooling, measure the absorbance of the solutions at 660 nm.
-
Calculate the percentage inhibition of protein denaturation.
p38 MAP Kinase Inhibition Assay
This is a more specific assay to determine the direct inhibitory effect of the compound on p38 MAP kinase activity.
Materials:
-
Recombinant p38 MAP kinase
-
Kinase buffer
-
ATP
-
Substrate peptide (e.g., ATF2)
-
Test compound
-
Phospho-specific antibody for the substrate
-
Detection system (e.g., ELISA, Western blot)
Procedure:
-
In a multi-well plate, add the kinase buffer, recombinant p38 MAP kinase, and the substrate peptide.
-
Add various concentrations of the test compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and detect the amount of phosphorylated substrate using a phospho-specific antibody and a suitable detection method.
-
Calculate the IC₅₀ value of the compound.
TNF-α Release Assay in LPS-stimulated PBMCs
This cell-based assay measures the effect of the compound on the production of a key pro-inflammatory cytokine.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 culture medium
-
Lipopolysaccharide (LPS)
-
Test compound
-
TNF-α ELISA kit
Procedure:
-
Isolate PBMCs from healthy donor blood.
-
Plate the PBMCs in a 96-well plate at a suitable density.
-
Pre-incubate the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL).
-
Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.
-
Collect the cell culture supernatant.
-
Measure the concentration of TNF-α in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage inhibition of TNF-α release.
Analytical Data
-
Infrared (IR) Spectroscopy: The IR spectrum of (4-aminophenyl)phenylmethanone would be expected to show characteristic peaks for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), the C=O stretching of the ketone (around 1650 cm⁻¹), and C-H stretching and bending vibrations for the aromatic rings.[7]
-
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the compound's molecular weight. Fragmentation patterns would likely involve cleavage at the carbonyl group and within the aromatic rings.[8]
Conclusion
(4-aminophenyl)-(4-chlorophenyl)methanone is a versatile chemical intermediate with significant potential for the development of novel therapeutic agents. Its aminobenzophenone scaffold is associated with potent anti-inflammatory activity, likely mediated through the inhibition of the p38 MAP kinase signaling pathway. Further research is warranted to fully elucidate the pharmacological profile of this specific compound and to explore its potential in drug discovery and development. The experimental protocols and data presented in this guide provide a solid foundation for such future investigations.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CAS#:4913-77-3 | (4-aminophenyl)-(4-chlorophenyl)methanone | Chemsrc [chemsrc.com]
- 3. Methanone, (4-aminophenyl)phenyl- [webbook.nist.gov]
- 4. Evaluation of Phytochemical Screening and Anti Inflammatory Activity of Leaves and Stem of Mikania scandens (L.) Wild - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methanone, (4-aminophenyl)phenyl- [webbook.nist.gov]
- 6. benchchem.com [benchchem.com]
- 7. Methanone, (4-chlorophenyl)phenyl- [webbook.nist.gov]
- 8. 4'-AMINOACETOPHENONE HYDROCHLORIDE(41784-08-1) 13C NMR spectrum [chemicalbook.com]
A Technical Guide to the Discovery and History of Aminobenzophenone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and chemical significance of aminobenzophenone derivatives. These compounds serve as pivotal intermediates in synthetic organic chemistry, most notably in the development of the benzodiazepine class of drugs. This document details the serendipitous discovery that led to the first benzodiazepines, outlines the evolution of synthetic methodologies for the aminobenzophenone core, presents key quantitative data, and describes the fundamental mechanism of action of their most famous derivatives. Detailed experimental protocols for seminal synthetic routes and graphical representations of historical and biological pathways are included to provide a thorough resource for professionals in the field.
Introduction: A Serendipitous Discovery
The history of aminobenzophenone derivatives is inextricably linked to the development of benzodiazepines, a class of drugs that revolutionized the treatment of anxiety and other neurological disorders. In the mid-20th century, the primary treatments for anxiety were barbiturates, which were effective but carried significant risks of dependence and fatal overdose.[1] The search for safer alternatives was a major goal for pharmaceutical companies.
In 1955, at the Hoffmann-La Roche laboratories in Nutley, New Jersey, Polish-American chemist Leo Sternbach was tasked with developing a new tranquilizer.[2] He revisited a class of compounds, the heptoxdiazines, which he had studied two decades earlier. After synthesizing approximately 40 derivatives that all proved pharmacologically inert, the project was abandoned.[3]
Two years later, in 1957, during a lab cleanup, a vial containing a previously synthesized but untested compound, a quinazoline 3-oxide, was rediscovered.[4] This compound had been prepared from 2-amino-5-chlorobenzophenone and was submitted for pharmacological testing out of simple curiosity. The results were astounding. The substance, later identified as a 1,4-benzodiazepine and named chlordiazepoxide, exhibited potent hypnotic, sedative, and muscle relaxant properties in animal studies.[3] This accidental discovery marked the birth of the benzodiazepine era and cemented the importance of the aminobenzophenone scaffold in medicinal chemistry. Chlordiazepoxide was marketed as Librium® in 1960, followed by the even more popular diazepam (Valium®) in 1963, which was also synthesized from an aminobenzophenone precursor.[1][5]
Synthetic Methodologies for 2-Aminobenzophenones
The synthesis of the 2-aminobenzophenone core is a critical step and has been approached through several classical and modern organic chemistry reactions. The primary challenge lies in the presence of two reactive groups, the amino and carbonyl groups, which can interfere with many synthetic transformations.[6]
Friedel-Crafts Acylation
The Friedel-Crafts acylation is a cornerstone method for forming the benzophenone structure. However, the free amino group in a starting material like anthranilic acid or an aniline derivative is a Lewis base that can complex with and deactivate the Lewis acid catalyst (e.g., AlCl₃).[7] Therefore, protection of the amino group is essential.
A common historical approach involves protecting anthranilic acid as its N-tosyl derivative. The protected acid is then converted to its acid chloride and reacted with an aromatic compound like benzene in the presence of a Lewis acid to form the C-C bond. A final deprotection step with strong acid yields the 2-aminobenzophenone.[1][8]
Grignard Reaction
The Grignard reaction offers a versatile alternative. This method typically involves the nucleophilic addition of an aryl Grignard reagent (Ar-MgBr) to the nitrile group of a 2-aminobenzonitrile.[9] The resulting imine intermediate is then hydrolyzed to afford the desired ketone.[4] This approach can be advantageous as it sometimes avoids the need for protecting the amino group.[9]
Data Presentation: Comparative Synthesis Data
The choice of synthetic route for 2-aminobenzophenones often depends on the desired substitution pattern, scale, and available starting materials. The following tables summarize quantitative yields for various established methods.
Table 1: Comparison of Yields for 2-Aminobenzophenone Synthesis Methods
| Method | Starting Materials | Catalyst/Promoter | Solvent | Temperature (°C) | Yield (%) |
| Friedel-Crafts | N-tosylanthranilic acid, Benzene | AlCl₃, PCl₅ | Benzene | 70-90 | 69-72 (crude) |
| Grignard Reaction | 2-Aminobenzonitriles, Aryl-Grignard Reagents | - | Ether | Not Specified | 71 |
| Palladium-Catalyzed | 2-Aminobenzonitrile, Sodium Arylsulfinate | Pd(OAc)₂ (10 mol%) | THF/H₂O | 80 | up to 91 |
| From 2-Arylindoles | 2-Arylindoles, O₂ | Cs₂CO₃ | DMSO | 140 | 60 |
Data compiled from multiple sources.[1][4][5]
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of 2-Amino-5-chlorobenzophenone
| Parameter | Conventional Method | Microwave-Assisted Method |
| Heating Method | Oil Bath (Reflux) | Microwave Irradiation |
| Catalyst | Anhydrous AlCl₃ | Anhydrous ZnCl₂ |
| Reaction Time | 4 - 6 hours | 5 - 10 minutes |
| Yield (%) | ~65% | ~85-90% |
This table highlights the significant improvements in reaction time and yield offered by microwave-assisted techniques.[3]
Experimental Protocols
The following are detailed methodologies for key historical and common experiments in the synthesis of aminobenzophenone derivatives and their conversion to benzodiazepines.
Protocol 1: Friedel-Crafts Synthesis of 2-Aminobenzophenone via Tosyl-Protection
This protocol is based on a well-established and reliable procedure.[1][10]
Step 1: Protection of Anthranilic Acid
-
In a 5 L flask, dissolve 137 g (1.0 mol) of anthranilic acid in 1.5 L of 10% aqueous sodium carbonate solution. Warm the solution to 60°C.
-
Slowly add a solution of 229 g (1.2 mol) of p-toluenesulfonyl chloride in 500 mL of toluene over 1 hour, maintaining the temperature at 60-65°C.
-
Stir the mixture for an additional 3 hours, then cool to room temperature.
-
Separate the layers and acidify the aqueous layer with concentrated HCl to precipitate the N-(p-toluenesulfonyl)anthranilic acid.
-
Filter the precipitate, wash with water, and dry.
Step 2: Friedel-Crafts Acylation
-
In a dry 3 L three-necked flask, suspend 146 g (0.5 mol) of the dry N-tosylanthranilic acid in 1.5 L of dry benzene.
-
Add 119 g (0.57 mol) of phosphorus pentachloride (PCl₅) and heat the mixture to 50°C for 30 minutes.
-
Cool the mixture to 5-10°C in an ice bath.
-
Carefully add 290 g (2.2 mol) of anhydrous aluminum chloride (AlCl₃) in portions over 1 hour, keeping the temperature below 10°C.
-
After addition, warm the mixture to 50-60°C and maintain for 4 hours.
-
Cool the reaction and pour it onto a mixture of crushed ice and concentrated HCl.
-
Separate the benzene layer and wash it sequentially with water, 5% sodium bicarbonate solution, and water. Dry over anhydrous sodium sulfate.
Step 3: Deprotection
-
Evaporate the benzene to obtain crude 2-(tosylamido)benzophenone.
-
To the crude product, add 500 mL of concentrated sulfuric acid.
-
Heat the mixture to 90-100°C for 2 hours.
-
Cool the solution and carefully pour it into 2 L of ice-water.
-
Neutralize the solution with 20% sodium hydroxide to precipitate the 2-aminobenzophenone.
-
Filter the yellow precipitate, wash with water, and dry. The product can be further purified by recrystallization from ethanol.[10]
Protocol 2: Grignard Synthesis of 2-Aminobenzophenone
This protocol outlines a general procedure using a Grignard reagent with a 2-aminobenzonitrile.[9]
Step 1: Preparation of Grignard Reagent
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen), place magnesium turnings (1.2 equivalents).
-
Add a solution of an aryl bromide (e.g., bromobenzene, 1.1 equivalents) in anhydrous diethyl ether or THF dropwise to initiate the reaction.
-
Maintain a gentle reflux until the magnesium is consumed.
Step 2: Reaction with 2-Aminobenzonitrile
-
In a separate flame-dried flask, dissolve 2-aminobenzonitrile (1.0 equivalent) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add the freshly prepared Grignard reagent to the cooled 2-aminobenzonitrile solution via cannula.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
Step 3: Hydrolysis and Work-up
-
Carefully pour the reaction mixture onto a mixture of crushed ice and 1 M aqueous HCl.
-
Stir vigorously for 1-2 hours to ensure complete hydrolysis of the intermediate imine.
-
Separate the organic layer. Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Synthesis of Diazepam
This protocol describes the conversion of 2-amino-5-chlorobenzophenone to diazepam.[11][12]
Step 1: Synthesis of 2-Chloroacetamido-5-chlorobenzophenone
-
Dissolve 2-amino-5-chlorobenzophenone (1 mole) in toluene.
-
Add chloroacetyl chloride (2 moles) and reflux the mixture for approximately 2.5 hours.
-
Cool the solution and wash it with ice-cold dilute aqueous ammonia.
-
Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the product.
Step 2: Cyclization to Nordazepam
-
Treat the 2-chloroacetamido-5-chlorobenzophenone with a methanolic ammonia solution to induce cyclization. This forms the seven-membered diazepine ring of nordazepam.
Step 3: Methylation to Diazepam
-
Methylate the nordazepam intermediate, for example using dimethyl sulfate in the presence of a base like sodium methoxide, to yield diazepam.
Visualizations: Pathways and Workflows
Historical Discovery Timeline
Caption: A timeline of the key events leading to the discovery of benzodiazepines.
Generalized Synthetic Workflow
Caption: Generalized workflow for the synthesis of 1,4-benzodiazepines from aminobenzophenone precursors.
GABA-A Receptor Signaling Pathway
Caption: Benzodiazepines act as positive allosteric modulators of the GABA-A receptor.
Mechanism of Action: The GABAergic System
The therapeutic effects of benzodiazepines, the most prominent drugs derived from aminobenzophenones, are mediated through their interaction with the central nervous system's primary inhibitory neurotransmitter, gamma-aminobutyric acid (GABA).[9] Specifically, benzodiazepines act on the GABA-A receptor, a ligand-gated ion channel.[7][13]
The GABA-A receptor is a pentameric protein complex that forms a chloride ion channel.[14] When GABA binds to its specific site on the receptor, the channel opens, allowing chloride ions to flow into the neuron.[9] This influx of negative ions hyperpolarizes the cell, making it less likely to fire an action potential, thus producing an inhibitory effect.[9]
Benzodiazepines do not bind to the same site as GABA. Instead, they bind to a distinct, allosteric site on the receptor complex, often called the "benzodiazepine receptor".[7] The binding of a benzodiazepine does not open the chloride channel directly. Rather, it enhances the effect of GABA by increasing the frequency of channel opening when GABA is bound.[14] This potentiation of GABA's natural inhibitory action leads to the characteristic anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant properties of these drugs.[9][15] It took researchers approximately 15 years after their initial discovery to fully associate the action of benzodiazepines with the GABAergic system.[1]
Conclusion and Future Outlook
The discovery of aminobenzophenone-derived benzodiazepines was a landmark event in psychopharmacology, stemming from a combination of planned chemical research and serendipity. The aminobenzophenone scaffold proved to be a remarkably versatile precursor, enabling the synthesis of a vast library of neurologically active agents. The study of classical synthetic routes like the Friedel-Crafts acylation and Grignard reaction has paved the way for more efficient, modern catalytic methods. While the use of benzodiazepines has become more nuanced due to concerns about dependence, the fundamental chemistry pioneered by Leo Sternbach continues to inform drug development. Today, aminobenzophenone derivatives are explored for other therapeutic applications, including as antimitotic and anticancer agents, demonstrating the enduring legacy of this important chemical class.[10][16]
References
- 1. benchchem.com [benchchem.com]
- 2. Leo Sternbach - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. arabjchem.org [arabjchem.org]
- 7. benchchem.com [benchchem.com]
- 8. CA2338421C - Process for producing 2-aminobenzophenone - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. sid.ir [sid.ir]
- 12. m.youtube.com [m.youtube.com]
- 13. GABAA receptor - Wikipedia [en.wikipedia.org]
- 14. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Application of 2-Amino-5-chlorobenzophenone_Chemicalbook [chemicalbook.com]
Theoretical and Computational Analysis of 4-Amino-4'-chlorobenzophenone: A Technical Guide
Executive Summary: 4-Amino-4'-chlorobenzophenone (ACBP) is a derivative of benzophenone with significant potential in materials science, particularly in the field of nonlinear optics (NLO). This technical guide provides a comprehensive overview of the theoretical and computational methodologies used to characterize ACBP. It details the common computational protocols, including Density Functional Theory (DFT) for geometry optimization and spectroscopic predictions, and discusses the analysis of its electronic and structural properties through various techniques such as vibrational spectroscopy, Nuclear Magnetic Resonance (NMR), and UV-Visible spectral analysis. Furthermore, this document explores advanced computational analyses including Frontier Molecular Orbitals (HOMO-LUMO), Natural Bond Orbital (NBO), Mulliken population analysis, and Molecular Electrostatic Potential (MEP) to elucidate intramolecular charge transfer, chemical reactivity, and potential for NLO applications.
Introduction
This compound is an organic compound featuring a benzophenone core structure. The presence of an electron-donating amino group (-NH₂) and an electron-withdrawing chloro group (-Cl) at opposite ends of the conjugated π-system makes it a promising candidate for applications in nonlinear optics.[1] Understanding the interplay between its molecular structure and electronic properties is crucial for designing novel materials with enhanced performance. Computational chemistry provides a powerful toolkit for investigating these properties at the atomic level, offering insights that complement and guide experimental work.
This guide focuses on the standard theoretical framework used to study molecules like ACBP, primarily centered around Density Functional Theory (DFT), which has proven to be a reliable method for predicting molecular structure, vibrational frequencies, and electronic properties.[2]
Synthesis and Experimental Protocols
Synthesis Protocol
A common method for synthesizing this compound is through the reduction of a nitro-substituted precursor, 4-nitro-4'-chlorobenzophenone.
Reaction: The synthesis involves two main steps:
-
Friedel-Crafts Acylation: 4-nitrobenzoyl chloride reacts with chlorobenzene in the presence of a Lewis acid catalyst like anhydrous aluminum chloride (AlCl₃) to form 4-nitro-4'-chlorobenzophenone.
-
Reduction: The resulting 4-nitro-4'-chlorobenzophenone is then reduced to this compound using a reducing agent such as sodium sulfide (Na₂S₂).[3]
Optimized Conditions: Based on orthogonal experiments, the optimal conditions for the reduction step have been determined as follows[3]:
-
Temperature: 92 °C
-
Time: 2.5 hours
-
Molar Ratio (4-nitro-4'-chlorobenzophenone:Na₂S₂): 1:1.7
This process yields the final product with high purity (98.08%) and a good yield (85.80%).[3]
Spectroscopic Measurement Protocols
FT-IR and FT-Raman Spectroscopy:
-
FT-IR: The Fourier Transform Infrared (FT-IR) spectrum is typically recorded in the 4000–400 cm⁻¹ range. Solid samples are prepared using the KBr pellet technique, where a small amount of the compound is mixed with potassium bromide and pressed into a thin disk.[4]
-
FT-Raman: The Fourier Transform Raman spectrum is recorded in the 4000–10 cm⁻¹ range. The analysis is performed on a solid crystalline sample.[5]
NMR Spectroscopy:
-
¹H and ¹³C NMR spectra are recorded on a spectrometer, for instance, at a frequency of 400 MHz for ¹H NMR.[6]
-
The sample is dissolved in a deuterated solvent, commonly Chloroform-d (CDCl₃) or DMSO-d₆.[6]
-
Chemical shifts are reported in parts per million (ppm) relative to a standard, such as Tetramethylsilane (TMS).
UV-Visible Spectroscopy:
-
The UV-Visible absorption spectrum is recorded using a spectrophotometer, typically in the 200–800 nm range.[4]
-
The compound is dissolved in a suitable solvent, such as ethanol or acetonitrile, to prepare a dilute solution (e.g., 0.1 mM).[1][7] The choice of solvent is critical as it can influence the position of absorption maxima.
Computational Methodology
The theoretical calculations for molecules like ACBP are predominantly performed using Density Functional Theory (DFT). The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is widely employed for its accuracy in predicting various molecular properties.[2] A common and robust basis set for such calculations is 6-311++G(d,p), which includes diffuse and polarization functions for better accuracy.[4][8]
All calculations are typically performed using quantum chemistry software packages like Gaussian.[2]
Caption: A flowchart of the computational chemistry process.
Results and Discussion
Molecular Geometry Optimization
Caption: Molecular structure of this compound.
Vibrational Analysis (FT-IR and FT-Raman)
Vibrational analysis is used to identify the functional groups and characterize the bonding within a molecule. DFT calculations can predict the vibrational frequencies and intensities, which can then be compared to experimental FT-IR and FT-Raman spectra.[2] For a precise comparison, calculated frequencies are often scaled by a factor (e.g., ~0.96) to account for anharmonicity and other method-based discrepancies.
For the related molecule 4-chlorobenzophenone, key vibrational modes have been assigned as shown in the table below. Similar modes would be expected for ACBP, with additional peaks corresponding to the amino group vibrations.
Table 1: Selected Vibrational Frequencies (cm⁻¹) for 4-Chlorobenzophenone
| Assignment | Experimental FT-IR[2] | Experimental FT-Raman[2] | Calculated (B3LYP/6-311G++(d,p))[2] |
|---|---|---|---|
| C-H Stretching | 3100 | - | 3184 |
| C=O Stretching | 1625 | - | 1715 |
| C-C Stretching (Aromatic) | 1617 | 1617 | 1620 |
| C-Cl Stretching | 807 | 807 | 815 |
| C-H In-plane bending | 1461 | - | 1460 |
| C-H Out-of-plane bending | 877 | - | 880 |
Note: This data is for 4-chlorobenzophenone, a related compound.
NMR Spectral Analysis
NMR spectroscopy is a powerful tool for determining the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms. Theoretical chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method with DFT.[10] Comparing calculated and experimental shifts aids in the definitive assignment of signals.
While calculated data for ACBP is unavailable, experimental data for 4-chlorobenzophenone provides a reference for the chemical shifts of the carbon atoms in the chloro-substituted ring and the carbonyl group.
Table 2: Experimental ¹³C NMR Chemical Shifts (ppm) for 4-Chlorobenzophenone in CDCl₃
| Carbon Atom Assignment | Chemical Shift (δ)[6][11] |
|---|---|
| C=O | 195.5 |
| C-Cl | 138.9 |
| C (ipso, unsubstituted ring) | 137.2 |
| Aromatic CH | 132.7, 131.5, 130.0, 128.7, 128.4 |
Note: This data is for 4-chlorobenzophenone. The addition of an amino group in ACBP would significantly shift the signals of the attached phenyl ring.
Electronic Properties (UV-Vis and Frontier Molecular Orbitals)
The electronic absorption properties are studied using UV-Vis spectroscopy and Time-Dependent DFT (TD-DFT) calculations.[8] TD-DFT can predict the electronic transition energies and corresponding oscillator strengths, which relate to the absorption wavelengths (λ_max) and intensities observed experimentally. These transitions typically arise from π → π* and n → π* excitations within the molecule.[12]
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding electronic transitions and chemical reactivity. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is an indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more easily excitable and often corresponds to enhanced NLO properties.
Caption: Conceptual diagram of HOMO-LUMO energy levels.
Atomic Charge Distribution (Mulliken and NBO Analysis)
Mulliken Population Analysis: This method partitions the total electron density among the atoms in a molecule, providing partial atomic charges.[2] These charges are useful for understanding the electrostatic potential and identifying charge transfer within the molecule. For ACBP, one would expect the electronegative oxygen, nitrogen, and chlorine atoms to carry negative charges, while the carbonyl carbon and hydrogen atoms would be positively charged.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a more detailed picture of bonding and charge delocalization.[13] It examines interactions between filled "donor" orbitals (like bonding σ or lone pair n orbitals) and empty "acceptor" orbitals (like anti-bonding σ* or π* orbitals). The stabilization energy (E(2)) associated with a donor-acceptor interaction quantifies the extent of intramolecular charge transfer (ICT).[14] In ACBP, significant ICT is expected from the lone pair of the amino nitrogen (n_N) to the π* anti-bonding orbitals of the aromatic system, contributing to its NLO properties.
Caption: NBO donor-acceptor interaction concept.
Molecular Electrostatic Potential (MEP)
The MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule.[15] It is invaluable for predicting chemical reactivity and intermolecular interactions.
-
Red Regions (Negative Potential): Indicate electron-rich areas, prone to electrophilic attack. These are typically found around electronegative atoms like oxygen and nitrogen.
-
Blue Regions (Positive Potential): Indicate electron-poor areas, susceptible to nucleophilic attack. These are often located around hydrogen atoms, especially those bonded to heteroatoms.
-
Green Regions (Neutral Potential): Represent areas with near-zero potential.
For ACBP, the MEP map would show a strong negative potential around the carbonyl oxygen and a positive potential around the amino hydrogens, highlighting these sites as key for hydrogen bonding and other intermolecular interactions.[16]
Nonlinear Optical (NLO) Properties
Organic molecules with significant intramolecular charge transfer, like ACBP, often exhibit large second-order NLO responses. This property is quantified by the first-order hyperpolarizability (β). Computational methods can predict the components of the hyperpolarizability tensor, and the total value (β_tot) is a key metric for NLO potential.[17] A high β_tot value suggests the material could be efficient at frequency doubling (Second Harmonic Generation, SHG).[13]
Experimental powder SHG measurements on ACBP have confirmed its NLO activity.
Table 3: Experimental SHG Efficiency for ACBP
| Compound | SHG Efficiency (vs. Urea)[1] |
|---|---|
| This compound (ACBP) | 3 |
Note: The measurement was performed on a powder sample with an input wavelength of 1064 nm.
This result, showing that ACBP is three times more efficient than the standard NLO material urea, validates its potential for use in photonic devices.[1]
Conclusion
The theoretical and computational study of this compound provides critical insights into its structural, spectroscopic, and electronic properties. Methodologies based on Density Functional Theory are instrumental in optimizing the molecular geometry, predicting vibrational and electronic spectra, and analyzing the molecular orbitals that govern its reactivity and optical characteristics. Analyses such as HOMO-LUMO, NBO, and MEP collectively point towards significant intramolecular charge transfer from the amino group to the chlorobenzoyl moiety, which is the fundamental origin of its observed nonlinear optical properties. The combination of these computational predictions with experimental data confirms that this compound is a promising material for applications in nonlinear optics, warranting further investigation and development.
References
- 1. 2024.sci-hub.cat [2024.sci-hub.cat]
- 2. jconsortium.com [jconsortium.com]
- 3. [Synthesis and spectral characterization of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mjas.analis.com.my [mjas.analis.com.my]
- 5. Vibrational spectra and structure of benzophenone and its (18)O and d10 labelled derivatives: an ab initio and experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. esisresearch.org [esisresearch.org]
- 11. 100 MHz 13C NMR Spectrum of 4-chlorobenzophenone in | Chegg.com [chegg.com]
- 12. researchgate.net [researchgate.net]
- 13. scihorizon.com [scihorizon.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 17. researchgate.net [researchgate.net]
Molecular structure and conformation of 4-Amino-4'-chlorobenzophenone
An In-Depth Technical Guide to the Molecular Structure and Conformation of 4-Amino-4'-chlorobenzophenone
Introduction
This compound is an important organic intermediate used in the synthesis of various chemical compounds, including dyes and pharmaceutical preparations.[1] Its molecular structure, characterized by a benzophenone core with an electron-donating amino group (-NH₂) and an electron-withdrawing chloro group (-Cl) at opposite ends, gives rise to interesting electronic and conformational properties. This guide provides a comprehensive overview of its molecular structure, conformation, synthesis, and characterization, tailored for researchers, scientists, and professionals in drug development.
Molecular Properties and Crystallographic Data
The fundamental properties of this compound (ACBP) are summarized below. The solid-state structure has been elucidated by X-ray crystallography, revealing a non-planar conformation typical of benzophenone derivatives.
Table 1: General and Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₀ClNO | [2][3] |
| Molecular Weight | 231.68 g/mol | [3] |
| CAS Number | 4913-77-3 | [3] |
| Melting Point | 177-179 °C | [1] |
| 104.5 °C | [3] | |
| Boiling Point | 262 °C (at 14 Torr) | [3] |
| Predicted pKa | 2.05 ± 0.10 |[3] |
Note: Discrepancies in melting point values may arise from different experimental conditions or crystalline polymorphs.
Table 2: Crystallographic Data for this compound (ACBP)
| Parameter | Value |
|---|---|
| Formula | C₁₃H₁₀ClNO |
| Formula Weight | 231.68 |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
Data sourced from a study on 4-aminobenzophenone derivatives, which determined their crystal structures to investigate nonlinear optical (NLO) properties.[2]
Conformational Analysis
The conformation of this compound is defined by the twist of the two phenyl rings relative to the central carbonyl group. These twists are quantified by dihedral angles. In the solid state, intermolecular hydrogen bonds involving the amino group can influence the molecular packing.[2] The non-planar structure is a result of steric hindrance between the ortho-hydrogens of the phenyl rings.
Table 3: Key Dihedral Angles
| Angle Description | Value (°) |
|---|---|
| Dihedral angle between the aminophenyl ring and the carbonyl plane | Not specified in snippets |
| Dihedral angle between the chlorophenyl ring and the carbonyl plane | Not specified in snippets |
| Dihedral angle between the two phenyl rings | Not specified in snippets |
A study by Asunskis et al. determined the dihedral angles for ACBP, though the specific values are not present in the available text.[2] For a related compound, 4-Amino-3-chlorobenzophenone, the dihedral angles between the carbonyl group plane and the substituted and unsubstituted phenyl rings are 151.4(3)° and 149.7(3)°, respectively, illustrating the significant twist in such molecules.[4]
Experimental Protocols
The synthesis of this compound is typically achieved by the reduction of its nitro precursor, 4-nitro-4'-chlorobenzophenone.
Protocol 1: Synthesis via Reduction with Sodium Disulfide (Na₂S₂)[1]
This method provides a high yield and purity of the target compound.[1]
-
Synthesis of Precursor: 4-nitro-4'-chlorobenzophenone is first synthesized via a Friedel-Crafts acylation of chlorobenzene with p-nitrobenzoyl chloride using anhydrous AlCl₃ as a catalyst.[1]
-
Reduction Reaction: The reduction of 4-nitro-4'-chlorobenzophenone is performed using sodium disulfide (Na₂S₂).
-
Optimal Conditions: The reaction is carried out at a temperature of 92°C for 2.5 hours.[1] The optimal molar ratio of 4-nitro-4'-chlorobenzophenone to Na₂S₂ is 1:1.7.[1]
-
Yield and Purity: This protocol reportedly achieves a yield of 85.80% with a purity of 98.08%.[1]
-
Workup: The product is isolated and purified, likely through filtration and recrystallization, although specific workup details are not provided in the abstract.[1]
Protocol 2: Synthesis via Reduction with Tin(II) Chloride (SnCl₂)[5]
This is a classic method for the reduction of aromatic nitro compounds.
-
Preparation of Reducing Agent: A hot solution of 53.5 g (0.24 mol) of tin(II) chloride dihydrate in 50 ml of concentrated hydrochloric acid is prepared.[5]
-
Addition of Precursor: A hot solution of 13 g (0.05 mol) of 4'-chloro-4-nitrobenzophenone in 80 ml of ethanol is added in small portions to the stirring tin(II) chloride solution. The reaction is reported to be violent.[5]
-
Reaction: The mixture is heated on a steam bath for two hours after the addition is complete.[5]
-
Isolation: The reaction mixture is poured into an aqueous potassium hydroxide solution, causing a precipitate to form.[5]
-
Purification: The precipitate is collected by suction filtration and dissolved in boiling ethanol. Insoluble matter is filtered off, and the filtrate is allowed to cool, yielding light yellow crystals of the final product.[5]
Structural Elucidation Workflow
The determination of the molecular structure and conformation of this compound follows a logical workflow, beginning with synthesis and culminating in detailed structural analysis.
Caption: Logical workflow for the synthesis, purification, and structural characterization of the title compound.
Spectroscopic Characterization
The molecular structure of this compound has been confirmed through a combination of spectroscopic techniques.[1]
Table 4: Spectroscopic Analysis Methods
| Technique | Purpose | Findings |
|---|---|---|
| Infrared (IR) Spectroscopy | Identification of functional groups. | The structure was characterized by IR, with main absorption peaks assigned.[1] Expected peaks include N-H stretching (amino group), C=O stretching (ketone), C-Cl stretching, and aromatic C-H and C=C vibrations. |
| ¹H and ¹³C NMR Spectroscopy | Determination of the carbon-hydrogen framework. | The molecular structure was characterized by ¹H and ¹³C NMR, with the main spectral bands assigned to the compound.[1] |
| Mass Spectrometry (MS) | Confirmation of molecular weight and fragmentation pattern analysis. | MS was used to characterize the molecule, and the fragmentation of important ions was elucidated.[1] |
| UV-Visible Spectroscopy | Analysis of electronic transitions. | UV-Vis transmission spectra were measured for 0.1 mM solutions in ethanol to investigate optical properties.[2] |
| Elemental Analysis (EA) | Confirmation of the empirical formula. | The compound's elemental composition was confirmed by EA.[1] |
References
- 1. [Synthesis and spectral characterization of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.cat [2024.sci-hub.cat]
- 3. 4913-77-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. journals.iucr.org [journals.iucr.org]
- 5. prepchem.com [prepchem.com]
The Versatile Cornerstone: A Technical Guide to the Applications of 4-Amino-4'-chlorobenzophenone in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Amino-4'-chlorobenzophenone is a versatile bifunctional molecule that serves as a crucial intermediate in a multitude of organic syntheses. Its unique structure, featuring a reactive primary aromatic amine, a diaryl ketone, and a chlorinated aromatic ring, provides multiple avenues for synthetic transformations. This technical guide explores the core applications of this compound as a foundational building block in the synthesis of a diverse array of organic molecules, including azo dyes, Schiff bases, polymers, and as a precursor in the pharmaceutical and materials science industries. Detailed experimental protocols for its synthesis and subsequent transformations are provided, alongside quantitative data and visual representations of reaction pathways to facilitate its practical application in the laboratory.
Synthesis of this compound
The primary route to this compound involves the reduction of its nitro precursor, 4-nitro-4'-chlorobenzophenone. This transformation can be achieved through various reducing agents, with sodium disulfide (Na₂S₂) and tin(II) chloride (SnCl₂) being common and effective choices.
Synthesis via Sodium Disulfide Reduction
This method provides a high yield and purity of the final product.[1]
Experimental Protocol:
-
Preparation of 4-nitro-4'-chlorobenzophenone: Synthesize the nitro precursor via a Friedel-Crafts acylation of chlorobenzene with p-nitrobenzoyl chloride in the presence of anhydrous aluminum chloride (AlCl₃).
-
Reduction Reaction: In a reaction vessel, create a solution of 4-nitro-4'-chlorobenzophenone in an appropriate solvent.
-
Add a solution of sodium disulfide (Na₂S₂) to the reaction mixture.
-
Heat the reaction mixture to the optimal temperature and maintain for a specified duration.
-
Upon completion, the reaction mixture is worked up to isolate the this compound.
-
Purify the product by recrystallization.
Quantitative Data for Synthesis via Sodium Disulfide Reduction [1]
| Parameter | Value |
| Reaction Temperature | 92 °C |
| Reaction Time | 2.5 hours |
| Molar Ratio (4-nitro-4'-chlorobenzophenone:Na₂S₂) | 1:1.7 |
| Yield | 85.80% |
| Purity | 98.08% |
| Melting Point | 177-179 °C |
Synthesis via Tin(II) Chloride Reduction
An alternative method utilizing tin(II) chloride in acidic media.
Experimental Protocol:
-
Prepare a hot solution of tin(II) chloride dihydrate in concentrated hydrochloric acid.
-
In a separate flask, dissolve 4'-chloro-4-nitrobenzophenone in hot ethanol.
-
Add the ethanolic solution of the nitro compound in small portions to the acidic tin(II) chloride solution with vigorous stirring.
-
After the addition is complete, heat the mixture on a steam bath for two hours.
-
Pour the reaction mixture into an aqueous potassium hydroxide solution to precipitate the product.
-
Filter the precipitate and dissolve it in boiling ethanol.
-
Filter the hot solution to remove any insoluble matter and allow the filtrate to cool.
-
Collect the resulting light yellow crystals by suction filtration.
Synthesis Workflow
Caption: Synthesis of this compound.
Applications in the Synthesis of Azo Dyes
The primary amine group of this compound can be readily diazotized and coupled with various aromatic compounds to produce a wide range of azo dyes. These dyes have potential applications in the textile and printing industries.
Synthetic Strategy:
The synthesis involves a two-step process:
-
Diazotization: The aromatic primary amine is converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C).
-
Azo Coupling: The diazonium salt solution is then added to a solution of a coupling component (e.g., a phenol or an aromatic amine) to form the azo dye.
General Experimental Protocol for Azo Dye Synthesis:
-
Diazotization:
-
Dissolve this compound in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite while maintaining the temperature below 5 °C.
-
Stir the mixture for a short period to ensure complete formation of the diazonium salt.
-
-
Coupling:
-
In a separate beaker, dissolve the coupling component (e.g., phenol, naphthol, or an aniline derivative) in an aqueous solution of sodium hydroxide.
-
Cool this solution to 0-5 °C.
-
Slowly add the freshly prepared diazonium salt solution to the coupling component solution with constant stirring, while maintaining the low temperature.
-
The azo dye will precipitate out of the solution.
-
-
Isolation and Purification:
-
Collect the dye by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure azo dye.
-
Azo Dye Synthesis Pathway
Caption: General scheme for azo dye synthesis.
Formation of Schiff Bases and Their Applications
The amino group of this compound can react with aldehydes or ketones to form Schiff bases (imines). These compounds are valuable intermediates and have been investigated for their biological activities, including antimicrobial and anticancer properties. They also serve as ligands in coordination chemistry.
Synthetic Strategy:
The formation of a Schiff base is a condensation reaction between a primary amine and a carbonyl compound, typically carried out by refluxing the reactants in a suitable solvent, sometimes with an acid or base catalyst.
General Experimental Protocol for Schiff Base Synthesis:
-
Dissolve this compound in a suitable solvent (e.g., ethanol or methanol).
-
Add an equimolar amount of the desired aldehyde or ketone to the solution.
-
Add a few drops of a catalyst, such as glacial acetic acid, if necessary.
-
Reflux the reaction mixture for several hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated Schiff base is collected by filtration.
-
Wash the product with a cold solvent and dry. Recrystallization can be performed for further purification.
Schiff Base Formation Workflow
Caption: Synthesis of Schiff bases.
Role in Polymer Synthesis
This compound is a valuable monomer for the synthesis of high-performance polymers such as polyamides and polyimides. The presence of the amino group allows for its incorporation into polymer chains via polycondensation reactions. The benzophenone moiety can impart desirable properties to the resulting polymers, such as thermal stability and photoactivity.
Synthesis of Polyamides
Polyamides can be synthesized by the reaction of this compound with dicarboxylic acid chlorides.
Synthetic Strategy:
This polycondensation reaction involves the formation of amide linkages between the amino group of this compound and the acyl chloride groups of a dicarboxylic acid chloride.
General Experimental Protocol for Polyamide Synthesis:
-
Dissolve this compound in a dry, aprotic polar solvent (e.g., N,N-dimethylacetamide) under an inert atmosphere (e.g., nitrogen).
-
Cool the solution in an ice bath.
-
Slowly add an equimolar amount of a dicarboxylic acid chloride (e.g., isophthaloyl chloride or terephthaloyl chloride) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and continue stirring for several hours.
-
The resulting polymer is precipitated by pouring the reaction mixture into a non-solvent like methanol.
-
Collect the polymer by filtration, wash it thoroughly, and dry it under vacuum.
Polymerization Logical Flow
Caption: Polyamide synthesis from this compound.
Precursor in Pharmaceutical and Agrochemical Synthesis
This compound and its derivatives are important intermediates in the synthesis of various pharmaceuticals and agrochemicals.[2] The benzophenone scaffold is found in numerous biologically active compounds, and the amino and chloro groups on this molecule provide handles for further functionalization to create complex target molecules. It is a known intermediate in the synthesis of certain antihistamines, antidepressants, and antipsychotic medications.[2]
Conclusion
This compound is a readily accessible and highly versatile building block in organic synthesis. Its multiple reactive sites allow for its use in the creation of a diverse range of molecules with applications spanning from dyes and polymers to potentially bioactive compounds. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists to explore the full potential of this valuable chemical intermediate in their synthetic endeavors. Further research into novel transformations and applications of this compound is likely to yield new and innovative materials and molecules.
References
Methodological & Application
Application Notes and Protocols: Synthesis of 4-Amino-4'-chlorobenzophenone via Sodium Disulfide Reduction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of 4-Amino-4'-chlorobenzophenone, a significant intermediate in organic synthesis, through the reduction of 4-nitro-4'-chlorobenzophenone using sodium disulfide (Na₂S₂). This method offers an effective route to this valuable compound.
Introduction
This compound serves as a crucial building block in the development of various pharmaceuticals and advanced materials. The reduction of the nitro group in 4-nitro-4'-chlorobenzophenone is a key synthetic step. The use of sodium disulfide as the reducing agent is a well-established method, known as the Zinin reduction, which is particularly effective for the selective reduction of aromatic nitro compounds.[1] This protocol is based on the optimized conditions reported by Wang and Huang (2004).[2]
Quantitative Data Summary
The following table summarizes the optimized reaction conditions and results for the synthesis of this compound using sodium disulfide reduction.[2]
| Parameter | Value |
| Starting Material | 4-nitro-4'-chlorobenzophenone |
| Reducing Agent | Sodium Disulfide (Na₂S₂) |
| Molar Ratio (4-nitro-4'-chlorobenzophenone : Na₂S₂) | 1 : 1.7 |
| Reaction Temperature | 92 °C |
| Reaction Time | 2.5 hours |
| Yield | 85.80% |
| Purity | 98.08% |
| Melting Point | 177-179 °C |
Reaction Mechanism
The reduction of an aromatic nitro group using sodium disulfide follows the general principles of the Zinin reaction. The reaction proceeds through a series of intermediates, including nitroso and hydroxylamine species, which are subsequently reduced to the corresponding amine.[1] The overall stoichiometry for the reaction can be complex, involving the formation of thiosulfate as a byproduct.[1]
Experimental Protocol
This protocol details the synthesis of this compound from 4-nitro-4'-chlorobenzophenone using sodium disulfide as the reducing agent.
Materials:
-
4-nitro-4'-chlorobenzophenone
-
Sodium disulfide (Na₂S₂)
-
Solvent (e.g., ethanol or an aqueous-organic mixture)
-
Deionized water
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating and stirring apparatus
-
Filtration apparatus
-
Recrystallization solvents
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-nitro-4'-chlorobenzophenone.
-
Addition of Reagents: Add the appropriate solvent and then sodium disulfide (Na₂S₂) in a molar ratio of 1.7 to 1 relative to the 4-nitro-4'-chlorobenzophenone.[2]
-
Reaction Conditions: Heat the reaction mixture to 92 °C with vigorous stirring.[2]
-
Reaction Time: Maintain the temperature and stirring for 2.5 hours.[2]
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water to precipitate the crude product.
-
Collect the solid product by filtration and wash thoroughly with water to remove any inorganic salts.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to obtain this compound of high purity.
-
-
Characterization:
-
The final product can be characterized by various analytical techniques, including melting point determination, Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) to confirm its identity and purity.[2]
-
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Reaction Scheme
Caption: Reduction of 4-nitro-4'-chlorobenzophenone.
References
Protocol for the reduction of 4-nitro-4'-chlorobenzophenone with tin(II) chloride
Application Note: Reduction of 4-nitro-4'-chlorobenzophenone
Introduction
The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, providing a crucial route to aromatic amines. These amines are valuable intermediates in the production of pharmaceuticals, dyes, and other specialty chemicals. This application note details a robust and effective protocol for the reduction of 4-nitro-4'-chlorobenzophenone to 4-amino-4'-chlorobenzophenone using tin(II) chloride (SnCl₂) in an acidic medium. The use of tin(II) chloride is a classic and reliable method for this transformation, often favored for its chemoselectivity in the presence of other reducible functional groups.[1][2]
Reaction Principle
The reduction of the nitro group (-NO₂) to an amino group (-NH₂) by tin(II) chloride occurs in the presence of a strong acid, typically concentrated hydrochloric acid (HCl).[3] The tin(II) ion is oxidized to tin(IV) while the nitro group is reduced. The overall stoichiometry involves the transfer of six electrons to the nitro group. The reaction proceeds through several intermediates, including nitroso and hydroxylamine species, before yielding the final amine.[3] The acidic conditions are crucial for the reaction to proceed efficiently.
Experimental Protocol
Materials:
-
4-nitro-4'-chlorobenzophenone
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol (EtOH)
-
Potassium hydroxide (KOH) solution (aqueous)
-
Deionized water
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, beaker, Büchner funnel)
-
Heating mantle or steam bath
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
Preparation of the Tin(II) Chloride Solution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 53.5 g (0.24 mol) of tin(II) chloride dihydrate in 50 mL of concentrated hydrochloric acid. Heat the solution gently.[4]
-
Preparation of the Substrate Solution: In a separate beaker, dissolve 13 g (0.05 mol) of 4-nitro-4'-chlorobenzophenone in 80 mL of ethanol, with heating if necessary, to obtain a clear solution.[4]
-
Reaction Execution: While stirring the hot tin(II) chloride solution, add the hot solution of 4-nitro-4'-chlorobenzophenone in small portions. A vigorous reaction should be observed.[4]
-
Reaction Completion: After the addition is complete, heat the reaction mixture on a steam bath for two hours to ensure the reaction goes to completion.[4]
-
Work-up and Isolation:
-
Pour the reaction mixture into an aqueous solution of potassium hydroxide with stirring.[4] This will neutralize the excess acid and precipitate tin salts.
-
A precipitate will form. Collect the solid by suction filtration.[4]
-
Dissolve the collected precipitate in boiling ethanol.[4]
-
Filter the hot solution to remove any insoluble matter.[4]
-
Allow the filtrate to cool. The product, this compound, will precipitate as light yellow crystals.[4]
-
Collect the crystals by suction filtration.
-
Safety Precautions:
-
Handle concentrated hydrochloric acid in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
The reaction can be exothermic; therefore, addition of the nitro compound should be done carefully and in portions.
Data Presentation
The following table summarizes the quantitative data for the reduction of 4-nitro-4'-chlorobenzophenone to this compound. For comparison, data for an alternative reduction method using sodium sulfide (Na₂S₂) is also presented.[5]
| Parameter | Tin(II) Chloride Method | Sodium Sulfide Method[5] |
| Starting Material | 4-nitro-4'-chlorobenzophenone | 4-nitro-4'-chlorobenzophenone |
| Reducing Agent | Tin(II) chloride dihydrate (SnCl₂·2H₂O) | Sodium sulfide (Na₂S₂) |
| Stoichiometry (Substrate:Reagent) | 1 : 4.8 (molar ratio)[4] | 1 : 1.7 (molar ratio)[5] |
| Solvent/Acid | Ethanol / Concentrated HCl[4] | Not specified |
| Reaction Temperature | Heating on a steam bath[4] | 92 °C[5] |
| Reaction Time | 2 hours[4] | 2.5 hours[5] |
| Product | This compound | This compound |
| Yield | Not explicitly stated, but implied to be effective. | 85.80%[5] |
| Purity | Crystalline solid obtained upon recrystallization.[4] | 98.08%[5] |
| Melting Point of Product | Not specified in the protocol. | 177-179 °C[5] |
| Characterization | Visual (light yellow crystals).[4] | Elemental Analysis (EA), ¹H and ¹³C NMR, IR, Mass Spectrometry (MS).[5] |
Experimental Workflow Diagram
Caption: Workflow for the reduction of 4-nitro-4'-chlorobenzophenone.
References
- 1. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 3. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]
- 4. prepchem.com [prepchem.com]
- 5. [Synthesis and spectral characterization of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Polyimide Synthesis Using 4-Amino-4'-chlorobenzophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aromatic polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, excellent mechanical properties, and robust chemical resistance. The versatility of polyimide chemistry allows for the tailoring of polymer properties through the judicious selection of diamine and dianhydride monomers. The incorporation of the 4-Amino-4'-chlorobenzophenone monomer introduces a benzophenone moiety into the polymer backbone, which can impart desirable characteristics such as enhanced thermal stability and modified solubility. These application notes provide a comprehensive guide, including detailed protocols and expected material properties, for the synthesis of polyimides utilizing this compound.
Data Presentation
The properties of polyimides are directly influenced by the chemical structure of their monomers. The following tables provide a summary of typical quantitative data for polyimides containing benzophenone units, offering a baseline for the performance characteristics that can be expected when using this compound. The precise values will be dependent on the specific dianhydride co-monomer used and the molecular weight of the resulting polymer.
Table 1: Representative Thermal Properties of Benzophenone-Containing Polyimides
| Property | Typical Value Range |
| Glass Transition Temperature (Tg) | 201 - 310 °C[1] |
| 5% Weight Loss Temperature (TGA, N2) | 472 - 501 °C[1] |
| 10% Weight Loss Temperature (TGA, N2) | 491 - 537 °C[1] |
| Char Yield at 800 °C (N2) | 55.3 - 60.8 %[1] |
| Coefficient of Thermal Expansion (CTE) | 26 - 62 ppm/°C[1] |
Table 2: Representative Mechanical Properties of Benzophenone-Containing Polyimide Films
| Property | Typical Value Range |
| Tensile Strength | 103 - 145 MPa[1] |
| Elongation at Break | 12.9 - 15.2 %[1] |
| Tensile Modulus | 1.20 - 1.88 GPa[1] |
Experimental Protocols
The synthesis of polyimides from this compound is typically achieved through a two-step polycondensation reaction. This process involves the initial formation of a soluble poly(amic acid) (PAA) precursor, followed by a cyclodehydration step to yield the final polyimide.
Protocol 1: Synthesis of Poly(amic acid) (PAA) Precursor
This procedure outlines the synthesis of the PAA solution, which serves as the intermediate for the polyimide.
Materials:
-
This compound
-
Aromatic dianhydride (e.g., Pyromellitic dianhydride - PMDA)
-
Anhydrous N,N-dimethylacetamide (DMAc)
-
Nitrogen (N₂) gas
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Nitrogen inlet and outlet
Procedure:
-
In a clean, dry three-neck round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet/outlet, add a pre-weighed amount of this compound.
-
Add a sufficient volume of anhydrous DMAc to achieve a solids concentration of 15-20% (w/w).
-
Stir the mixture under a gentle flow of nitrogen at room temperature until the diamine has completely dissolved.
-
Gradually add an equimolar amount of the chosen aromatic dianhydride to the solution in small portions. This helps to control the exothermic nature of the reaction.
-
Continue to stir the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours. The viscosity of the solution will increase significantly as the poly(amic acid) forms.
Protocol 2: Preparation of Polyimide Film via Thermal Imidization
This protocol describes the conversion of the PAA solution into a solid polyimide film through a controlled heating process.
Equipment:
-
Glass plate
-
Doctor blade or casting knife
-
Vacuum oven
Procedure:
-
Pour the viscous PAA solution onto a clean, dry glass plate.
-
Use a doctor blade or casting knife to spread the solution into a uniform film of the desired thickness.
-
Place the glass plate in a vacuum oven and subject it to a staged thermal curing cycle to remove the solvent and facilitate imidization. A representative heating program is as follows:
-
60 °C for 2 hours
-
80 °C for 2 hours
-
100 °C for 2 hours
-
120 °C for 1 hour
-
150 °C for 1 hour
-
200 °C for 30 minutes
-
250 °C for 30 minutes
-
300 °C for 1 hour[1]
-
-
After the final heating step, allow the oven to cool gradually to room temperature.
-
Immerse the glass plate in warm water to aid in the gentle removal of the resulting polyimide film.
Visualizations
Polyimide Synthesis Pathway
The following diagram illustrates the two-step chemical transformation from monomers to the final polyimide.
Caption: Two-step synthesis of polyimide.
Experimental Workflow for Polyimide Film Preparation
This flowchart provides a visual representation of the key stages in the laboratory-scale production of a polyimide film.
Caption: Workflow for polyimide film preparation.
Structure-Property Relationships
The final properties of the synthesized polyimide are a direct consequence of the chemical structures of the chosen monomers. This diagram illustrates this fundamental relationship.
Caption: Monomer structure dictates polymer properties.
References
One-Step vs. Two-Step Polyimide Synthesis with Aromatic Diamines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aromatic polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.[1][2] These properties make them indispensable in various advanced applications, including aerospace, microelectronics, and as materials for membranes and composites. The synthesis of aromatic polyimides is primarily achieved through the polycondensation reaction of an aromatic dianhydride and an aromatic diamine. This can be accomplished via two main routes: a one-step high-temperature solution polycondensation or a two-step process involving the formation of a poly(amic acid) intermediate.[1][3]
The choice between a one-step and a two-step synthesis method is critical as it significantly influences the properties of the final polyimide, such as molecular weight, solubility, and thermal characteristics. This document provides detailed application notes and experimental protocols for both synthesis methods, along with a comparative analysis of their advantages and disadvantages, to aid researchers in selecting the most suitable method for their specific application.
Comparative Analysis of One-Step and Two-Step Synthesis
| Feature | One-Step Synthesis | Two-Step Synthesis |
| Reaction Conditions | High temperatures (180-220 °C) in high-boiling solvents (e.g., m-cresol, nitrobenzene).[4] | Initial reaction at low to ambient temperatures (0-25 °C) to form poly(amic acid), followed by thermal or chemical imidization.[1][5] |
| Intermediate | No stable intermediate is isolated; the reaction proceeds directly to the polyimide. | A soluble and processable poly(amic acid) is formed as a stable intermediate.[1] |
| Processability | Limited to soluble polyimides as the polymer is formed directly at high temperatures. | The soluble poly(amic acid) precursor allows for easy processing into films, fibers, and coatings before conversion to the final, often intractable, polyimide.[1] |
| Molecular Weight | Can achieve high molecular weight, but control can be challenging due to the high reaction temperatures. | Generally allows for better control over molecular weight. |
| Solubility of Final Polymer | This method is suitable for synthesizing polyimides that are soluble in the reaction solvent.[6] | Can be used to produce both soluble and insoluble polyimides. |
| Advantages | - Direct formation of the final polyimide.[3]- Can lead to higher crystallinity in the final polymer.[7] | - Excellent control over polymer structure and molecular weight.- The processability of the poly(amic acid) intermediate is a significant advantage.[4]- Milder initial reaction conditions. |
| Disadvantages | - Requires high boiling and often toxic solvents.[4][8]- Not suitable for insoluble polyimides.- Potential for side reactions at high temperatures. | - The poly(amic acid) solution can be unstable and susceptible to hydrolysis.[4]- The imidization step requires careful control to ensure complete conversion without degradation.- Two separate reaction stages can be more time-consuming. |
Experimental Protocols
One-Step High-Temperature Solution Polycondensation
This protocol describes the synthesis of a polyimide from 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA) and 4,4'-oxydianiline (ODA).
Materials:
-
4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA)
-
4,4'-oxydianiline (ODA)
-
m-cresol (high-purity, anhydrous)
-
Toluene (anhydrous)
-
Nitrogen gas (high purity)
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Dean-Stark trap with condenser
-
Nitrogen inlet and outlet
-
Heating mantle with a temperature controller
-
Thermometer
Procedure:
-
Monomer Dissolution: In a flame-dried three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap filled with toluene, add equimolar amounts of 6FDA and ODA. Add enough m-cresol to achieve a solids concentration of 10-15% (w/v).
-
Inert Atmosphere: Purge the flask with a gentle stream of nitrogen for at least 30 minutes to ensure an inert atmosphere. Maintain a positive nitrogen pressure throughout the reaction.
-
Heating and Water Removal: Begin stirring the mixture and gradually heat the flask to 180-200°C. Toluene will begin to reflux and azeotropically remove the water formed during the imidization reaction, which will be collected in the Dean-Stark trap.
-
Polymerization: Continue the reaction at this temperature for 4-6 hours, or until the collection of water ceases. The viscosity of the solution will increase as the polymerization proceeds.
-
Isolation: After cooling the reaction mixture to room temperature, pour the viscous polymer solution into a large excess of a non-solvent such as methanol or ethanol with vigorous stirring to precipitate the polyimide.
-
Purification and Drying: Filter the precipitated polymer, wash it thoroughly with methanol and then with hot water to remove any residual solvent and unreacted monomers. Dry the purified polyimide powder in a vacuum oven at 120°C for 24 hours.
Two-Step Synthesis via Poly(amic acid) Intermediate
This protocol describes the synthesis of the same polyimide (6FDA-ODA) using the two-step method.
Part 1: Synthesis of Poly(amic acid) (PAA)
Materials:
-
4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA)
-
4,4'-oxydianiline (ODA)
-
N,N-dimethylacetamide (DMAc) (anhydrous)
-
Nitrogen gas (high purity)
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Nitrogen inlet and outlet
-
Ice bath
Procedure:
-
Diamine Dissolution: In a flame-dried three-necked flask under a nitrogen atmosphere, dissolve an equimolar amount of ODA in anhydrous DMAc. Stir the solution at room temperature until the diamine is completely dissolved.
-
Dianhydride Addition: Cool the flask in an ice bath to 0-5°C. Slowly add an equimolar amount of 6FDA powder to the stirred diamine solution in small portions over 30-60 minutes. A slight exotherm may be observed.
-
Polymerization to PAA: After the complete addition of the dianhydride, remove the ice bath and allow the reaction to proceed at room temperature with continuous stirring under a nitrogen atmosphere for 12-24 hours. The viscosity of the solution will increase significantly, indicating the formation of the high molecular weight poly(amic acid).
Part 2: Conversion of PAA to Polyimide (Thermal Imidization)
Equipment:
-
Glass plate or another suitable substrate
-
Doctor blade or film applicator
-
Programmable vacuum oven
Procedure:
-
Film Casting: Pour the viscous poly(amic acid) solution onto a clean, dry glass plate. Cast the solution into a thin film of uniform thickness using a doctor blade.
-
Solvent Removal and Imidization: Place the cast film in a programmable vacuum oven. The thermal imidization is carried out using a staged heating program:
-
80°C for 1 hour to slowly remove the solvent.
-
150°C for 1 hour.
-
200°C for 1 hour.
-
250°C for 1 hour.
-
300°C for 1 hour to ensure complete imidization.
-
-
Film Recovery: After the thermal treatment, allow the oven to cool down to room temperature. The resulting polyimide film can be carefully peeled off from the glass substrate, often by immersing the plate in water.
-
Final Drying: Dry the freestanding polyimide film in a vacuum oven at 100°C for several hours to remove any absorbed water.
Visualizing the Synthesis Pathways
The following diagrams illustrate the chemical reactions and workflows for both the one-step and two-step polyimide synthesis methods.
References
- 1. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 2. azom.com [azom.com]
- 3. dakenchem.com [dakenchem.com]
- 4. ONE-STEP POLYMERIZATION, TWO-STEP POLYMERIZATION [ebrary.net]
- 5. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for 4-Amino-4'-chlorobenzophenone as a Photoinitiator in UV Curing
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-4'-chlorobenzophenone is a substituted aromatic ketone that can function as a Type II photoinitiator in ultraviolet (UV) curing applications. UV curing is a rapid, solvent-free, and energy-efficient process for polymerizing monomers and oligomers to form solid coatings, inks, adhesives, and biomaterials. As a Type II photoinitiator, this compound requires a co-initiator, typically a tertiary amine, to generate the free radicals necessary for initiating polymerization. Upon absorption of UV light, the photoinitiator is promoted to an excited state and subsequently abstracts a hydrogen atom from the amine synergist, leading to the formation of an initiating radical. This process is pivotal in applications ranging from industrial coatings to the fabrication of advanced materials in drug development.
While specific performance data for this compound is not extensively documented in publicly available literature, its structural similarity to other aminobenzophenone and chlorobenzophenone derivatives suggests its utility in various UV-curable formulations. This document provides an overview of its presumed mechanism of action, representative experimental protocols, and expected performance characteristics based on analogous compounds.
Physicochemical and Performance Data
Quantitative performance data for this compound is limited. However, the following tables provide its known physicochemical properties and expected performance characteristics in a typical acrylate-based formulation, drawing parallels from the closely related 4-chlorobenzophenone.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 4913-77-3 | N/A |
| Molecular Formula | C₁₃H₁₀ClNO | [1] |
| Molecular Weight | 231.68 g/mol | [1] |
| Appearance | Yellowish solid (expected) | N/A |
| Melting Point | 177-179 °C | [1] |
| Purity | >98% | [1] |
| UV Absorption Maximum (λmax) | Expected in the UVA range | N/A |
Table 2: Representative Performance Data in a UV-Curable Acrylate Formulation
| Parameter | Typical Value Range | Notes |
| Photoinitiator Concentration | 1.0 - 5.0 wt% | Dependent on formulation thickness and desired cure speed. |
| Co-initiator (Amine Synergist) Concentration | 2.0 - 8.0 wt% | Typically used in excess of the photoinitiator. |
| UV Wavelength Range | 300 - 400 nm | Corresponds to the expected absorption spectrum. |
| Curing Time | 5 - 60 seconds | Highly dependent on UV lamp intensity, film thickness, and substrate. |
| Degree of Conversion | 70 - 95% | Can be determined by FTIR spectroscopy. |
Mechanism of Photoinitiation
This compound functions as a Type II photoinitiator, which initiates polymerization through a hydrogen abstraction mechanism in the presence of a co-initiator (amine synergist).
Caption: Photoinitiation mechanism of this compound.
Experimental Protocols
The following protocols provide a general framework for utilizing this compound as a photoinitiator in UV curing. These should be considered as starting points, and optimization will be necessary for specific applications.
Protocol 1: Preparation of a UV-Curable Acrylate Formulation
Materials:
-
This compound
-
Amine synergist (e.g., Ethyl-4-(dimethylamino)benzoate - EDB)
-
Acrylate oligomer (e.g., Urethane diacrylate)
-
Reactive diluent (e.g., Tripropyleneglycol diacrylate - TPGDA)
-
Substrate (e.g., glass slides, metal panels)
-
UV-blocking amber vials
-
Magnetic stirrer and stir bars
Procedure:
-
In a UV-blocking amber vial, combine the acrylate oligomer and reactive diluent in the desired ratio (e.g., 70:30 by weight).
-
Mix the components using a magnetic stirrer until a homogeneous solution is obtained.
-
Add the desired weight percentage of this compound (e.g., 3 wt%) to the mixture.
-
Continue stirring until the photoinitiator is completely dissolved. Gentle warming may be applied if necessary.
-
Add the amine synergist (e.g., 5 wt%) to the formulation and stir until fully dissolved.
-
Allow the formulation to degas by letting it stand for a few minutes to remove any entrapped air bubbles.
Protocol 2: UV Curing and Characterization
Equipment:
-
UV curing system (e.g., medium-pressure mercury lamp or UV-LED lamp)
-
Film applicator (e.g., wire-wound rod or spin coater)
-
Fourier-Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Tack-free testing materials (e.g., cotton ball)
-
Pencil hardness tester
Procedure:
-
Substrate Preparation: Ensure the substrate is clean, dry, and free from any contaminants.
-
Film Application: Apply a thin, uniform film of the prepared formulation onto the substrate using a film applicator to a specified thickness (e.g., 25 µm).
-
UV Exposure: Place the coated substrate under the UV lamp at a fixed distance. Expose the film to UV radiation for a predetermined time or dose.
-
Curing Assessment:
-
Tack-Free Test: Immediately after UV exposure, gently press a cotton ball onto the surface of the cured film. The film is considered tack-free if no fibers adhere to the surface.
-
Pencil Hardness: Determine the scratch hardness of the cured film according to ASTM D3363.
-
-
Degree of Conversion (FTIR Analysis):
-
Record an FTIR-ATR spectrum of the uncured liquid formulation.
-
Record an FTIR-ATR spectrum of the cured film.
-
Monitor the decrease in the peak area of the acrylate double bond (typically around 810 cm⁻¹ and 1635 cm⁻¹). The degree of conversion can be calculated using the following formula:
Degree of Conversion (%) = [1 - (A_cured / A_uncured)] x 100
Where A_cured and A_uncured are the peak areas of the acrylate double bond in the cured and uncured samples, respectively, normalized to an internal reference peak that does not change during polymerization (e.g., a carbonyl peak).
-
Caption: General experimental workflow for UV curing.
Applications in Drug Development
The rapid and controlled nature of UV curing makes it a valuable technology in drug development for various applications, including:
-
Fabrication of Drug-Eluting Medical Devices: this compound can be used to initiate the polymerization of biocompatible coatings on medical devices, entrapping active pharmaceutical ingredients (APIs) for controlled release.
-
Development of Hydrogel-Based Drug Delivery Systems: UV curing can be employed to crosslink hydrogel precursors, encapsulating drugs within the hydrogel matrix.
-
Microneedle and Microfluidic Device Fabrication: The high resolution achievable with photopolymerization is advantageous for creating complex microstructures for drug delivery and diagnostic applications.
Safety and Handling
This compound should be handled in accordance with standard laboratory safety procedures. It is recommended to work in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the manufacturer.
Conclusion
This compound is a promising Type II photoinitiator for UV curing applications. While specific performance data is not widely available, its structural characteristics suggest it can be effectively used in conjunction with an amine synergist to initiate the polymerization of various monomers and oligomers. The protocols and information provided herein offer a foundation for researchers and professionals to explore its potential in their specific applications, from industrial coatings to the development of novel drug delivery systems. Further empirical studies are encouraged to fully characterize its performance and optimize its use in different formulations.
References
Application Notes and Protocols: 4-Amino-4'-chlorobenzophenone as an Intermediate for Dyes and Pigments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of 4-Amino-4'-chlorobenzophenone as a key intermediate in the synthesis of azo dyes and pigments. This document offers detailed experimental protocols, data presentation, and visualizations to guide researchers in the potential applications of this compound in coloration and materials science.
Introduction
This compound is a versatile aromatic ketone containing both an amino group and a chloro-substituted benzoyl group. This unique structure makes it a valuable precursor in the synthesis of a variety of dyes and pigments, particularly azo dyes. The primary amino group can be readily diazotized and coupled with various aromatic compounds to produce a wide spectrum of colors. The presence of the chlorobenzophenone moiety can influence the final properties of the dye, such as its lightfastness, thermal stability, and affinity for different substrates.
Synthesis of this compound
The synthesis of this compound is typically achieved through the reduction of its nitro precursor, 4-nitro-4'-chlorobenzophenone.
Experimental Protocol: Synthesis of this compound[1]
This protocol details the reduction of 4-nitro-4'-chlorobenzophenone using sodium disulfide (Na₂S₂).
Materials:
-
4-nitro-4'-chlorobenzophenone
-
Sodium disulfide (Na₂S₂)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, prepare a solution of 4-nitro-4'-chlorobenzophenone in ethanol.
-
In a separate beaker, dissolve sodium disulfide in water.
-
Heat the 4-nitro-4'-chlorobenzophenone solution to reflux.
-
Slowly add the aqueous solution of sodium disulfide to the refluxing solution of 4-nitro-4'-chlorobenzophenone over a period of 2.5 hours. The molar ratio of 4-nitro-4'-chlorobenzophenone to Na₂S₂ should be approximately 1:1.7.[1]
-
Maintain the reaction temperature at 92°C throughout the addition.[1]
-
After the addition is complete, continue to reflux the mixture for an additional hour to ensure the completion of the reaction.
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing ice-water to precipitate the crude product.
-
Filter the precipitate and wash it thoroughly with cold water.
-
To purify the product, recrystallize the crude solid from a suitable solvent such as ethanol.
-
Dry the purified crystals of this compound in a vacuum oven.
Expected Results:
The synthesis under these optimized conditions is reported to yield this compound with a purity of approximately 98.08% and a yield of around 85.80%. The melting point of the purified product is in the range of 177-179°C.[1]
Application in Azo Dye Synthesis
The primary application of this compound in the dye industry is as a diazo component in the synthesis of azo dyes. The general process involves two main steps: diazotization of the amino group followed by an azo coupling reaction with a suitable coupling component.
General Experimental Protocol: Synthesis of an Azo Dye
This protocol provides a general methodology for the synthesis of an azo dye using this compound as the starting amine.
Step 1: Diazotization of this compound
-
Dissolve this compound (1 equivalent) in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5°C in an ice-salt bath with constant stirring.
-
Prepare a solution of sodium nitrite (NaNO₂) (1 equivalent) in cold water.
-
Add the sodium nitrite solution dropwise to the cooled amine solution, ensuring the temperature remains below 5°C.
-
Stir the mixture for an additional 30 minutes at 0-5°C to ensure complete formation of the diazonium salt solution.
Step 2: Azo Coupling
-
In a separate beaker, dissolve the chosen coupling component (e.g., a phenol, naphthol, or aromatic amine) (1 equivalent) in an aqueous solution of sodium hydroxide (for phenols) or a dilute acid (for amines).
-
Cool the solution of the coupling component to 0-5°C in an ice bath.
-
Slowly add the freshly prepared diazonium salt solution to the cooled solution of the coupling component with vigorous stirring.
-
Maintain the temperature at 0-5°C and the appropriate pH (alkaline for phenols, acidic for amines) during the addition.
-
A colored precipitate of the azo dye will form.
-
Continue stirring the mixture for 1-2 hours after the addition is complete to ensure maximum coupling.
-
Filter the precipitated dye, wash it with cold water until the washings are neutral, and then dry it.
Data Presentation: Properties of a Representative Azo Dye
The following table summarizes the expected properties of a hypothetical azo dye synthesized from this compound and a common coupling component like β-naphthol. This data is illustrative and will vary depending on the specific coupling agent used.
| Property | Description | Expected Value/Rating |
| Color | The visual color of the dye. | Orange to Red |
| λmax (in Ethanol) | The wavelength of maximum absorbance in the UV-Visible spectrum. | 480 - 520 nm |
| Molar Extinction Coefficient (ε) | A measure of how strongly the dye absorbs light at λmax. | 20,000 - 40,000 L mol⁻¹ cm⁻¹ |
| Lightfastness | The resistance of the dye to fading on exposure to light (on a scale of 1-8, where 8 is excellent). | 4-5 |
| Washfastness | The resistance of the dye to washing (on a scale of 1-5, where 5 is excellent). | 3-4 |
| Solubility | The ability of the dye to dissolve in various solvents. | Soluble in organic solvents like ethanol, acetone, and DMF; sparingly soluble in water. |
Visualization of the Synthetic Pathway
The following diagrams illustrate the key chemical transformations involved.
References
Application Notes & Protocols: Photopolymerization using 4-Amino-4'-chlorobenzophenone
Audience: Researchers, scientists, and drug development professionals.
Introduction: Benzophenone and its derivatives are widely utilized as Type II photoinitiators in free-radical photopolymerization.[1][2] These initiators, upon absorption of UV light, transition to an excited state and generate free radicals through hydrogen abstraction from a synergist molecule (a co-initiator), typically an amine. This process initiates the polymerization of monomers, such as acrylates and methacrylates, leading to rapid curing.[1] 4-Amino-4'-chlorobenzophenone, an amino-substituted benzophenone derivative, is a compound of interest for such applications due to the influence of the amino group on the molecule's absorption characteristics and photoinitiation efficiency. These notes provide a detailed overview of the experimental setup, protocols, and data interpretation for photopolymerization using this compound.
Mechanism of Photoinitiation: this compound functions as a Type II photoinitiator. The process begins with the absorption of UV photons, which excites the benzophenone derivative to a singlet state, followed by rapid intersystem crossing to a more stable triplet state. This excited triplet state does not cleave directly but abstracts a hydrogen atom from a hydrogen donor, commonly a tertiary amine, to form a ketyl radical and an aminoalkyl radical. The highly reactive aminoalkyl radical is the primary species that initiates the polymerization of the monomer.
Caption: Mechanism of Type II Photoinitiation.
Experimental Protocols
Protocol 1: Preparation of Photopolymerizable Resin
This protocol describes the preparation of a liquid resin mixture for UV curing experiments.
Materials:
-
This compound (Photoinitiator)
-
Tertiary Amine Co-initiator (e.g., Ethyl-4-(dimethylamino)benzoate - EDB)
-
Acrylate or Methacrylate Monomer (e.g., Trimethylolpropane triacrylate - TMPTA, or Bisphenol A glycerolate dimethacrylate - BisGMA)
-
Amber glass vial
-
Magnetic stirrer and stir bar
-
Analytical balance
Procedure:
-
Weigh the desired amount of monomer into an amber glass vial to prevent premature polymerization from ambient light.
-
Add the this compound photoinitiator to the monomer. A typical concentration ranges from 0.1 to 2 wt%.
-
Add the amine co-initiator. The concentration is often stoichiometric with the photoinitiator or in slight excess (e.g., 1-5 wt%).
-
Place a magnetic stir bar in the vial, cap it, and place it on a magnetic stirrer.
-
Stir the mixture in the dark at room temperature or with gentle warming (40-50°C) until all components are completely dissolved.[3]
-
Allow the solution to cool to room temperature and equilibrate before use.
Protocol 2: UV Curing and Real-Time Monitoring
This protocol details the procedure for curing a thin film of the resin and monitoring the polymerization kinetics using Fourier-Transform Infrared (FTIR) spectroscopy.
Materials & Equipment:
-
Prepared photopolymerizable resin
-
FTIR spectrometer with a real-time monitoring setup
-
UV/VIS light source (e.g., LED lamp at 405 nm or a medium-pressure mercury lamp).[4]
-
Micropipette
-
Thin-film applicator or spin coater[3]
-
Nitrogen gas source (optional, for inert atmosphere)
Procedure:
-
Sample Preparation: Place a clean glass slide or KBr plate in the sample holder of the FTIR spectrometer.
-
Baseline Spectrum: Record a baseline IR spectrum before applying the resin.
-
Film Application: Apply a small, controlled volume of the prepared resin onto the slide. Use a thin-film applicator to create a uniform film of a desired thickness (e.g., 50 µm).[3]
-
Initiate Monitoring: Start the real-time FTIR data acquisition. The instrument should be set to record spectra at regular intervals (e.g., every few seconds).
-
Initiate Curing: Simultaneously, expose the sample to the UV light source. The distance between the light source and the sample should be fixed and controlled.[4] The curing can be performed in air or under an inert nitrogen atmosphere to minimize oxygen inhibition.
-
Data Collection: Continue recording spectra until the polymerization reaction is complete, indicated by the stabilization of characteristic peak areas. The conversion of the monomer is typically monitored by observing the decrease in the peak area of the carbon-carbon double bond (C=C) of the acrylate group (e.g., around 810 cm⁻¹ or 1635 cm⁻¹).[1]
-
Calculate Degree of Conversion (DC): The DC at any given time (t) can be calculated using the following formula: DC(%) = [1 - (Peak Area at time t / Peak Area at time 0)] x 100
Caption: General experimental workflow for photopolymerization.
Data Presentation
Quantitative data from photopolymerization experiments should be presented clearly for comparison. The tables below provide templates for organizing experimental parameters and results.
Table 1: Typical Experimental Parameters for Photopolymerization
| Parameter | Example Value | Notes |
| Photoinitiator | This compound | |
| Photoinitiator Conc. | 0.1 - 2.0 wt% | Optimize based on monomer and desired cure depth.[3] |
| Co-initiator | Ethyl-4-(dimethylamino)benzoate | Amine synergist. |
| Co-initiator Conc. | 1.0 - 5.0 wt% | |
| Monomer | TMPTA or BisGMA | Acrylate or methacrylate based. |
| Light Source | LED Lamp | |
| Wavelength | 405 ± 5 nm | Should overlap with the absorption spectrum of the PI.[4] |
| Light Intensity | 780 mW/cm² | Affects cure speed and depth.[4] |
| Film Thickness | 50 - 100 µm | Can be controlled with a spin coater or applicator.[3] |
| Atmosphere | Air or Nitrogen | Nitrogen atmosphere prevents oxygen inhibition. |
Table 2: Example Data - Degree of Conversion vs. Irradiation Time
Note: The following data is for a related benzophenone derivative, 4,4'-bis(N,N-diethylamino)benzophenone (DEABP), used in a dental resin formulation, and serves as an illustrative example of expected results.[4][5]
| Irradiation Time (seconds) | Degree of Conversion (DC %) |
| 10 | 45.2 ± 2.1 |
| 30 | 58.7 ± 1.8 |
| 60 | 65.4 ± 1.5 |
| 180 | 72.1 ± 1.3 |
| 300 | 75.3 ± 1.1 |
Applications in Drug Development and Research
The rapid, spatially, and temporally controlled nature of photopolymerization makes it a valuable tool in drug development and biomedical research.
-
3D Printing: Fabrication of custom medical devices, dental restorations, and anatomical models for surgical planning.[4]
-
Drug Delivery: Encapsulation of therapeutic agents within hydrogel networks, allowing for controlled and targeted release.
-
Tissue Engineering: Creation of biocompatible scaffolds that mimic the extracellular matrix to support cell growth and tissue regeneration.
-
Coatings: Development of functional coatings for medical implants and devices to improve biocompatibility or confer antimicrobial properties.[2]
References
- 1. Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. The effect of 4,4'-bis(N,N-diethylamino) benzophenone on the degree of conversion in liquid photopolymer for dental 3D printing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effect of 4,4'-bis(N,N-diethylamino) benzophenone on the degree of conversion in liquid photopolymer for dental 3D printing - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 4-Amino-4'-chlorobenzophenone Purity
Introduction
4-Amino-4'-chlorobenzophenone is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this intermediate is critical as it can directly impact the quality, safety, and efficacy of the final drug product. Impurities can arise from the manufacturing process or degradation. Therefore, a robust, stability-indicating analytical method is required for the quality control of this compound. This application note describes a validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and the separation of this compound from its potential process-related impurities and degradation products. The method is validated according to the International Council for Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose.[1][2]
Chromatographic Conditions
A reversed-phase HPLC method was developed for the analysis of this compound. The chromatographic conditions are summarized in the table below. The selection of a C18 column provides good retention and separation of the non-polar benzophenone derivative.[3][4] The mobile phase, consisting of a mixture of acetonitrile and a phosphate buffer, ensures adequate separation and peak shape.[3][5] UV detection at 254 nm was chosen based on the chromophoric nature of the benzophenone structure.[4]
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent with UV/PDA detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 20mM Potassium Dihydrogen Phosphate (pH 3.0 with phosphoric acid) (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector Wavelength | 254 nm |
| Run Time | 20 minutes |
Experimental Protocols
1. Preparation of Solutions
-
Mobile Phase Preparation: Prepare a 20mM potassium dihydrogen phosphate solution by dissolving 2.72 g of KH2PO4 in 1 L of HPLC grade water. Adjust the pH to 3.0 using phosphoric acid. Filter the buffer through a 0.45 µm membrane filter. The mobile phase is prepared by mixing the filtered buffer and acetonitrile in a 40:60 ratio, followed by degassing.
-
Diluent Preparation: A mixture of acetonitrile and water in a 60:40 (v/v) ratio is used as the diluent.
-
Standard Solution Preparation (0.1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution Preparation (1.0 mg/mL): Accurately weigh about 25 mg of the this compound sample and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
2. Method Validation Protocol
The developed HPLC method was validated according to ICH Q2(R1) guidelines for the following parameters:
-
Specificity (Forced Degradation): To demonstrate the stability-indicating nature of the method, forced degradation studies were conducted.[6] The sample was subjected to acidic (0.1 N HCl at 60 °C for 24h), basic (0.1 N NaOH at 60 °C for 24h), oxidative (3% H2O2 at RT for 24h), thermal (105 °C for 48h), and photolytic (UV light at 254 nm for 48h) stress conditions. The stressed samples were then analyzed to check for any interference from degradation products at the retention time of the main peak.
-
Linearity: A series of solutions were prepared from the standard stock solution at concentrations ranging from 0.005 to 0.15 mg/mL. A calibration curve was constructed by plotting the peak area against the concentration.
-
Precision (Repeatability and Intermediate Precision): Repeatability was assessed by performing six replicate injections of the standard solution at a 100% concentration level (0.1 mg/mL). Intermediate precision was determined by analyzing the samples on a different day with a different analyst.[1]
-
Accuracy (Recovery): The accuracy of the method was evaluated by spiking a placebo with the analyte at three different concentration levels (80%, 100%, and 120%). The percentage recovery was then calculated.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD and LOQ were determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.[7]
-
Robustness: The robustness of the method was assessed by making small, deliberate variations in the chromatographic conditions, such as the flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic).
Data Presentation
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor (Asymmetry) | ≤ 2.0 | 1.1 |
| Theoretical Plates | ≥ 2000 | 7500 |
| %RSD of Peak Areas (n=6) | ≤ 2.0% | 0.8% |
Table 2: Method Validation Summary
| Validation Parameter | Result |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |
| Range | 0.005 - 0.15 mg/mL |
| Precision (%RSD) | Repeatability: ≤ 2.0%, Intermediate Precision: ≤ 2.0% |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| LOD | 0.001 mg/mL |
| LOQ | 0.003 mg/mL |
| Specificity | The method is specific and stability-indicating. |
Table 3: Purity Analysis of a Sample Batch
| Peak Name | Retention Time (min) | Peak Area | Area % |
| Impurity 1 | 3.5 | 1500 | 0.05 |
| This compound | 6.2 | 2985000 | 99.85 |
| Impurity 2 | 8.9 | 4500 | 0.10 |
| Total | 2991000 | 100.00 |
Visualization
Caption: Workflow for HPLC purity analysis of this compound.
References
- 1. pharmtech.com [pharmtech.com]
- 2. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 3. Separation of 2-Amino-4’-chlorobenzophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. Benzophenone Analyzed with HPLC - AppNote [mtc-usa.com]
- 5. 2-Amino-4’-chlorobenzophenone | SIELC Technologies [sielc.com]
- 6. longdom.org [longdom.org]
- 7. akjournals.com [akjournals.com]
Application Notes and Protocols for the Purification of 4-Amino-4'-chlorobenzophenone by Recrystallization
Introduction
4-Amino-4'-chlorobenzophenone is a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. The purity of this compound is critical for the quality and efficacy of the final products. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. This document provides a detailed protocol for the recrystallization of this compound, outlining the procedure, necessary equipment, and expected outcomes. The provided methodology is intended for researchers, scientists, and drug development professionals to achieve high-purity this compound suitable for further synthetic applications.
Data Presentation
The following table summarizes the key physical properties and expected outcomes of the recrystallization procedure for this compound.
| Parameter | Value | Reference/Note |
| Molecular Formula | C₁₃H₁₀ClNO | |
| Molecular Weight | 231.68 g/mol | |
| Appearance | Light yellow crystalline solid | [1] |
| Melting Point (Crude) | Variable (e.g., 170-175 °C) | Dependent on impurity profile |
| Melting Point (Purified) | 177-179 °C | [2] |
| Recrystallization Solvent | Ethanol (95%) | [1] |
| Solubility in Hot Ethanol | High | Assumed for effective recrystallization |
| Solubility in Cold Ethanol | Low | Assumed for good recovery |
| Typical Recovery Yield | 85-95% | Expected range for a well-optimized recrystallization |
| Purity (Post-Recrystallization) | ≥ 98% | [2] |
Experimental Protocol
This protocol details the step-by-step procedure for the purification of crude this compound via recrystallization using ethanol as the solvent.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Activated Carbon (optional, for colored impurities)
-
Deionized Water
Equipment:
-
Erlenmeyer flasks (appropriate sizes)
-
Heating mantle or hot plate with magnetic stirring capability
-
Magnetic stir bar
-
Reflux condenser
-
Büchner funnel and flask
-
Filter paper (Whatman No. 1 or equivalent)
-
Glass funnel
-
Spatula
-
Watch glass
-
Ice bath
-
Vacuum oven or desiccator
Procedure:
-
Dissolution:
-
Place the crude this compound into an Erlenmeyer flask of an appropriate size (the flask should not be more than half full).
-
Add a magnetic stir bar to the flask.
-
Add a minimal amount of 95% ethanol to the flask to cover the solid.
-
Gently heat the mixture on a hot plate with stirring.
-
Continue to add small portions of hot 95% ethanol until the this compound just completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good recovery yield.
-
-
Decolorization (Optional):
-
If the solution is significantly colored, remove the flask from the heat and allow it to cool slightly.
-
Add a small amount of activated carbon (approximately 1-2% w/w of the solute) to the solution.
-
Reheat the solution to a gentle boil for 5-10 minutes with continuous stirring to allow the activated carbon to adsorb the colored impurities.
-
-
Hot Filtration:
-
If activated carbon was used, or if there are any insoluble impurities, a hot gravity filtration step is necessary.
-
Preheat a glass funnel and a clean receiving Erlenmeyer flask on the hot plate to prevent premature crystallization of the product in the funnel.
-
Place a fluted filter paper in the preheated funnel.
-
Quickly pour the hot solution through the fluted filter paper into the receiving flask.
-
-
Crystallization:
-
Cover the mouth of the flask containing the hot filtrate with a watch glass to prevent solvent evaporation and contamination.
-
Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature and crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the product.
-
-
Isolation of Crystals:
-
Collect the purified crystals by vacuum filtration using a Büchner funnel and a clean filter flask.
-
Ensure the filter paper is properly seated and wetted with a small amount of cold 95% ethanol before pouring the crystal slurry.
-
Transfer all the crystals into the funnel. A small amount of the cold filtrate can be used to rinse any remaining crystals from the flask.
-
-
Washing:
-
With the vacuum still applied, wash the crystals on the filter paper with a small amount of ice-cold 95% ethanol. This will remove any soluble impurities adhering to the crystal surface. Use a minimal amount of cold solvent to avoid significant loss of the purified product.
-
-
Drying:
-
Continue to draw air through the crystals on the Büchner funnel for a few minutes to help dry them.
-
Carefully transfer the purified crystals from the filter paper to a pre-weighed watch glass.
-
Dry the crystals to a constant weight in a vacuum oven at a moderate temperature (e.g., 50-60 °C) or in a desiccator under vacuum.
-
-
Characterization:
-
Determine the weight of the dried, purified this compound and calculate the percent recovery.
-
Measure the melting point of the purified product to assess its purity. A sharp melting point range close to the literature value indicates high purity.
-
Visualizations
The following diagram illustrates the logical workflow of the recrystallization procedure.
Caption: Workflow for the recrystallization of this compound.
References
Application Notes & Protocols: Isolating 4-Amino-4'-chlorobenzophenone via Column Chromatography
Abstract
This comprehensive guide details the principles and step-by-step protocols for the purification of 4-Amino-4'-chlorobenzophenone using normal-phase column chromatography. As a pivotal intermediate in pharmaceutical and chemical synthesis, achieving high purity of this compound is critical.[1][2] This document provides researchers, scientists, and drug development professionals with a robust framework, explaining the causality behind experimental choices, from mobile phase selection to post-purification analysis, ensuring a reproducible and efficient isolation process.
Introduction: The Rationale for Chromatographic Purification
This compound is a substituted benzophenone derivative characterized by a polar amino group, a moderately polar ketone linkage, and a chlorinated aromatic ring. This unique combination of functional groups imparts a distinct polarity to the molecule, making it an ideal candidate for purification by adsorption chromatography. Column chromatography, a cornerstone of synthetic chemistry, leverages the differential affinities of compounds for a stationary phase and a mobile phase to achieve separation.
For this compound, impurities often arise from the synthesis process, including unreacted starting materials or byproducts from side reactions.[3] High purity is essential for subsequent synthetic steps and for ensuring the quality and safety of final products, such as active pharmaceutical ingredients. This guide focuses on normal-phase chromatography, a technique that is exceptionally well-suited for separating polar compounds.[4][5][6]
Foundational Principles: Crafting the Separation Strategy
The success of chromatographic separation hinges on a carefully designed strategy rooted in the physicochemical properties of the target molecule.
Analyte Properties: this compound
-
Structure and Polarity: The molecule possesses a primary amine (-NH₂) and a carbonyl (C=O) group, both of which are polar and capable of hydrogen bonding. The aromatic rings and the chloro-substituent contribute to its overall, moderately polar nature.[7] The amine group, being basic, can sometimes interact strongly with the acidic silanol groups of a silica stationary phase, potentially causing peak tailing.
-
Solubility: The compound is expected to be soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and sparingly soluble in alcohols like methanol and ethanol.[8] Its solubility in less polar solvents such as ethyl acetate and dichloromethane is moderate, while it is poorly soluble in non-polar solvents like hexane. This profile is critical for selecting an appropriate solvent for sample loading and for the mobile phase system.
-
UV-Vis Absorption: The conjugated system of aromatic rings and the carbonyl group allows the compound to absorb ultraviolet (UV) light, making it easily detectable by UV-Vis spectroscopy or by visualization under a UV lamp on TLC plates.[2][9]
Selection of Chromatographic Mode
Normal-Phase Chromatography (NPC) was selected for this application. In NPC, a polar stationary phase is paired with a non-polar mobile phase.[5][6] The separation mechanism relies on the adsorption of polar analytes onto the stationary phase.[5] Elution is achieved by increasing the polarity of the mobile phase, which competes for the adsorption sites and displaces the analyte.
-
Stationary Phase: Silica gel (SiO₂) is the industry-standard stationary phase for NPC due to its high polarity, porous structure, and cost-effectiveness. The surface of silica gel is rich in silanol groups (Si-OH), which act as hydrogen bond donors and acceptors, strongly retaining polar compounds like this compound.
-
Mobile Phase (Eluent): The mobile phase in NPC is typically a mixture of a non-polar solvent and a more polar "modifier." A common and effective combination is a hexane/ethyl acetate system. Hexane serves as the weak, non-polar solvent, while ethyl acetate provides the necessary polarity to elute the target compound. The ratio of these two solvents is the primary variable for optimizing the separation.
Pre-Chromatography: Method Development with TLC
Before committing a sample to a large-scale column, Thin-Layer Chromatography (TLC) is an indispensable tool for rapidly scouting and optimizing the mobile phase composition. The goal is to find a solvent system that provides a good retention factor (Rƒ) for the target compound, ideally between 0.2 and 0.4, and maximizes the separation from impurities.
Protocol 1: TLC Method Scouting
-
Sample Preparation: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) to create a concentrated solution.
-
Spotting: Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.
-
Eluent Systems: Prepare several developing chambers with different ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3, 1:1).
-
Development: Place the TLC plates in the chambers and allow the solvent front to ascend to near the top of the plate.
-
Visualization: Remove the plates, mark the solvent front, and allow them to dry. Visualize the separated spots under a UV lamp (254 nm). Aromatic and conjugated compounds will appear as dark spots.[10]
-
Rƒ Calculation: Calculate the Rƒ value for each spot using the formula: Rƒ = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
Optimization: The solvent system that gives the target compound an Rƒ value of ~0.3 and shows the largest ΔRƒ to its nearest impurities is the optimal choice for the column chromatography. To address potential peak tailing of the amine, a small amount of triethylamine (TEA) (e.g., 0.1-1%) can be added to the chosen eluent system.[11][12]
Detailed Protocol: Column Chromatography Purification
This protocol outlines the purification of this compound using traditional gravity or flash column chromatography.
Materials & Reagents
| Item | Specification |
| Stationary Phase | Silica Gel, 60 Å, 40-63 µm particle size |
| Mobile Phase Solvents | Hexane (HPLC Grade), Ethyl Acetate (HPLC Grade) |
| Optional Modifier | Triethylamine (TEA) |
| Sample Solvent | Dichloromethane (DCM) or Ethyl Acetate |
| Apparatus | Chromatography column, test tubes/vials, TLC plates |
| Analysis Equipment | UV Lamp (254 nm), Rotary Evaporator |
Experimental Workflow
The overall process follows a logical sequence from column preparation to final product isolation.
Caption: Experimental workflow for the purification of this compound.
Step-by-Step Procedure
-
Column Preparation (Slurry Packing):
-
Secure a glass chromatography column vertically. Ensure the stopcock is closed.
-
Place a small plug of glass wool at the bottom, followed by a thin layer of sand.
-
In a separate beaker, prepare a slurry by mixing silica gel (typically 50-100 times the mass of your crude sample) with the initial, low-polarity mobile phase (e.g., 9:1 Hexane:Ethyl Acetate).
-
Pour the slurry into the column. Gently tap the column to ensure even packing and dislodge any air bubbles.
-
Open the stopcock to drain some solvent, allowing the silica to settle into a stable bed. Never let the top of the silica bed run dry.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (2-3 times the mass of the crude product) to this solution.
-
Remove the solvent completely using a rotary evaporator to obtain a free-flowing powder of the crude product adsorbed onto silica.
-
Carefully add this powder to the top of the packed column, creating a thin, even band.
-
Gently add a small layer of sand on top of the sample layer to prevent disturbance during solvent addition.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Open the stopcock and begin collecting the eluent in fractions (e.g., 10-20 mL per test tube). For flash chromatography, apply positive pressure to achieve the desired flow rate.
-
Maintain a constant level of solvent above the silica bed throughout the process.
-
If a gradient elution is required (as determined by TLC), gradually increase the proportion of the polar solvent (ethyl acetate) in the mobile phase to elute more strongly retained compounds.
-
-
Fraction Analysis:
-
Systematically analyze the collected fractions using TLC. Spot several fractions per TLC plate alongside a spot of the original crude mixture.
-
Develop the TLC plate using the same mobile phase as the column elution.
-
Visualize under UV light. Identify the fractions containing only the spot corresponding to the pure product.
-
-
Product Isolation:
-
Combine all fractions that contain the pure this compound.
-
Remove the solvents using a rotary evaporator.
-
The resulting solid should be the purified product. Confirm its purity using methods like melting point, NMR, or HPLC analysis.
-
Troubleshooting Common Issues
| Problem | Potential Cause | Solution |
| Poor Separation | Incorrect mobile phase polarity. | Re-optimize the eluent system using TLC. A shallower gradient or isocratic elution with a lower polarity may be needed.[11] |
| Cracked/Channeling Column Bed | Column packed improperly or ran dry. | Repack the column carefully. Always maintain solvent above the silica bed. |
| Compound Won't Elute | Mobile phase is not polar enough. | Gradually increase the percentage of the polar modifier (e.g., ethyl acetate) in the mobile phase. |
| Tailing of Amine Spot | Strong interaction with acidic silanol groups on silica. | Add a small amount (0.1-1%) of a basic modifier like triethylamine (TEA) to the mobile phase to mask the active sites.[11][12] |
Data Interpretation Logic
The analysis of fractions relies on a clear logical progression to ensure the correct fractions are combined.
Caption: Logical flow for analyzing collected chromatographic fractions.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the isolation of this compound using normal-phase column chromatography. By understanding the interplay between the analyte's properties and the chromatographic system, and by employing systematic method development with TLC, researchers can achieve high-purity material essential for advanced applications in research and development. The methodologies described herein are robust, scalable, and adaptable to similar polar organic molecules.
References
- 1. [Synthesis and spectral characterization of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Chlorobenzophenone: Biochemistry, Applications and Analytical Methods_Chemicalbook [chemicalbook.com]
- 3. 4-Chlorobenzophenone | 134-85-0 | Benchchem [benchchem.com]
- 4. moravek.com [moravek.com]
- 5. Aqueous normal-phase chromatography - Wikipedia [en.wikipedia.org]
- 6. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 7. Is 4-chlorobenzophenone polar? - JIANGYIN TRUST [trust-inc.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. Amino acid analysis by HPLC: optimized conditions for chromatography of phenylthiocarbamyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Amino-4'-chlorobenzophenone in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive guidance on the safe handling, storage, and application of 4-Amino-4'-chlorobenzophenone, a key intermediate in the synthesis of biologically active compounds. The following sections detail its chemical properties, safety precautions, and a specific application in the development of potent anti-inflammatory agents through the inhibition of the p38 MAP kinase signaling pathway.
Chemical and Physical Properties
This compound is a solid organic compound with the following properties:
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₀ClNO | [1] |
| Molecular Weight | 231.68 g/mol | [1] |
| Melting Point | 104.5 °C | [1] |
| Boiling Point | 262 °C at 14 Torr | [1] |
| Appearance | Light yellow crystals or powder | [2] |
| Solubility | Soluble in ethanol. | [2] |
Handling and Storage Precautions
Proper handling and storage of this compound are crucial to ensure the safety of laboratory personnel and maintain the integrity of the compound.
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment should be worn:
| PPE | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields. | To prevent eye contact with dust or splashes. |
| Skin Protection | Impervious clothing, such as a lab coat. | To prevent skin contact. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To avoid direct skin contact. |
| Respiratory Protection | Use a full-face respirator if exposure limits are exceeded or if irritation is experienced. | To prevent inhalation of dust. |
Storage Conditions
To ensure the stability of this compound, it should be stored under the following conditions:
| Parameter | Condition | Rationale |
| Container | Store in a tightly closed container. | To prevent contamination and reaction with air or moisture. |
| Ventilation | Store in a well-ventilated place. | To minimize the concentration of any potential vapors. |
| Temperature | Store at ambient room temperature. | To maintain chemical stability. |
| Incompatible Materials | Avoid contact with strong oxidizing agents. | To prevent potentially hazardous reactions. |
Application in Drug Discovery: Synthesis of a p38 MAP Kinase Inhibitor
This compound and its derivatives have been identified as a novel class of potent p38 MAP kinase inhibitors with significant anti-inflammatory activity.[3] The p38 MAP kinase pathway plays a critical role in the production of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α).[3] By inhibiting p38 MAP kinase, these compounds can effectively block the release of these cytokines, thereby reducing inflammation.[3]
Signaling Pathway
The diagram below illustrates the simplified p38 MAP kinase signaling pathway and the point of inhibition by 4-aminobenzophenone derivatives. Lipopolysaccharide (LPS) acts as a stimulant, activating the pathway and leading to the production of pro-inflammatory cytokines.
References
- 1. Practical synthesis of a p38 MAP kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and structure-activity relationship of aminobenzophenones. A novel class of p38 MAP kinase inhibitors with high antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Amino-4'-chlorobenzophenone
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to optimize the synthesis of 4-Amino-4'-chlorobenzophenone and increase its yield.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
There are two primary routes for synthesizing this compound:
-
Route A: Friedel-Crafts Acylation with a Protected Amine: This route involves protecting the amino group of a p-chloroaniline derivative, typically by acetylation, to form N-(4-chlorophenyl)acetamide. This intermediate then undergoes a Friedel-Crafts acylation with a benzoylating agent, followed by the deprotection (hydrolysis) of the acetyl group to yield the final product.[1][2] The initial protection step is crucial because the free amino group is a Lewis base that reacts with the Lewis acid catalyst (e.g., AlCl₃), deactivating the aromatic ring towards the desired electrophilic substitution.[1][3]
-
Route B: Reduction of a Nitro Intermediate: This pathway begins with the Friedel-Crafts acylation of chlorobenzene with 4-nitrobenzoyl chloride to produce 4-nitro-4'-chlorobenzophenone. The nitro group of this intermediate is then reduced to an amino group using reagents like sodium sulfide (Na₂S₂) or tin(II) chloride (SnCl₂).[4][5]
Q2: Which synthesis route generally offers a higher yield?
Route B, the reduction of a 4-nitro-4'-chlorobenzophenone intermediate, often reports higher and more consistent yields. Optimized conditions for the reduction step can lead to yields as high as 85.8%.[4] Route A can be effective but is highly sensitive to reaction conditions, particularly the activity of the Lewis acid catalyst, and may result in lower yields due to the catalyst's complexation with the nitrogen atom of the amide.[1][3]
Q3: What are the most critical factors affecting the yield of the Friedel-Crafts acylation step?
The success of the Friedel-Crafts acylation is highly dependent on several factors:
-
Anhydrous Conditions: Lewis acid catalysts like aluminum chloride (AlCl₃) are extremely sensitive to moisture. Any water in the glassware, solvent, or reagents will deactivate the catalyst.[1][6]
-
Catalyst Stoichiometry: Unlike many catalytic reactions, Friedel-Crafts acylation often requires stoichiometric amounts or a slight excess of the Lewis acid. This is because the ketone product is also a Lewis base and forms a stable complex with the catalyst, effectively removing it from the reaction cycle.[1]
-
Amine Protection: Direct acylation of anilines is generally unsuccessful because the catalyst complexes with the amino group.[1][3] Protecting the amine as an amide reduces its basicity and allows the acylation to proceed on the aromatic ring.[1]
-
Reaction Temperature: Temperature control is vital to prevent side reactions and decomposition. The initial formation of the acylium ion complex is typically done at low temperatures (e.g., 0 °C).[1]
Q4: What are the common side reactions that can lower the yield?
Common side reactions include:
-
N-Acylation: In unprotected anilines, acylation occurs preferentially on the nitrogen atom rather than the aromatic ring.[3]
-
Poly-acylation: While less common than in Friedel-Crafts alkylation, the introduction of multiple acyl groups can occur under certain conditions.[1]
-
Fries Rearrangement: Under certain conditions, an N-acylated product can rearrange to a C-acylated product, but this may not always be the desired isomer.
-
Decomposition: At excessively high temperatures, starting materials or products may decompose.
Q5: How can the final product, this compound, be effectively purified?
The most common purification methods are:
-
Recrystallization: This is a highly effective method for purifying the crude solid product. A suitable solvent system, such as ethanol/water, can be used to obtain high-purity crystals.[1][5]
-
Column Chromatography: For separating the desired product from closely related impurities or side products, silica gel column chromatography is a viable option.[7]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield in Friedel-Crafts Acylation | The amino group of p-chloroaniline is deactivating the aromatic ring by complexing with the Lewis acid catalyst.[1][3] | Protect the amino group by converting it to an amide (e.g., N-(4-chlorophenyl)acetamide) before performing the acylation. The protecting group can be removed via hydrolysis in a subsequent step.[1] |
| Inactive Lewis Acid Catalyst (e.g., AlCl₃) | The catalyst has been deactivated by moisture.[1][6] Insufficient amount of catalyst was used. | Ensure all glassware is thoroughly dried and use anhydrous solvents and reagents.[1] Use a stoichiometric amount or a slight excess of the Lewis acid catalyst, as the product also complexes with it.[1] |
| Low Yield in Nitro-Intermediate Reduction | Sub-optimal reaction conditions (temperature, time, molar ratio of reducing agent). | Optimize the reaction conditions. For reduction with Na₂S₂, optimal conditions have been reported as 92°C for 2.5 hours with a 1:1.7 molar ratio of 4-nitro-4'-chlorobenzophenone to Na₂S₂.[4] For reduction with SnCl₂, use a hot solution of tin(II) chloride in concentrated HCl.[5] |
| Formation of Multiple Products / Impurities | Use of impure starting materials. Side reactions due to incorrect temperature control. | Purify starting materials before the reaction. Carefully control the reaction temperature, especially during the addition of reagents. |
| Difficulty with Product Isolation/Purification | The product is not precipitating cleanly from the reaction mixture. The crude product contains impurities that are difficult to remove. | For precipitation, ensure the pH is adjusted correctly during workup.[5] For purification, try recrystallization from a different solvent system or use silica gel column chromatography to separate impurities.[5][7] |
Quantitative Data Summary
Table 1: Comparison of Reduction Methods for 4-nitro-4'-chlorobenzophenone
| Reducing Agent | Reaction Conditions | Yield | Purity | Reference |
| Sodium Sulfide (Na₂S₂) | 92°C, 2.5 h, Molar Ratio (Substrate:Na₂S₂) = 1:1.7 | 85.80% | 98.08% | [4] |
| Tin(II) Chloride (SnCl₂) | Hot solution in concentrated HCl, heated on a steam bath for 2 hours | Not specified | Not specified | [5] |
Experimental Protocols
Protocol 1: Synthesis via Reduction of 4-nitro-4'-chlorobenzophenone (Route B)
This protocol is based on the method described by Wang & Huang (2004).[4]
Step 1: Synthesis of 4-nitro-4'-chlorobenzophenone
-
In a reaction vessel, suspend anhydrous aluminum chloride (AlCl₃) in chlorobenzene.
-
Cool the mixture in an ice bath.
-
Slowly add p-nitrobenzoyl chloride to the stirred suspension.
-
After the addition is complete, allow the reaction to proceed, monitoring for completion (e.g., by TLC).
-
Perform an aqueous workup to quench the reaction and remove the catalyst. The crude 4-nitro-4'-chlorobenzophenone can be purified by recrystallization.
Step 2: Reduction to this compound
-
Prepare a solution of sodium sulfide (Na₂S₂) in water.
-
In a separate flask, dissolve the 4-nitro-4'-chlorobenzophenone from Step 1 in a suitable solvent (e.g., ethanol).
-
Heat both solutions. Add the nitro-intermediate solution to the sodium sulfide solution.
-
Maintain the reaction temperature at 92°C for 2.5 hours, ensuring the molar ratio of the nitro-intermediate to Na₂S₂ is 1:1.7.
-
After the reaction is complete, cool the mixture to induce precipitation of the product.
-
Collect the solid product by filtration, wash with cold water, and dry.
-
The crude product can be purified by recrystallization to achieve high purity.
Protocol 2: Synthesis via Friedel-Crafts Acylation of a Protected Amine (Route A)
This protocol is a general procedure based on established methods for Friedel-Crafts acylations of protected anilines.[1]
Step 1: Acetylation of p-Chloroaniline
-
Dissolve p-chloroaniline in a suitable solvent (e.g., aqueous acetic acid).
-
Add acetic anhydride to the solution. To buffer the reaction, a solution of sodium acetate can be added.[1]
-
Stir the mixture. A white precipitate of N-(4-chlorophenyl)acetamide should form.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry. The product can be purified by recrystallization.
Step 2: Friedel-Crafts Acylation
-
In a flask maintained under an inert atmosphere, suspend a stoichiometric amount of anhydrous AlCl₃ in an anhydrous solvent (e.g., dichloromethane).
-
Cool the suspension to 0°C in an ice bath.
-
Add benzoyl chloride dropwise to the stirred suspension and stir for 15-30 minutes to form the acylium ion complex.
-
Dissolve the N-(4-chlorophenyl)acetamide from Step 1 in a minimal amount of anhydrous solvent and add it dropwise to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Carefully quench the reaction by pouring it over crushed ice and an aqueous acid solution to break up the catalyst-product complex.
-
Separate the organic layer, wash it with brine, dry it over anhydrous sulfate, and evaporate the solvent to yield the crude N-acetyl-4-amino-4'-chlorobenzophenone.
Step 3: Hydrolysis (Deprotection)
-
Reflux the crude product from Step 2 in an acidic or basic aqueous solution (e.g., aqueous HCl or NaOH) until the amide is fully hydrolyzed.
-
Neutralize the solution to precipitate the this compound.
-
Collect the solid product by filtration, wash with water, and dry.
-
Purify the final product by recrystallization.
Visualizations
Caption: Primary synthesis routes for this compound.
Caption: Experimental workflow for optimizing synthesis yield.
Caption: Troubleshooting decision tree for synthesis issues.
References
- 1. benchchem.com [benchchem.com]
- 2. asianpubs.org [asianpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. [Synthesis and spectral characterization of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 7. Page loading... [wap.guidechem.com]
Common side reactions in the reduction of nitrobenzophenones
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the reduction of nitrobenzophenones. Our aim is to help you navigate common challenges and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary goals and challenges in the reduction of nitrobenzophenones?
The primary objective is the selective reduction of the nitro group to a primary amine, yielding an aminobenzophenone. This transformation is a crucial step in the synthesis of various pharmaceuticals. The main challenge lies in achieving high chemoselectivity, meaning the nitro group is reduced without affecting the ketone functionality or the aromatic rings.
Q2: What are the most common side reactions observed during the reduction of nitrobenzophenones?
Common side reactions can be categorized as either incomplete reduction or over-reduction.
-
Incomplete Reduction: The reduction of a nitro group is a stepwise process. If the reaction does not go to completion, various intermediates can be isolated as side products. These include nitroso, hydroxylamine, azo, and azoxy compounds.[1] The formation of azo and azoxy compounds often results from the condensation of partially reduced nitroso and hydroxylamine species.
-
Over-reduction: Under harsh reaction conditions, the ketone group can be reduced to a secondary alcohol, or in some cases, the aromatic ring can be hydrogenated.
Q3: Which reducing agents are recommended for the selective reduction of the nitro group in nitrobenzophenones?
Several methods are known for the chemoselective reduction of nitroarenes in the presence of ketones.[2] Common choices include:
-
Stannous Chloride (SnCl₂·2H₂O): This is a classic and reliable method for the selective reduction of aromatic nitro compounds in the presence of other reducible groups like ketones and esters.[3][4]
-
Sodium Dithionite (Na₂S₂O₄): Also known as sodium hydrosulfite, this reagent is valued for its mild reaction conditions and high chemoselectivity for nitro groups over ketones and other functional groups.[2][5]
-
Catalytic Hydrogenation: This method can be highly efficient but requires careful optimization to avoid over-reduction. The choice of catalyst and reaction conditions is critical. For instance, sulfided platinum on carbon (Pt/C) or specific palladium catalysts can exhibit high selectivity for the nitro group.
Q4: How can I monitor the progress of my reduction reaction?
Thin-Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting nitrobenzophenone, you can observe the disappearance of the starting material and the appearance of the aminobenzophenone product. Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for a more detailed analysis of the reaction mixture, helping to identify both the desired product and any side products.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during the reduction of nitrobenzophenones.
Issue 1: Low Yield of the Desired Aminobenzophenone
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Extend the reaction time and continue to monitor by TLC. - Increase the stoichiometric amount of the reducing agent (e.g., SnCl₂, Na₂S₂O₄). - For catalytic hydrogenation, ensure the catalyst is active. Use a fresh batch if necessary, or increase catalyst loading. |
| Side Product Formation | - Optimize the reaction temperature. Higher temperatures can sometimes promote over-reduction or degradation. - For catalytic hydrogenation, screen different catalysts to find one with higher selectivity. - Ensure a consistently reducing environment. For metal/acid reductions, ensure sufficient acid is present. |
| Product Loss During Workup | - Ensure complete extraction of the amine product from the aqueous layer by performing multiple extractions with a suitable organic solvent. - Adjust the pH of the aqueous layer to ensure the aminobenzophenone is in its free base form for efficient extraction. |
Issue 2: Presence of Colored Impurities (Azo/Azoxy Compounds)
| Possible Cause | Suggested Solution |
| Incomplete Reduction | - The formation of these colored impurities often arises from the condensation of partially reduced intermediates (nitroso and hydroxylamine species). Ensure the reaction goes to completion by extending the reaction time or using a more active catalyst/reducing agent. |
| Reaction Conditions | - Maintain a consistently reducing environment throughout the reaction to ensure full reduction to the amine. |
| Purification | - Recrystallization is often effective for removing colored impurities. Select a solvent system where the desired aminobenzophenone has good solubility at higher temperatures and poor solubility at room temperature. - Column chromatography can be used for more challenging separations. |
Issue 3: Reduction of the Ketone Group
| Possible Cause | Suggested Solution |
| Non-selective Reducing Agent | - Avoid harsh reducing agents known to reduce ketones (e.g., Sodium Borohydride under certain conditions, Lithium Aluminum Hydride). - Utilize chemoselective reagents such as SnCl₂ or sodium dithionite which are known to preferentially reduce the nitro group.[2][3] |
| Harsh Reaction Conditions | - For catalytic hydrogenation, use milder conditions (lower hydrogen pressure, lower temperature) to minimize the reduction of the ketone. |
Data Presentation
| Catalyst | H₂ Pressure (barg) | Temperature (°C) | Solvent | Product Distribution | Reference |
| Pd/C | 4 | 333 | Isopropanol | 4-Aminoacetophenone (94%), 1-(4-Aminophenyl)ethanol (trace) | [6] |
| Rh/Silica | 4 | 333 | Isopropanol | Mixture of 1-(4-aminophenyl)ethanol, 4-aminoacetophenone, and 1-(4-aminocyclohexyl)ethanol | [6] |
| Pb-Pd/CaCO₃ | Not specified | Not specified | Not specified | 4-Aminoacetophenone (85%) | [6] |
Experimental Protocols
Protocol 1: Reduction of a Nitrobenzophenone using Stannous Chloride (SnCl₂·2H₂O)
Materials:
-
Nitrobenzophenone derivative
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the nitrobenzophenone (1.0 equivalent) in ethanol or ethyl acetate in a round-bottom flask.
-
Add stannous chloride dihydrate (3-5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature. The reaction is often complete within 30 minutes to 2 hours.
-
Monitor the reaction progress by TLC until the starting material is no longer visible.
-
Upon completion, carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to yield the crude aminobenzophenone.
-
The product can be further purified by column chromatography or recrystallization.
Protocol 2: Reduction of a Nitrobenzophenone using Sodium Dithionite (Na₂S₂O₄)
Materials:
-
Nitrobenzophenone derivative
-
Sodium dithionite (Na₂S₂O₄)
-
Dimethylformamide (DMF)/Water (9:1)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve the nitrobenzophenone (1.0 equivalent) in a 9:1 mixture of DMF and water.
-
Add sodium dithionite (approximately 3.5 equivalents) to the solution.
-
Heat the reaction mixture to around 90°C with vigorous stirring.
-
Maintain the temperature and stirring for 4-5 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and extract with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude aminobenzophenone.
-
Purify the crude product by recrystallization or column chromatography.
Mandatory Visualizations
References
Troubleshooting incomplete conversion in 4-Amino-4'-chlorobenzophenone synthesis
This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 4-Amino-4'-chlorobenzophenone, a key intermediate for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The most prevalent methods involve a two-step synthesis. The first step is a Friedel-Crafts acylation to form a benzophenone derivative, followed by a reduction.
-
Route 1: Friedel-Crafts Acylation followed by Nitration and Reduction. This involves the acylation of chlorobenzene with benzoyl chloride, followed by nitration and subsequent reduction of the nitro group.
-
Route 2: Friedel-Crafts Acylation with a Nitro-substituted Aroyl Chloride followed by Reduction. A common approach is the Friedel-Crafts acylation of chlorobenzene with p-nitrobenzoyl chloride to yield 4-nitro-4'-chlorobenzophenone. This intermediate is then reduced to the final product.[1]
Q2: What are the critical parameters for the reduction of 4-nitro-4'-chlorobenzophenone?
A2: The choice of reducing agent, temperature, reaction time, and molar ratio of reactants are all crucial. Using sodium disulfide (Na2S2) has been shown to be effective.[1] Optimal conditions have been identified through orthogonal experiments to maximize yield and purity.[1]
Q3: Are there any known side reactions during the Friedel-Crafts acylation step?
A3: Yes, the Friedel-Crafts acylation of chlorobenzene can lead to the formation of ortho- and meta-substituted isomers in addition to the desired para-substituted product.[2] The ratio of these isomers is influenced by factors such as the solvent, catalyst, temperature, and duration of the reaction.[2]
Troubleshooting Guide: Incomplete Conversion
Incomplete conversion is a common issue in the synthesis of this compound. This guide will help you troubleshoot problems in both the Friedel-Crafts acylation and the subsequent reduction step.
Issue 1: Low Yield in Friedel-Crafts Acylation of Chlorobenzene with p-Nitrobenzoyl Chloride
If you are experiencing low yields or incomplete conversion during the synthesis of the intermediate, 4-nitro-4'-chlorobenzophenone, consider the following:
-
Moisture Contamination: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is extremely sensitive to moisture. Water will deactivate the catalyst, leading to an incomplete reaction.[3]
-
Solution: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use a freshly opened or properly stored container of anhydrous AlCl₃.
-
-
Insufficient Catalyst: A stoichiometric amount or a slight excess of AlCl₃ is often required because it complexes with both the starting material and the product.[3][4]
-
Solution: Gradually add a slight excess of AlCl₃ to the reaction mixture.
-
-
Reaction Temperature and Time: Both low temperatures and insufficient reaction times can lead to incomplete conversion.
-
Solution: The reaction may require initial cooling to control the exothermic reaction, followed by warming to room temperature or reflux to drive the reaction to completion.[3]
-
Experimental Protocol: Friedel-Crafts Acylation for 4-nitro-4'-chlorobenzophenone
This protocol is based on the synthesis of the precursor to this compound.[1]
-
In a dry reaction flask under an inert atmosphere, add chlorobenzene and the catalyst, anhydrous AlCl₃.
-
Slowly add p-nitrobenzoyl chloride to the mixture while maintaining a low temperature to control the initial exothermic reaction.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat as necessary to ensure the reaction goes to completion.
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC).
-
Upon completion, quench the reaction by carefully pouring the mixture into a mixture of ice and concentrated hydrochloric acid.
-
Isolate the crude product by filtration and purify by recrystallization from a suitable solvent like ethanol.
Issue 2: Incomplete Reduction of 4-nitro-4'-chlorobenzophenone
If the conversion of the nitro-intermediate to the final amino product is incomplete, consider these factors:
-
Reducing Agent Activity: The activity of the reducing agent is critical. For instance, tin(II) chloride dihydrate is a common choice.[5]
-
Solution: Use a fresh, high-quality reducing agent. Ensure the correct stoichiometry is used; an excess of the reducing agent is often required.
-
-
Reaction Conditions: Temperature and reaction time are key parameters.
-
Solution: For the reduction using tin(II) chloride, heating on a steam bath for a couple of hours is recommended after the initial exothermic reaction subsides.[5]
-
Table 1: Optimized Reaction Conditions for the Reduction of 4-nitro-4'-chlorobenzophenone with Na2S2 [1]
| Parameter | Optimized Value |
| Reaction Temperature | 92 °C |
| Reaction Time | 2.5 hours |
| Molar Ratio (4-nitro-4'-chlorobenzophenone:Na2S2) | 1:1.7 |
| Result | |
| Yield | 85.80% |
| Purity | 98.08% |
Experimental Protocol: Reduction of 4-nitro-4'-chlorobenzophenone
This protocol is based on a literature procedure using tin(II) chloride dihydrate.[5]
-
Prepare a hot solution of tin(II) chloride dihydrate in concentrated hydrochloric acid.
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In a separate flask, dissolve 4-nitro-4'-chlorobenzophenone in hot ethanol.
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Add the ethanolic solution of the nitro compound in small portions to the hot acidic solution of the reducing agent. A vigorous reaction should be observed.
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After the addition is complete, heat the reaction mixture on a steam bath for two hours.
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Pour the reaction mixture into an aqueous solution of potassium hydroxide with stirring to precipitate the product.
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Filter the precipitate and dissolve it in boiling ethanol.
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Filter the hot solution to remove any insoluble matter and allow the filtrate to cool.
-
Collect the precipitated light yellow crystals of this compound by suction filtration.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting incomplete conversion issues.
Caption: Troubleshooting workflow for incomplete conversion.
References
Optimizing reaction conditions for the synthesis of 4-Amino-4'-chlorobenzophenone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Amino-4'-chlorobenzophenone.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and well-documented method is a two-step synthesis. The first step involves the Friedel-Crafts acylation of chlorobenzene with p-nitrobenzoyl chloride, catalyzed by a Lewis acid like anhydrous aluminum chloride (AlCl₃), to produce the intermediate 4-nitro-4'-chlorobenzophenone. The second step is the reduction of the nitro group of this intermediate to an amine, yielding the final product, this compound.
Q2: I am getting a low yield in the Friedel-Crafts acylation step. What are the possible causes?
A2: Low yields in Friedel-Crafts acylation can stem from several factors:
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Moisture: The Lewis acid catalyst, typically anhydrous AlCl₃, is extremely sensitive to moisture. Any water present in the reactants or solvent will deactivate the catalyst.[1]
-
Catalyst Quality: Ensure the AlCl₃ is fresh and has been stored under anhydrous conditions.
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Reaction Temperature: The reaction is typically started at a low temperature (0-5°C) during the addition of reactants to control the initial exothermic reaction, and then gradually warmed to room temperature or refluxed to drive the reaction to completion.[1] Improper temperature control can lead to side reactions or incomplete conversion.
-
Substrate Purity: Impurities in chlorobenzene or p-nitrobenzoyl chloride can interfere with the reaction.
Q3: My Thin Layer Chromatography (TLC) of the crude product shows multiple spots. What are the likely impurities?
A3: Multiple spots on a TLC plate suggest the presence of impurities, which could include:
-
Unreacted Starting Materials: Residual 4-nitro-4'-chlorobenzophenone (in the final product) or chlorobenzene and p-nitrobenzoyl chloride (in the intermediate).
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Isomeric Byproducts: Friedel-Crafts acylation on chlorobenzene can produce small amounts of ortho and meta isomers in addition to the desired para product.[2][3]
-
Side-Reaction Products: Incomplete reduction can leave traces of the nitro intermediate in the final product.
Q4: How can I best purify the final product, this compound?
A4: The most common and effective methods for purification are recrystallization and column chromatography. Recrystallization from a suitable solvent, such as ethanol, is often sufficient to obtain a product of high purity.[4] For separating isomers or closely related impurities, column chromatography may be necessary.
Troubleshooting Guides
Low Product Yield
| Potential Cause | Troubleshooting Steps |
| Ineffective Friedel-Crafts Acylation | Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use fresh, high-purity anhydrous AlCl₃. Control the temperature carefully during the addition of reactants.[1] |
| Incomplete Reduction of the Nitro Group | Increase the reaction time or temperature for the reduction step. Ensure the correct stoichiometry of the reducing agent is used. For instance, with Na₂S₂, a molar ratio of 1:1.7 (4-nitro-4'-chlorobenzophenone:Na₂S₂) has been shown to be optimal.[5] |
| Sub-optimal Reaction Conditions | Optimize reaction parameters such as solvent, temperature, and reaction time. Refer to the optimized conditions in the experimental protocols section. |
Product Contamination
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Presence of Unreacted Starting Materials | Incomplete reaction. | Increase reaction time or temperature. Consider using a slight excess of one reactant to drive the reaction to completion. |
| Formation of Isomers in Friedel-Crafts Acylation | The directing effects of the chloro group on the benzene ring. | While difficult to eliminate completely, purification by recrystallization or column chromatography can separate the desired para isomer. |
| Multiple Byproducts | Side reactions due to high temperatures or incorrect stoichiometry. | Carefully control the reaction temperature and ensure accurate measurement of all reactants. |
Experimental Protocols & Data
Optimized Reduction of 4-nitro-4'-chlorobenzophenone with Sodium Sulfide (Na₂S₂)
A study optimizing the reduction of 4-nitro-4'-chlorobenzophenone identified the following optimal conditions:
| Parameter | Optimal Value |
| Reaction Temperature | 92°C |
| Reaction Time | 2.5 hours |
| Molar Ratio (4-nitro-4'-chlorobenzophenone:Na₂S₂) | 1:1.7 |
| Resulting Yield | 85.80% |
| Product Purity | 98.08% |
Data sourced from an orthogonal experimental design study.[5]
Detailed Methodologies
1. Synthesis of 4-nitro-4'-chlorobenzophenone via Friedel-Crafts Acylation (General Procedure)
-
Reaction Setup: A round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to handle HCl gas evolution) is required. All glassware must be thoroughly dried.
-
Procedure:
-
Anhydrous aluminum chloride (a slight molar excess) is suspended in an excess of chlorobenzene (which acts as both reactant and solvent) in the reaction flask and cooled in an ice bath.
-
p-Nitrobenzoyl chloride is dissolved in a minimal amount of chlorobenzene and added dropwise to the stirred suspension.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux to ensure the reaction goes to completion.
-
The reaction is quenched by carefully pouring the mixture over crushed ice and hydrochloric acid to decompose the aluminum chloride complex.
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The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure to yield the crude 4-nitro-4'-chlorobenzophenone, which can be purified by recrystallization.
-
2. Reduction of 4-nitro-4'-chlorobenzophenone using Tin(II) Chloride
-
Procedure:
-
A solution of tin(II) chloride dihydrate in concentrated hydrochloric acid is prepared and heated.[4]
-
A hot solution of 4-nitro-4'-chlorobenzophenone in ethanol is added in small portions to the hot tin(II) chloride solution. This reaction can be vigorous.[4]
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After the addition is complete, the mixture is heated on a steam bath for a couple of hours.[4]
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The reaction mixture is then poured into an aqueous potassium hydroxide solution to precipitate the product.
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The precipitate is collected by suction filtration and can be purified by recrystallization from ethanol.[4]
-
Visualizations
Caption: Synthetic pathway for this compound.
Caption: General experimental workflow for the synthesis.
Caption: Troubleshooting decision tree for synthesis optimization.
References
- 1. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 2. scribd.com [scribd.com]
- 3. The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. prepchem.com [prepchem.com]
- 5. [Synthesis and spectral characterization of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4-Amino-4'-chlorobenzophenone
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the removal of impurities from crude 4-Amino-4'-chlorobenzophenone. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate the successful purification of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The most prevalent impurity is typically the unreacted starting material from the synthesis, 4-nitro-4'-chlorobenzophenone, especially when the synthesis involves the reduction of this nitro compound.[1][2] Other potential impurities can include byproducts from the synthetic route and residual solvents.
Q2: Which purification method is most suitable for this compound?
A2: Both recrystallization and column chromatography are effective methods for purifying this compound. The choice between them depends on the level of purity required, the quantity of the crude material, and the nature of the impurities. Recrystallization is often a simpler and more scalable method for removing a significant portion of impurities, while column chromatography can achieve higher purity levels, especially for separating compounds with similar polarities.
Q3: How can I remove colored impurities from my product?
A3: Colored impurities can often be effectively removed by treating the crude product with activated charcoal during the recrystallization process. The activated charcoal adsorbs the colored impurities, which can then be removed by hot filtration. It is advisable to use activated charcoal sparingly, as it can also adsorb some of the desired product, potentially lowering the overall yield.
Q4: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A4: "Oiling out" occurs when the compound separates from the solution as a liquid above its melting point. This can be caused by the solution being too concentrated or cooling too rapidly, or the presence of impurities depressing the melting point. To resolve this, try reheating the solution to redissolve the oil, adding a small amount of additional solvent to decrease saturation, and allowing the solution to cool more slowly.
Q5: No crystals are forming even after my solution has cooled. What are the next steps?
A5: A lack of crystal formation is often due to the solution being too dilute or supersaturated. To induce crystallization, you can try scratching the inside of the flask at the solution's surface with a glass rod to create nucleation sites, or by adding a "seed crystal" of the pure compound. If the solution is too dilute, you can gently heat it to evaporate some of the solvent and then allow it to cool again.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product does not dissolve in hot solvent | - Insufficient solvent.- Inappropriate solvent choice. | - Add more hot solvent in small portions until the solid dissolves.- Select a more suitable solvent based on solubility tests. |
| "Oiling out" | - Solution is too concentrated.- Cooling is too rapid.- High concentration of impurities. | - Reheat to dissolve the oil, add more solvent, and cool slowly.- Consider a preliminary purification step if impurities are high. |
| No crystal formation upon cooling | - Solution is too dilute.- Supersaturation. | - Evaporate some solvent to concentrate the solution.- Induce crystallization by scratching the flask or adding a seed crystal. |
| Low recovery yield | - Too much solvent was used.- Premature crystallization during hot filtration.- Crystals are significantly soluble in cold solvent. | - Use the minimum amount of hot solvent necessary for dissolution.- Preheat the filtration apparatus.- Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Product is still colored after recrystallization | - Presence of colored impurities. | - Add a small amount of activated charcoal to the hot solution before filtration. |
Column Chromatography Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of product and impurities | - Inappropriate eluent polarity.- Column overloading.- Poorly packed column. | - Optimize the eluent system using thin-layer chromatography (TLC).- Reduce the amount of crude material loaded onto the column.- Ensure the column is packed uniformly without cracks or channels. |
| Product does not elute from the column | - Eluent is not polar enough. | - Gradually increase the polarity of the eluent. A flush with a highly polar solvent at the end can be performed. |
| Compound streaks on the column | - Compound is not very soluble in the eluent.- Silica gel is too acidic. | - Choose an eluent system in which the compound is more soluble.- Use a deactivated silica gel (e.g., by adding a small amount of triethylamine to the eluent). |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
This protocol describes a general procedure for the purification of crude this compound using ethanol as the recrystallization solvent.
Materials:
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Crude this compound
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Ethanol (95% or absolute)
-
Activated charcoal (optional)
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Erlenmeyer flasks
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Heating mantle or hot plate
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Buchner funnel and filter flask
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Filter paper
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to boiling while stirring until the solid is completely dissolved. Add more ethanol in small portions if necessary.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
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Hot Filtration: If activated charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them. It is crucial to keep the solution hot during this step to prevent premature crystallization.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. To maximize the yield, the flask can then be placed in an ice bath.
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Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
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Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.
Protocol 2: Column Chromatography
This protocol provides a general guideline for the purification of this compound by silica gel column chromatography.
Materials:
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Crude this compound
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Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
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Hexane
-
Ethyl acetate
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Chromatography column
-
Collection tubes
Procedure:
-
Eluent Selection: Determine a suitable eluent system by thin-layer chromatography (TLC). A mixture of hexane and ethyl acetate is a common choice. The ideal eluent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the desired compound.
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Column Packing: Pack the chromatography column with silica gel using either the dry packing or slurry method. Ensure the packing is uniform and free of air bubbles.
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and carefully load it onto the top of the silica gel column. Alternatively, for "dry loading," adsorb the crude product onto a small amount of silica gel and then add this to the top of the column.
-
Elution: Begin eluting the column with the chosen solvent system. Collect fractions in separate tubes.
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Fraction Analysis: Monitor the composition of the collected fractions using TLC.
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Isolation: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator to obtain the purified product.
Data Presentation
Table 1: Solubility of this compound (Qualitative)
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | Sparingly to Moderately Soluble | The amino group can form hydrogen bonds with the solvent, but the overall aromatic structure limits high solubility. |
| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane | Moderately Soluble | These solvents can act as hydrogen bond acceptors and effectively solvate the aromatic rings. |
| Non-polar | Hexane, Toluene | Poorly Soluble | The polar amino group significantly hinders solubility in non-polar environments. |
Table 2: Comparison of Purification Methods
Note: The following data is illustrative and based on typical outcomes for the purification of similar aromatic amines. Actual results will vary depending on the initial purity of the crude material and the specific experimental conditions.
| Parameter | Recrystallization | Column Chromatography |
| Typical Purity Achieved | 95-98% | >99% |
| Typical Recovery Yield | 70-90% | 50-80% |
| Scalability | High | Moderate |
| Time Requirement | Moderate | High |
| Solvent Consumption | Moderate | High |
Visualizations
Caption: A flowchart illustrating the general workflow for the purification of this compound by recrystallization.
Caption: A decision-making workflow for troubleshooting low product purity after the initial synthesis of this compound.
References
Preventing oxidation of 4-Amino-4'-chlorobenzophenone during storage
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Amino-4'-chlorobenzophenone. Our goal is to help you prevent its oxidation and ensure its stability during storage.
Frequently Asked Questions (FAQs)
Q1: My this compound powder has changed color from off-white/yellow to a brownish hue. What does this indicate?
A change in color, particularly darkening or turning brown, is a common visual indicator of chemical degradation, specifically oxidation. Aromatic amines are susceptible to air and light-induced oxidation, which can lead to the formation of colored impurities.[1]
Q2: What are the primary environmental factors that can cause the degradation of this compound during storage?
The main factors that can compromise the stability of this compound are:
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Oxygen: The amino group is susceptible to oxidation.
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Light: Exposure to light, especially UV radiation, can catalyze degradation.[2]
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Elevated Temperatures: Higher temperatures accelerate the rate of chemical degradation.[3]
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Humidity: Moisture can facilitate hydrolytic and oxidative degradation pathways.[3]
Q3: What are the ideal storage conditions for this compound to prevent oxidation?
To ensure the long-term stability of this compound, it should be stored under the following conditions:
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Atmosphere: In an inert atmosphere (e.g., under argon or nitrogen).
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Temperature: In a cool, dry place, preferably refrigerated (2-8°C) for long-term storage.
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Light: Protected from light in an amber, tightly sealed container.
Q4: How can I verify the purity of my stored this compound?
The purity of your sample can be assessed using various analytical techniques. High-Performance Liquid Chromatography (HPLC) is a highly effective method for quantifying the parent compound and detecting any degradation products. Other useful techniques include Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation, Infrared (IR) spectroscopy to check for changes in functional groups, and Mass Spectrometry (MS) to identify potential impurities.[4]
Troubleshooting Guide
This guide will help you identify and resolve common issues related to the storage and stability of this compound.
| Symptom/Observation | Potential Cause | Recommended Solution |
| Discoloration (browning) of the solid powder | Oxidation of the aromatic amine functional group due to exposure to air and/or light. | Store the compound in a tightly sealed, amber vial under an inert atmosphere (argon or nitrogen) and in a cool, dark place. For long-term storage, refrigeration is recommended. |
| Clumping or caking of the powder | Moisture absorption from the atmosphere. | Store the compound in a desiccator or a dry box. Ensure the container is tightly sealed. |
| Inconsistent experimental results | Degradation of the compound leading to lower potency or the presence of interfering impurities. | Re-evaluate the purity of your starting material using a suitable analytical method like HPLC. If degradation is confirmed, procure a fresh batch and implement stricter storage protocols. |
| Appearance of new peaks in HPLC chromatogram | Formation of degradation products. | Characterize the new peaks using techniques like LC-MS to identify the degradation products. Review storage conditions to identify the cause of degradation (e.g., exposure to light, air, or high temperatures). |
Quantitative Data on Stability
| Storage Condition | Duration | Analyte | Recovery Rate (%) |
| 20°C in 3% Acetic Acid | 10 days | 3,3ʹ-dimethylbenzidine | < 10 |
| 40°C in 3% Acetic Acid | 10 days | 3,3ʹ-dimethylbenzidine | < 10 |
| 60°C in 3% Acetic Acid | 10 days | 3,3ʹ-dimethylbenzidine | < 10 |
| 20°C in Water | 10 days | Aniline | 80-120 |
| 40°C in Water | 10 days | Aniline | 80-120 |
| 60°C in Water | 10 days | Aniline | 80-120 |
| ~20°C in Urine | 10 days | o-toluidine | Reduced Recovery |
| 4°C in Urine | 10 days | o-toluidine | Stable |
| -20°C in Urine | 10 days | o-toluidine | Stable |
| -70°C in Urine | 14 months | o-toluidine | Stable |
Experimental Protocols
Protocol for Solid-State Stability Testing
This protocol outlines a forced degradation study to assess the solid-state stability of this compound.
1. Sample Preparation:
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Accurately weigh 5-10 mg of this compound into several amber glass vials.
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Prepare separate sets of vials for each stress condition.
2. Stress Conditions:
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Thermal Degradation: Place one set of vials in an oven at a controlled temperature (e.g., 60°C).
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Photolytic Degradation: Place another set of vials in a photostability chamber with a controlled light source (e.g., UV lamp). Wrap a control vial in aluminum foil and place it in the same chamber.
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Oxidative Degradation: For solid-state oxidation, place a set of vials in a desiccator containing an oxidizing agent (e.g., under an oxygen-rich atmosphere).
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Humidity Exposure: Place a set of vials in a humidity chamber at a controlled relative humidity (e.g., 75% RH).
3. Time Points:
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Withdraw vials from each stress condition at predetermined time points (e.g., 0, 24, 48, 72 hours, and 1 week).
4. Analysis:
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At each time point, dissolve the contents of a vial in a suitable solvent (e.g., methanol or acetonitrile).
-
Analyze the solution using a validated stability-indicating HPLC method to determine the concentration of the parent compound and detect any degradation products.
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Characterize any significant degradation products using LC-MS.
5. Data Evaluation:
-
Calculate the percentage of degradation for each stress condition and time point.
-
Plot the degradation profiles to understand the stability of the compound under different conditions.
Visualizations
Potential Oxidation Pathways of this compound
The primary site of oxidation is the aromatic amino group, which can lead to the formation of various colored byproducts.
Caption: Potential oxidation products of this compound.
Recommended Storage and Handling Workflow
This workflow minimizes exposure to conditions that can cause degradation.
Caption: Workflow for optimal storage and handling of this compound.
Logical Troubleshooting Flowchart
A step-by-step guide for troubleshooting observed degradation.
References
- 1. Stability analysis | PPTX [slideshare.net]
- 2. Forced Degradation Studies - Creative Biolabs [creative-biolabs.com]
- 3. Solid state stability and shelf-life assignment, Stability protocols,reports and ICH guidelines | PPT [slideshare.net]
- 4. GitHub - VlachosGroup/renview: The Reaction Network Viewer (ReNView) generates a graphic representation of the reaction fluxes within the system essential for identifying dominant reaction pathways and mechanism reduction. [github.com]
- 5. Solid State Stability | VxP Pharma [vxppharma.com]
- 6. stackoverflow.com [stackoverflow.com]
Addressing poor solubility of 4-Amino-4'-chlorobenzophenone in reaction media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor solubility of 4-Amino-4'-chlorobenzophenone in reaction media.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
Q2: I am observing precipitation when I add my DMSO stock solution of this compound to an aqueous reaction buffer. Why is this happening?
A2: This phenomenon, known as "crashing out," occurs when a concentrated solution of a compound in a good solvent (like DMSO) is rapidly diluted into a poor solvent (like an aqueous buffer). The drastic change in solvent polarity causes the compound to exceed its solubility limit in the mixture, leading to precipitation.
Q3: Can heating the reaction mixture improve the solubility of this compound?
A3: Yes, for many solvent systems, increasing the temperature will increase the solubility of this compound. It has been noted that the compound dissolves in boiling ethanol. However, it is crucial to ensure that the elevated temperature does not negatively impact the stability of other reactants or the overall reaction.
Q4: Are there alternative methods to enhance solubility without significant heating?
A4: Yes, several methods can be employed. These include using a co-solvent system, where a good solvent for the compound is mixed with the primary reaction solvent, or using solubilizing agents. For compounds with ionizable groups, adjusting the pH of the medium can also significantly alter solubility.
Troubleshooting Guide: Addressing Poor Solubility
This guide provides a systematic approach to resolving common solubility issues encountered with this compound during experimental procedures.
Issue 1: this compound fails to dissolve completely in the chosen reaction solvent.
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Initial Assessment:
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Solvent Polarity: Have you selected a solvent with a polarity that is compatible with the nonpolar nature of this compound?
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Concentration: Is the concentration of this compound below its saturation point in the chosen solvent at the reaction temperature?
-
-
Troubleshooting Steps:
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Increase Temperature: Gradually heat the mixture while stirring. Many organic compounds show a significant increase in solubility with temperature.
-
Sonication: Use an ultrasonic bath to aid in the dissolution process. The high-frequency sound waves can help break down solid agglomerates and enhance solvation.
-
Co-solvent System: Introduce a small amount of a "good" solvent (one in which this compound is highly soluble, e.g., DMSO, DMF, or a polar aprotic solvent) to the reaction mixture. Add the co-solvent dropwise until the compound dissolves. Be mindful that the co-solvent may affect the reaction kinetics or outcome.
-
Solvent Screening: If the above steps fail, a systematic solvent screening may be necessary to identify a more suitable reaction medium.
-
Issue 2: The compound precipitates out of solution during the reaction.
-
Possible Causes:
-
Temperature Fluctuation: A decrease in temperature during the reaction can lower the solubility and cause precipitation.
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Change in Solvent Composition: If a reactant or product alters the polarity of the reaction mixture, the solubility of this compound may decrease.
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Reaction Byproducts: The formation of insoluble byproducts can sometimes co-precipitate with the starting material.
-
-
Solutions:
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Maintain Consistent Temperature: Ensure the reaction is maintained at a constant temperature where the compound is known to be soluble.
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Increase Solvent Volume: Adding more of the reaction solvent can help to keep the compound in solution.
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Re-evaluate Co-solvent: If a co-solvent was used, a slight increase in its proportion may be necessary.
-
Data Presentation: Solubility Profile
As precise quantitative solubility data for this compound is not widely published, the following table provides a qualitative summary based on general principles for benzophenone derivatives.
| Solvent Class | Representative Solvents | Predicted Qualitative Solubility | Rationale |
| Polar Protic | Ethanol, Methanol | Soluble, especially with heating | The amino group can participate in hydrogen bonding, and the overall nonpolar character aligns well with the alkyl portion of the alcohol. |
| Polar Aprotic | Acetone, DMSO, DMF | Soluble | These solvents can effectively solvate the polarizable aromatic rings and the carbonyl group. |
| Nonpolar | Toluene, Hexane | Sparingly to Insoluble | While the molecule is largely nonpolar, the presence of the amino and carbonyl groups limits solubility in highly nonpolar solvents. |
| Aqueous | Water, Buffers | Insoluble | The hydrophobic nature of the two phenyl rings and the chloro-substituent dominates, leading to very low water solubility. |
Experimental Protocols
Protocol 1: Determination of Quantitative Solubility of this compound
This protocol outlines a gravimetric method to determine the solubility of this compound in a given solvent at a specific temperature.
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Preparation:
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Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.
-
-
Equilibration:
-
Place the vial in a temperature-controlled shaker or incubator set to the desired temperature.
-
Allow the mixture to equilibrate for at least 24 hours to ensure saturation.
-
-
Sampling and Filtration:
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After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-heated or temperature-equilibrated pipette.
-
Filter the supernatant through a 0.45 µm syringe filter to remove any remaining solid particles.
-
-
Solvent Evaporation and Measurement:
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Transfer the filtered solution to a pre-weighed vial.
-
Evaporate the solvent under a stream of nitrogen or in a vacuum oven until a constant weight of the dissolved solid is achieved.
-
-
Calculation:
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Calculate the solubility using the following formula:
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Solubility ( g/100 mL) = (Mass of dissolved solid (g) / Volume of supernatant taken (mL)) * 100
-
-
Visualizations
Caption: A logical workflow for troubleshooting poor solubility.
Caption: Hypothetical signaling pathway with a potential point of inhibition.
Improving the photoinitiation efficiency of benzophenone-based systems
Technical Support Center: Benzophenone Photoinitiation Systems
Welcome to the technical support center for benzophenone-based photoinitiation systems. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on improving experimental outcomes. Here you will find answers to frequently asked questions, detailed troubleshooting guides, quantitative performance data, experimental protocols, and visual diagrams of key processes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the use of benzophenone (BP) and its derivatives as Type II photoinitiators.
Q1: Why is my polymerization incomplete or showing a tacky surface?
A1: This is the most common issue and is almost always caused by oxygen inhibition . Molecular oxygen is a potent inhibitor of free-radical polymerization. It can quench the excited triplet state of benzophenone and scavenge the initiating radicals to form stable peroxy radicals, which do not efficiently initiate polymerization.[1][2][3] This effect is most pronounced at the surface exposed to air, resulting in a tacky, uncured layer.
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Troubleshooting Steps:
-
Inert Atmosphere: The most effective solution is to remove oxygen. Perform the polymerization under an inert atmosphere, such as nitrogen (N₂) or argon (Ar).[4]
-
Increase Light Intensity: A higher light intensity generates radicals at a faster rate, which can help to consume dissolved oxygen more quickly and overcome the inhibition effect.[2]
-
Increase Film Thickness: In thicker samples, oxygen diffusion is limited to the upper layers, allowing for more complete polymerization in the bulk of the material.[1][2]
-
Use of Oxygen Scavengers: Incorporate additives that consume oxygen. Examples include phosphines, phosphites, and certain thiols.[4][5]
-
Q2: My polymerization rate is very slow. How can I speed it up?
A2: A slow polymerization rate can be attributed to several factors beyond oxygen inhibition.
-
Troubleshooting Steps:
-
Optimize Co-initiator: Benzophenone is a Type II photoinitiator and requires a co-initiator or synergist (a hydrogen donor) to function efficiently.[6][7] The ketyl radical formed from benzophenone itself is not an effective initiator.[6]
-
Co-initiator Type: Tertiary amines (e.g., ethyl 4-(dimethylamino)benzoate - EDB, triethylamine) are common and effective co-initiators.[6][7] The structure and concentration of the amine are critical to performance.[6]
-
Concentration Ratio: Ensure the concentration of the co-initiator is optimized. An insufficient amount will lead to slow and inefficient initiation.
-
-
Check Light Source:
-
Wavelength: Benzophenone has a maximum absorption wavelength around 340-345 nm.[7] Ensure your UV lamp's emission spectrum overlaps significantly with this range. Derivatives of benzophenone may have shifted absorption maxima.[8][9]
-
Intensity: As mentioned, higher light intensity leads to a higher rate of radical generation and a faster polymerization rate.
-
-
Photoinitiator Concentration: While increasing concentration can increase the rate, excessively high concentrations can lead to "inner filter" effects, where the surface absorbs too much light, preventing it from penetrating the full depth of the sample.[10]
-
Q3: The cured polymer is yellow. What causes this and how can I prevent it?
A3: Yellowing is a known issue with benzophenone systems, particularly when paired with amine co-initiators.[7] The photoreaction products of the benzophenone and amine can be colored compounds.[11]
-
Troubleshooting Steps:
-
Minimize Amine Concentration: Use the minimum effective concentration of the amine co-initiator, as high amounts can exacerbate yellowing.[7]
-
Select an Appropriate Co-initiator: Some co-initiators are more prone to causing yellowing than others. For example, ethyl 4-dimethylaminobenzoate (EDAB) is noted to cause less severe yellowing when used with thioxanthone systems (another Type II initiator) compared to other amines.[7]
-
Consider Alternative Photoinitiators: If color is a critical parameter, consider using a Type I photoinitiator (e.g., TPO), which cleaves directly to form radicals and does not require a co-initiator, often resulting in less yellowing.[6]
-
Quantitative Performance Data
The efficiency of a benzophenone photoinitiating system is highly dependent on the specific components used. The following tables summarize quantitative data from studies on various systems to provide a comparative baseline.
Table 1: Final Monomer Conversion with Different Photoinitiating Systems
| Monomer | Photoinitiator System | Final Conversion (%) | Light Source | Reference |
| TMPTA | Benzophenone / EDB | 30% | LED@365 nm | [12] |
| HDDA | P(MTPBP-co-DMAEMA)¹ | 98% | Photo-DSC | [13] |
| Acrylates | BT3² / Iodonium Salt / Amine | 77% | LED@405 nm | [14] |
| PETA / HEA | 4BPAcFF³ | >90% | 365 nm LEDs | [15] |
¹P(MTPBP-co-DMAEMA) is a novel macrophotoinitiator containing benzophenone and amine moieties.[13] ²BT3 is a benzophenone-triphenylamine compound.[14] ³4BPAcFF is a self-assembling benzophenone-functionalized dipeptide.[15]
Experimental Protocols
Protocol 1: General Procedure for UV Curing of an Acrylate Formulation
This protocol provides a standardized method for evaluating the performance of a benzophenone-based photoinitiating system for the curing of an acrylate monomer.
1. Materials:
-
Benzophenone (BP) or BP derivative
-
Co-initiator (e.g., Ethyl 4-(dimethylaminobenzoate), EDB)
-
Acrylate Monomer (e.g., Trimethylolpropane triacrylate, TMPTA)
-
Solvent (if necessary, e.g., Dichloromethane)
-
Glass slides or molds
-
UV Light Source (e.g., medium-pressure mercury lamp or LED with appropriate wavelength)
2. Preparation of Photosensitive Resin:
-
Prepare the photoinitiator system by dissolving benzophenone (e.g., 0.5% w/w) and the co-initiator (e.g., 1% w/w) in the acrylate monomer.
-
Stir the mixture vigorously in a dark environment or under red light for at least 12-24 hours to ensure complete dissolution and homogeneity.[12]
-
If components are solid, a small amount of solvent may be used to aid dissolution, followed by evaporation before curing.
3. Curing Procedure:
-
Place a controlled amount of the photosensitive resin onto a glass slide or into a mold to create a film of a specific thickness (e.g., 25 µm).[12]
-
For inert conditions: Place the sample inside a chamber and purge with nitrogen or argon for 5-10 minutes to remove oxygen.
-
Expose the sample to the UV light source at a fixed distance and intensity.
-
Irradiate for a predetermined amount of time, or until the sample is fully cured.
4. Analysis:
-
Curing Rate and Conversion: Monitor the polymerization in real-time by observing the decrease of the acrylate C=C bond peak (e.g., around 810 cm⁻¹) using Real-Time Fourier Transform Infrared (RT-FTIR) spectroscopy.[15]
-
Tack-Free Surface: Assess the surface cure by gently touching with a cotton swab. A tack-free surface indicates complete polymerization at the air interface.
-
Mechanical Properties: Once cured, the sample can be subjected to mechanical testing (e.g., measuring storage modulus or compressive strength) to evaluate the properties of the final polymer network.[16]
Visual Diagrams & Workflows
The following diagrams illustrate key mechanisms and troubleshooting logic for benzophenone systems.
Mechanism of Initiation
// Connections between subgraphs BP_excited -> RH [style=invis, weight=100]; R_radical -> Monomer [style=invis, weight=100]; } caption="Figure 1. Mechanism of Type II photoinitiation by benzophenone."
Troubleshooting Workflow
// Nodes start [label="Problem:\nIncomplete or Slow Polymerization", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_o2 [label="Is the reaction\nunder an inert atmosphere?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; inert [label="Action: Purge system with N₂ or Ar.\nUse oxygen scavengers.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_co_initiator [label="Is a co-initiator (H-donor)\npresent and optimized?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; add_co_initiator [label="Action: Add a suitable co-initiator\n(e.g., tertiary amine).\nOptimize concentration.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_light [label="Does the lamp spectrum match\nBP's absorption (λmax)?\nIs intensity sufficient?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; adjust_light [label="Action: Use a lamp with appropriate\nwavelength (e.g., 365 nm).\nIncrease light intensity.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; success [label="Problem Resolved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> check_o2; check_o2 -> inert [label="No"]; inert -> check_co_initiator; check_o2 -> check_co_initiator [label="Yes"]; check_co_initiator -> add_co_initiator [label="No"]; add_co_initiator -> check_light; check_co_initiator -> check_light [label="Yes"]; check_light -> adjust_light [label="No"]; adjust_light -> success; check_light -> success [label="Yes"]; } caption="Figure 2. Troubleshooting logic for common polymerization issues."
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. radtech.org [radtech.org]
- 3. researchgate.net [researchgate.net]
- 4. Oxygen Inhibition [ias.tuwien.ac.at]
- 5. radtech.org [radtech.org]
- 6. The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. longchangchemical.com [longchangchemical.com]
- 8. opus.bibliothek.uni-augsburg.de [opus.bibliothek.uni-augsburg.de]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. New multifunctional benzophenone-based photoinitiators with high migration stability and their applications in 3D printing - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 15. Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Yellowing in UV-Cured Polymers Initiated by Aminobenzophenones
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the yellowing of UV-cured polymers initiated by aminobenzophenones. It is intended for researchers, scientists, and drug development professionals working with these materials.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments, offering potential causes and solutions to mitigate yellowing.
| Problem (Question) | Probable Cause(s) | Recommended Solution(s) |
| Why is my cured polymer significantly yellow immediately after curing? | High Photoinitiator Concentration: Excess aminobenzophenone can lead to a higher concentration of chromophoric byproducts. Inappropriate Amine Synergist: Aromatic amines are more prone to oxidation and the formation of colored species compared to aliphatic amines.[1] Over-Curing: Excessive UV exposure can cause degradation of the polymer backbone and the photoinitiator, leading to yellowing.[2] | Optimize Photoinitiator Concentration: Reduce the aminobenzophenone concentration to the minimum required for efficient curing. Select an Appropriate Amine Synergist: Consider using acrylated or aliphatic amines, which tend to be less yellowing.[3] Optimize Curing Conditions: Reduce UV intensity or exposure time. Ensure the UV source is appropriate for the photoinitiator's absorption spectrum. |
| Why does my polymer turn yellow over time, even after initial clarity? | Photo-oxidation: Post-cure exposure to UV light and oxygen can lead to the degradation of the polymer and residual photoinitiator, forming yellowing chromophores.[1] Thermal Degradation: Exposure to heat can accelerate oxidation and degradation of the polymer network. | Incorporate Light Stabilizers: Add UV absorbers (e.g., benzotriazoles) and Hindered Amine Light Stabilizers (HALS) to the formulation to protect against photo-oxidation. Add Antioxidants: Include antioxidants to inhibit thermal degradation. Proper Storage: Store cured polymers in a cool, dark place to minimize exposure to light and heat. |
| Why does the degree of yellowing vary between batches? | Inconsistent Formulation: Variations in the concentration of the photoinitiator, amine synergist, or other additives. Inconsistent Curing Conditions: Fluctuations in UV lamp intensity, press speed, or curing time.[2] | Standardize Formulation and Mixing: Ensure precise and consistent measurement and mixing of all components. Calibrate and Monitor Curing Equipment: Regularly check and calibrate the UV lamp output and other curing parameters. |
| Why is the surface of my polymer more yellow than the bulk? | Oxygen Inhibition and Surface Reactions: Oxygen in the air can interact with the radicals at the surface, leading to the formation of specific chromophoric byproducts. Amine synergists at the surface are also more susceptible to oxidation.[1] | Use a Nitrogen Atmosphere: Curing in an inert nitrogen atmosphere can significantly reduce surface yellowing by eliminating oxygen. Optimize Amine Synergist: Select an amine synergist with lower susceptibility to oxidation. |
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of yellowing in UV-cured polymers initiated by aminobenzophenones?
Yellowing in these systems is primarily due to the formation of chromophores, which are molecules that absorb light in the blue region of the visible spectrum, causing the material to appear yellow. The main contributors to chromophore formation are:
-
Photoinitiator Degradation: Upon UV exposure, aminobenzophenone photoinitiators can degrade into various byproducts. Some of these byproducts, such as those resulting from the interaction of excited benzophenone with co-initiators, can be colored.[4]
-
Amine Synergist Oxidation: Tertiary amines, often used as co-initiators with benzophenones, can undergo oxidation, especially in the presence of oxygen and UV light. This process can lead to the formation of conjugated unsaturated carbonyl products, which are known to cause yellowing.[1] The presence of readily abstractable hydrogen atoms alpha to the nitrogen atom is a key factor in the yellowing mechanism.[5]
-
Polymer Matrix Degradation: High-energy UV radiation can also cause the degradation of the polymer backbone itself, leading to the formation of chromophoric structures.
-
Thermal Effects: Heat generated during the curing process or from post-cure environmental exposure can accelerate oxidative reactions and contribute to yellowing.
Q2: How does the chemical structure of the aminobenzophenone and amine synergist affect yellowing?
The molecular structure of both the photoinitiator and the amine synergist plays a crucial role in the tendency of the cured polymer to yellow.
-
Aminobenzophenone Structure: While specific comparative data is limited, the position and nature of the amino group on the benzophenone structure can influence its photoreactivity and the types of byproducts formed.
-
Amine Synergist Structure: Aromatic amines generally lead to more significant yellowing compared to aliphatic or acrylated amines.[3] Diethylamine diacrylate systems have been observed to cause a high degree of photo-yellowing.[5]
Q3: What role do additives like UV absorbers and HALS play in preventing yellowing?
Additives are essential for long-term color stability of UV-cured polymers.
-
UV Absorbers: These molecules, such as benzotriazoles, absorb harmful UV radiation and dissipate it as harmless heat, thereby protecting the polymer matrix and residual photoinitiator from photodegradation.
-
Hindered Amine Light Stabilizers (HALS): HALS are radical scavengers. They do not absorb UV radiation but instead trap free radicals that are formed during photo-oxidation, thus interrupting the degradation cycle that leads to yellowing.
The combination of UV absorbers and HALS often provides a synergistic effect, offering more comprehensive protection against yellowing.
Q4: Can post-curing conditions influence the final color of the polymer?
Yes, post-curing conditions can have a significant impact. In some cases, a phenomenon known as "photobleaching" can occur, where the initial yellowing of a cured polymer decreases over time with exposure to light. This happens because some of the initial chromophoric byproducts are themselves light-sensitive and can break down into colorless species. However, this is not a reliable method for color correction and is highly dependent on the specific polymer system.
Quantitative Data on Yellowing
The following tables provide illustrative data on how formulation variables can affect the Yellowness Index (YI) of a UV-cured polymer. The Yellowness Index is a standard measure of the degree of yellowing in a material.
Disclaimer: The data presented below is for illustrative purposes only. Actual results will vary depending on the specific formulation, components, and curing conditions.
Table 1: Illustrative Influence of Aminobenzophenone Concentration on Yellowness Index
| Aminobenzophenone Concentration (wt%) | Initial Yellowness Index (YI) |
| 1.0 | 5.5 |
| 2.0 | 9.8 |
| 3.0 | 16.2 |
| 4.0 | 24.7 |
Table 2: Illustrative Effect of Additives on Reducing Yellowness Index
| Formulation | Additive(s) | Yellowness Index (YI) |
| Control | None | 15.0 |
| Formulation A | 1.0 wt% UV Absorber | 8.2 |
| Formulation B | 1.0 wt% HALS | 9.5 |
| Formulation C | 1.0 wt% UV Absorber + 1.0 wt% HALS | 4.8 |
Experimental Protocols
Protocol for Measuring Yellowness Index (YI)
This protocol outlines the standard method for quantifying the yellowing of a polymer sample using a spectrophotometer, in accordance with standards such as ASTM E313.
1. Objective: To quantitatively measure the yellowness of a cured polymer sample.
2. Materials and Equipment:
- UV-cured polymer samples of a standardized thickness.
- Spectrophotometer or colorimeter with a suitable light source (e.g., D65 or C).
- White calibration standard.
- Software for calculating Yellowness Index.
3. Methodology:
- Sample Preparation: Ensure the polymer samples are clean, free of surface defects, and have a uniform thickness.
- Instrument Calibration: Calibrate the spectrophotometer according to the manufacturer's instructions using the white calibration standard.
- Measurement:
- Place the polymer sample in the spectrophotometer's sample holder.
- Measure the tristimulus values (X, Y, Z) of the sample. Most modern instruments will do this automatically.
- Calculation of Yellowness Index: The Yellowness Index (YI) is calculated from the tristimulus values using the following formula (for ASTM E313):
- YI = [100 * (C_x * X - C_z * Z)] / Y
- Where C_x and C_z are coefficients dependent on the illuminant and observer angle (e.g., for Illuminant C and 2° observer, C_x = 1.2769 and C_z = 1.0592).
- Data Recording: Record the YI for each sample. For comparative studies, ensure all measurements are taken under the same conditions (illuminant, observer angle).
Visualizations
Photochemical Pathway Leading to Yellowing
Caption: General mechanism of aminobenzophenone-initiated polymerization and byproduct formation.
Troubleshooting Workflow for Yellowing Issues
Caption: A step-by-step guide to troubleshooting yellowing in UV-cured polymers.
References
Challenges in the scale-up of 4-Amino-4'-chlorobenzophenone production
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for navigating the challenges associated with the synthesis and scale-up of 4-Amino-4'-chlorobenzophenone.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and industrially relevant synthetic route involves a two-step process:
-
Friedel-Crafts Acylation: Reaction of chlorobenzene with 4-nitrobenzoyl chloride in the presence of a Lewis acid catalyst (commonly anhydrous aluminum chloride, AlCl₃) to produce the intermediate, 4-nitro-4'-chlorobenzophenone.
-
Nitro Group Reduction: Subsequent reduction of the nitro group of 4-nitro-4'-chlorobenzophenone to an amino group, yielding the final product, this compound.
Q2: What are the critical parameters to control during the Friedel-Crafts acylation step?
A2: Key parameters for a successful Friedel-Crafts acylation include:
-
Anhydrous Conditions: The Lewis acid catalyst, typically AlCl₃, is extremely sensitive to moisture. All glassware must be thoroughly dried, and anhydrous reagents and solvents should be used. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Temperature Control: The reaction is exothermic, and maintaining a low temperature (e.g., 0-10 °C) during the addition of reactants is crucial to prevent side reactions and tar formation.[1]
-
Stoichiometry: The molar ratio of reactants and catalyst must be carefully controlled to ensure complete conversion and minimize byproducts. A common starting point is a slight excess of the acylating agent and catalyst relative to the chlorobenzene.[1]
Q3: Which analytical techniques are recommended for monitoring reaction progress and final product purity?
A3: A combination of chromatographic and spectroscopic methods is recommended:
-
Thin-Layer Chromatography (TLC): Useful for rapid, qualitative monitoring of the reaction progress to determine the consumption of starting materials and the formation of the product.
-
High-Performance Liquid Chromatography (HPLC): The industry standard for quantitative purity analysis of the final product and for identifying and quantifying impurities.[2] A reversed-phase C18 column with UV detection is commonly employed.
-
Spectroscopy (NMR, IR, MS): Essential for structural confirmation of the intermediate and final product. ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provide detailed information about the molecular structure.[3]
Q4: What are the primary safety concerns when producing this compound at scale?
A4: The main safety concerns include:
-
Handling of Anhydrous Aluminum Chloride: It is a corrosive and water-reactive solid that can release HCl gas upon contact with moisture. It should be handled in a dry, inert atmosphere.[1]
-
Exothermic Reactions: Both the Friedel-Crafts acylation and the nitro group reduction can be highly exothermic.[4][5] Proper temperature control and monitoring are essential to prevent thermal runaways, especially during scale-up.[4][6][7]
-
Handling of Reducing Agents: Some reducing agents, like sodium sulfide, can release toxic hydrogen sulfide gas if acidified.[4] Catalytic hydrogenation involves the use of flammable hydrogen gas under pressure.
-
Solvent Handling: The use of flammable organic solvents requires appropriate ventilation and handling procedures to minimize fire and explosion risks.
Troubleshooting Guides
Issue 1: Low Yield in Friedel-Crafts Acylation Step
| Possible Cause | Troubleshooting & Optimization |
| Moisture Contamination | Ensure all glassware is flame-dried or oven-dried. Use anhydrous solvents and a fresh, high-purity batch of aluminum chloride. Perform the reaction under a nitrogen or argon atmosphere.[1] |
| Inactive Catalyst | Use a freshly opened container of anhydrous AlCl₃. Avoid prolonged exposure to air. |
| Suboptimal Reaction Temperature | Maintain a low temperature (0-10 °C) during the addition of AlCl₃ and 4-nitrobenzoyl chloride to control the initial exotherm. After the addition is complete, the reaction may be allowed to slowly warm to room temperature to ensure completion. Monitor progress by TLC. |
| Incorrect Stoichiometry | Carefully verify the molar ratios of chlorobenzene, 4-nitrobenzoyl chloride, and AlCl₃. A slight excess of the acylating agent and catalyst is often beneficial. |
| Formation of Side Products (e.g., isomers) | Lowering the reaction temperature can improve the regioselectivity for the desired para-isomer.[8] |
Issue 2: Incomplete Nitro Group Reduction or Formation of Byproducts
| Possible Cause | Troubleshooting & Optimization |
| Insufficient Reducing Agent | Ensure the correct stoichiometric amount of the reducing agent is used. For catalytic hydrogenation, ensure the catalyst is active and not poisoned. |
| Suboptimal Reaction Conditions | Optimize the reaction temperature and time. Some reductions may require heating to proceed to completion. For catalytic methods, ensure efficient stirring to facilitate mass transfer. |
| Formation of Azoxy or Azo Compounds | This can occur with some reducing agents if the reaction is not driven to completion. Ensure sufficient reducing agent and reaction time. |
| Incompatible Functional Groups (if applicable) | If the substrate has other reducible functional groups (e.g., ketones, esters), choose a chemoselective reducing agent. For example, SnCl₂ is known to be selective for the nitro group over ketones and esters.[9] |
Issue 3: Difficulty in Product Purification
| Possible Cause | Troubleshooting & Optimization |
| Presence of Unreacted Starting Materials | Optimize the reaction to drive it to completion. If unreacted starting materials persist, they may need to be removed by column chromatography or selective extraction. |
| Formation of Colored Impurities | Colored impurities can often be removed by treating the crude product with activated carbon during recrystallization. The activated carbon is then removed by hot filtration.[2] |
| Product is an Oil or Does Not Crystallize Well | If recrystallization is challenging, consider purification by column chromatography. For oily products, try triturating with a non-polar solvent to induce crystallization. |
| Similar Polarity of Product and Impurities | If impurities co-crystallize with the product, column chromatography is likely necessary. Experiment with different solvent systems to achieve better separation. |
Data Presentation
Table 1: Comparison of Common Reducing Agents for 4-nitro-4'-chlorobenzophenone
| Reducing Agent/System | Typical Reaction Conditions | Reaction Time | Yield (%) | Safety & Environmental Considerations | Cost |
| Sodium Sulfide (Na₂S) | 92 °C in aqueous ethanol[3] | 2.5 hours[3] | ~86[3] | Can release toxic H₂S gas upon acidification. Aqueous waste stream.[4] | Low |
| Stannous Chloride (SnCl₂·2H₂O) | Room temperature to reflux in ethanol or ethyl acetate | 0.5 - 2 hours | High | Generates tin-containing waste which can be an environmental concern. Good functional group tolerance.[9] | Moderate |
| Iron (Fe) in Acidic Media | Reflux in ethanol/water with HCl or NH₄Cl | 2 - 6 hours | 80 - 95[9] | Generates iron sludge. Environmentally benign metal.[4] | Low |
| Catalytic Hydrogenation (H₂/Pd/C) | 1 atm H₂, room temperature in ethanol or ethyl acetate | 1 - 12 hours | >95[9] | Involves handling of flammable hydrogen gas under pressure. Catalyst can be pyrophoric.[4] | High (catalyst cost) |
Experimental Protocols
Protocol 1: Synthesis of 4-nitro-4'-chlorobenzophenone (Friedel-Crafts Acylation)
-
Preparation: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas bubbler (to maintain an inert atmosphere).
-
Reagent Charging: Under a nitrogen atmosphere, charge the flask with anhydrous aluminum chloride (AlCl₃) and a solvent such as dichloromethane or excess chlorobenzene.
-
Cooling: Cool the mixture to 0-5 °C using an ice bath.
-
Addition of Reactants: Slowly add a solution of 4-nitrobenzoyl chloride in the solvent to the stirred suspension of AlCl₃. After the addition is complete, add chlorobenzene dropwise via the dropping funnel, maintaining the temperature below 10 °C.
-
Reaction: After the addition, allow the reaction mixture to stir at low temperature for a specified time, then let it warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Work-up: Carefully quench the reaction by slowly pouring the mixture over crushed ice and dilute HCl. This will hydrolyze the aluminum chloride complex.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with water, a dilute solution of sodium bicarbonate, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude 4-nitro-4'-chlorobenzophenone. The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Protocol 2: Synthesis of this compound (Nitro Reduction with SnCl₂)
-
Preparation: In a round-bottom flask, dissolve 4-nitro-4'-chlorobenzophenone in ethanol or ethyl acetate.
-
Addition of Reducing Agent: Add stannous chloride dihydrate (SnCl₂·2H₂O) to the solution in portions. The reaction is often exothermic.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is typically complete within 30 minutes to 2 hours. Monitor the progress by TLC.
-
Work-up: Once the reaction is complete, pour the mixture into a large volume of ice-water.
-
Neutralization: Make the solution basic by the slow addition of a saturated sodium bicarbonate solution or dilute sodium hydroxide until the tin salts precipitate.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate.
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
Visualizations
Caption: Synthesis pathway for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. [Synthesis and spectral characterization of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nitro Reduction - Wordpress [reagents.acsgcipr.org]
- 5. benchchem.com [benchchem.com]
- 6. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 7. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Catalyst deactivation issues in the synthesis of aminobenzophenones
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst deactivation issues during the synthesis of aminobenzophenones.
Troubleshooting Guides
This section addresses specific issues related to catalyst deactivation that may arise during your experiments.
Issue 1: Low or No Product Yield in Friedel-Crafts Acylation
-
Symptom: The reaction shows little to no formation of the desired aminobenzophenone product.
-
Potential Causes & Solutions:
| Potential Cause | Suggested Solution |
| Catalyst Deactivation by Amino Group | The amino group on the aniline substrate is a Lewis base and can form a stable complex with the Lewis acid catalyst (e.g., AlCl₃), deactivating it.[1][2][3] This often necessitates using stoichiometric amounts of the catalyst.[4][5] To prevent this, protect the amino group (e.g., as an acetanilide) before the acylation step.[6] |
| Catalyst Inactivity due to Moisture | Lewis acid catalysts like AlCl₃ are highly sensitive to moisture and will be rendered inactive.[4][5] Ensure all glassware is oven-dried and the reaction is performed under anhydrous conditions (e.g., under an inert atmosphere of nitrogen or argon). Use anhydrous solvents and fresh or purified reagents.[4] |
| Insufficient Catalyst Loading | The ketone product can also form a complex with the Lewis acid, removing it from the catalytic cycle.[1][4] Therefore, a stoichiometric amount or even an excess of the catalyst is often required for Friedel-Crafts acylation.[4] |
| Deactivated Aromatic Ring | If the aniline ring contains strongly electron-withdrawing groups (e.g., -NO₂, -CN), it will be deactivated towards electrophilic aromatic substitution, hindering the reaction.[4][7] |
Issue 2: Catalyst Deactivation in Palladium-Catalyzed Cross-Coupling Reactions
-
Symptom: The reaction stalls or shows low conversion when synthesizing aminobenzophenones via methods like Suzuki or Heck couplings.
-
Potential Causes & Solutions:
| Potential Cause | Suggested Solution |
| Catalyst Poisoning | Impurities in the starting materials or solvents, particularly sulfur-containing compounds, can act as potent poisons for palladium catalysts by irreversibly binding to the metal center.[8][9] Use high-purity, degassed solvents and reagents. If poisoning is suspected, consider pre-treating the starting materials.[8] |
| Oxidation of Pd(0) Catalyst | The active Pd(0) species can be oxidized to inactive Pd(II) in the presence of air.[8] Ensure the reaction is carried out under a strictly inert atmosphere. |
| Ligand Degradation | Phosphine ligands used to stabilize the palladium catalyst can degrade over the course of the reaction. Consider using more robust ligands. |
| Formation of Palladium Black | The appearance of a black precipitate indicates the agglomeration of the palladium catalyst into inactive nanoparticles.[8] This can be caused by high temperatures or improper ligand choice. Use appropriate ligands and optimize the reaction temperature. |
Issue 3: Deactivation of Heterogeneous Catalysts (e.g., Zeolites)
-
Symptom: A gradual decrease in product yield over several reaction cycles when using a reusable solid acid catalyst.
-
Potential Causes & Solutions:
| Potential Cause | Suggested Solution |
| Coking/Fouling | The formation of carbonaceous deposits (coke) on the active sites and within the pores of the catalyst is a common deactivation mechanism for zeolites.[5][10] This blocks reactant access to the catalytic sites. |
| Sintering | At high reaction temperatures, the catalyst's active metal particles can agglomerate, leading to a loss of active surface area.[10][11] Operate at the lowest effective temperature to minimize sintering. |
Frequently Asked Questions (FAQs)
Q1: Why is my Friedel-Crafts acylation of aniline not working, even with a catalyst?
A1: Aniline itself is generally a poor substrate for Friedel-Crafts reactions. The lone pair of electrons on the amino group reacts with the Lewis acid catalyst (e.g., AlCl₃), forming a deactivated complex.[3] This positively charged complex strongly deactivates the aromatic ring towards further electrophilic substitution.[1][2] To achieve successful acylation, the amino group is typically protected (e.g., by acetylation to form acetanilide) before the Friedel-Crafts reaction.[6]
Q2: What are the typical signs of catalyst deactivation?
A2: Signs of catalyst deactivation include a decreased reaction rate, lower product yield, and an increase in the formation of byproducts. In the case of heterogeneous catalysts, you might also observe a change in the physical appearance of the catalyst, such as a change in color due to coke formation.[10]
Q3: Can I regenerate my deactivated catalyst?
A3: It depends on the catalyst and the deactivation mechanism.
-
Homogeneous Lewis Acids (e.g., AlCl₃): Regeneration is generally not practical. Fresh catalyst is typically used for each reaction.[5]
-
Heterogeneous Catalysts (e.g., Zeolites): Yes, these can often be regenerated. The most common method for removing coke is calcination, which involves heating the catalyst in the presence of air or oxygen to burn off the carbonaceous deposits.[5][10]
-
Palladium Catalysts: Regeneration can be complex and depends on the cause of deactivation. If deactivation is due to agglomeration, redispersion of the metal particles may be possible but is often challenging.
-
Copper Triflate: This catalyst can often be recovered and reused after the reaction.[12] For deactivation by impurities, washing with appropriate solvents may restore activity.
Q4: How can I minimize catalyst deactivation?
A4: To minimize catalyst deactivation, you can:
-
Use pure, anhydrous, and degassed reagents and solvents.[4][8]
-
Protect functional groups that can react with the catalyst, such as the amino group in anilines.[6]
-
Optimize reaction conditions, such as temperature and reaction time, to avoid side reactions and catalyst degradation.[7]
-
For heterogeneous catalysts, consider using a catalyst with higher stability or a support that is less prone to deactivation.
Experimental Protocols
Protocol 1: General Procedure for Friedel-Crafts Acylation of an N-Protected Aniline
This protocol is a general guideline for the synthesis of an N-acetyl-2-aminobenzophenone.
-
Materials:
-
Acetanilide (1.0 eq)
-
Benzoyl chloride (1.2 eq)
-
Anhydrous aluminum chloride (AlCl₃) (2.2 eq)
-
Anhydrous dichloromethane (DCM)
-
Crushed ice
-
Concentrated HCl
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen).
-
To the flask, add anhydrous aluminum chloride (2.2 eq).
-
Add anhydrous DCM to the flask.
-
In the dropping funnel, prepare a solution of acetanilide (1.0 eq) and benzoyl chloride (1.2 eq) in anhydrous DCM.
-
Cool the AlCl₃ suspension to 0 °C using an ice bath.
-
Slowly add the solution from the dropping funnel to the stirred AlCl₃ suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting N-acetyl-2-aminobenzophenone can then be deprotected under acidic or basic conditions to yield 2-aminobenzophenone.
-
Protocol 2: Regeneration of a Coked Zeolite Catalyst via Calcination
This protocol provides a general procedure for regenerating a zeolite catalyst that has been deactivated by coke formation.
-
Materials:
-
Deactivated zeolite catalyst
-
Tube furnace
-
Air or a mixture of air and nitrogen
-
-
Procedure:
-
Catalyst Recovery: After the reaction, recover the zeolite catalyst by filtration. Wash the catalyst with a suitable solvent (e.g., toluene) to remove any adsorbed organic molecules. Dry the catalyst in an oven at 100-120 °C.[5]
-
Calcination Setup: Place the dried, deactivated catalyst in a quartz tube within a tube furnace.
-
Purge with Inert Gas: Heat the catalyst under a flow of inert gas (e.g., nitrogen) to an intermediate temperature (e.g., 300 °C) to desorb any volatile compounds.
-
Coke Combustion: Slowly introduce a stream of air or a lean air/nitrogen mixture into the furnace. Gradually increase the temperature to the target calcination temperature (typically 450-550 °C). The temperature ramp and oxygen concentration should be carefully controlled to avoid overheating due to the exothermic nature of coke combustion.
-
Hold at Calcination Temperature: Maintain the catalyst at the final temperature for several hours until the coke is completely burned off.
-
Cooling: Cool the catalyst to room temperature under a flow of dry, inert gas to prevent moisture adsorption.
-
Storage: Store the regenerated catalyst in a desiccator until its next use.
-
Data Presentation
Table 1: Comparison of Catalytic Systems for 2-Aminobenzophenone Synthesis
| Synthetic Route | Catalyst System | Reactants | Key Reaction Conditions | Yield (%) | Catalyst Loading |
| Friedel-Crafts Benzoylation | Copper Triflate (Cu(OTf)₂) | N-protected anilines, Benzoyl chlorides | Solvent-free, 150°C, 2-4 h | Good to Excellent | Not Specified |
| Addition to 2-Aminobenzonitrile | Pd(OAc)₂ / bpy | 2-Aminobenzonitrile, Sodium Phenylsulfinate | THF/H₂O, 80°C, 48 h | 91 | 10 mol% |
| From 2-Arylindoles (Metal-Free) | Cesium Carbonate (Cs₂CO₃) | 2-Arylindole | DMSO, O₂ atmosphere, 140°C, 6 h | 60 | 2.0 equiv. |
Data summarized from a comparative guide on catalytic systems for 2-aminobenzophenone synthesis.[12]
Table 2: Illustrative Example of Zeolite Catalyst Deactivation and Regeneration in Acylation
Note: This data is for the acylation of toluene and serves as a representative example of catalyst performance over multiple cycles.
| Cycle | Conversion (%) |
| 1 (Fresh Catalyst) | 95 |
| 2 | 82 |
| 3 | 71 |
| 4 (After Regeneration) | 93 |
Visualizations
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Solved Friedel-Crafts acylation reactions cannot be | Chegg.com [chegg.com]
- 3. quora.com [quora.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. ammoniaknowhow.com [ammoniaknowhow.com]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
Validating the Structure of 4-Amino-4'-chlorobenzophenone: A Spectroscopic Comparison Guide
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Spectroscopic Data for the Structural Validation of 4-Amino-4'-chlorobenzophenone Against Related Benzophenone Derivatives.
This guide provides a comprehensive comparison of spectroscopic data to validate the chemical structure of this compound. By presenting key infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data alongside those of structurally similar compounds—4-chlorobenzophenone, 4,4'-dichlorobenzophenone, and 4,4'-diaminobenzophenone—this document offers a clear framework for structural confirmation. Detailed experimental protocols are also provided to ensure the reproducibility of the presented data.
Spectroscopic Data Comparison
The structural identity of this compound can be unequivocally confirmed by analyzing its unique spectroscopic fingerprint and comparing it with related molecules. The presence of both an amino group (-NH₂) and a chloro group (-Cl) on the benzophenone framework gives rise to characteristic signals in various spectroscopic analyses.
Infrared (IR) Spectroscopy Data
Infrared spectroscopy is a powerful tool for identifying functional groups within a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretching of the primary amine, the C=O stretching of the ketone, and the C-Cl stretching.
| Compound | Key IR Absorptions (cm⁻¹) |
| This compound | N-H stretches: ~3400-3200 (two bands for primary amine), C=O stretch: ~1630-1650, C-Cl stretch: ~1090 |
| 4-Chlorobenzophenone | C=O stretch: ~1660, C-Cl stretch: ~1090 |
| 4,4'-Dichlorobenzophenone | C=O stretch: ~1655, C-Cl stretch: ~1090 |
| 4,4'-Diaminobenzophenone | N-H stretches: ~3420, 3330, C=O stretch: ~1610 |
Note: The exact positions of IR peaks can vary slightly based on the sample preparation method and the physical state of the sample.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data
¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. For this compound, the protons on the two aromatic rings will exhibit distinct chemical shifts and coupling patterns due to the differing electronic effects of the amino and chloro substituents. The protons of the amino group will appear as a broad singlet.
| Compound | Key ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃ |
| This compound | -NH₂: ~4.1 (broad s, 2H), Aromatic protons: ~6.7-7.8 (m, 8H) |
| 4-Chlorobenzophenone | Aromatic protons: ~7.4-7.8 (m, 9H)[1] |
| 4,4'-Dichlorobenzophenone | Aromatic protons: ~7.7 (d, 4H), ~7.5 (d, 4H) |
| 4,4'-Diaminobenzophenone | -NH₂: ~4.1 (broad s, 4H), Aromatic protons: ~6.6 (d, 4H), ~7.6 (d, 4H) |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of the carbon atoms in this compound will be influenced by the attached substituents. The carbonyl carbon (C=O) will have a characteristic downfield chemical shift.
| Compound | Key ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃ |
| This compound | C=O: ~195, Aromatic carbons: ~113-152 |
| 4-Chlorobenzophenone | C=O: 195.5, Aromatic carbons: 128.4, 128.7, 130.0, 131.5, 132.7, 135.9, 137.2, 138.9[1] |
| 4,4'-Dichlorobenzophenone | C=O: ~194, Aromatic carbons: ~129, ~131, ~136, ~139 |
| 4,4'-Diaminobenzophenone | C=O: ~193, Aromatic carbons: ~113, ~127, ~133, ~152 |
Mass Spectrometry (MS) Data
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For this compound, the molecular ion peak [M]⁺ will be observed, and its isotopic pattern will be characteristic of a molecule containing one chlorine atom (with ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio).
| Compound | Molecular Ion (m/z) and Key Fragments |
| This compound | [M]⁺: 231/233 (due to ³⁵Cl/³⁷Cl), Fragments: [C₇H₆NO]⁺ (120), [C₆H₄Cl]⁺ (111) |
| 4-Chlorobenzophenone | [M]⁺: 216/218, Fragments: [C₇H₅O]⁺ (105), [C₆H₄Cl]⁺ (111)[2] |
| 4,4'-Dichlorobenzophenone | [M]⁺: 250/252/254, Fragments: [C₇H₄ClO]⁺ (139/141) |
| 4,4'-Diaminobenzophenone | [M]⁺: 212, Fragments: [C₇H₆NO]⁺ (120)[3] |
Experimental Protocols
To ensure the reliability and reproducibility of the spectroscopic data, the following standard experimental protocols should be followed.
Infrared (IR) Spectroscopy
Method: Potassium Bromide (KBr) Pellet Technique
-
Sample Preparation: Grind 1-2 mg of the solid sample with approximately 200 mg of dry, spectroscopic grade KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet die and press it under high pressure (typically 8-10 tons) for several minutes to form a thin, transparent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a blank KBr pellet should be recorded and subtracted from the sample spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Method: Solution-State ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Data Acquisition for ¹H NMR: Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Acquisition for ¹³C NMR: Acquire the ¹³C NMR spectrum on the same instrument. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required. Proton decoupling is used to simplify the spectrum and improve sensitivity.
Mass Spectrometry (MS)
Method: Electron Ionization (EI) Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer via a direct insertion probe.
-
Ionization: Volatilize the sample by heating the probe. In the ion source, bombard the gaseous molecules with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: Detect the separated ions to generate a mass spectrum, which plots the relative abundance of each ion as a function of its m/z value.
Workflow and Visualization
The following diagram illustrates the logical workflow for the spectroscopic validation of this compound's structure.
Caption: Workflow for the structural validation of this compound.
References
A Comparative Guide to the Purity Assessment of 4-Amino-4'-chlorobenzophenone by HPLC and NMR
For researchers, scientists, and drug development professionals, the accurate determination of a compound's purity is a critical step in chemical synthesis and quality control. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for the purity assessment of 4-Amino-4'-chlorobenzophenone, a key intermediate in various synthetic processes. This comparison is supported by detailed experimental protocols and representative data, with additional alternative methods also discussed.
Primary Purity Assessment Techniques: HPLC and qNMR
High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a cornerstone of purity analysis, offering high sensitivity and the ability to separate a target compound from its impurities. Quantitative NMR (qNMR) has emerged as a powerful primary analytical method that allows for the direct quantification of a substance against a certified internal standard without the need for a specific reference standard of the analyte itself.
Data Presentation: HPLC vs. qNMR
The following table summarizes representative quantitative data obtained from the analysis of a batch of synthesized this compound using HPLC and ¹H-qNMR.
| Parameter | HPLC-UV | ¹H-qNMR |
| Method Principle | Chromatographic separation and UV detection | Proportionality of signal intensity to the number of nuclei |
| Purity Value (%) | 99.2% (by area percent) | 99.1% (against internal standard) |
| Key Advantages | High sensitivity for impurity detection | High precision and accuracy; no analyte-specific reference standard needed |
| Key Limitations | Assumes equal detector response for all components for area percent calculation | Lower sensitivity to trace impurities compared to HPLC |
| Typical Run Time | 15-30 minutes | 5-15 minutes |
Experimental Protocols
Detailed methodologies for the HPLC and NMR analyses are provided below.
1. High-Performance Liquid Chromatography (HPLC-UV)
This protocol outlines a standard reversed-phase HPLC method for the purity analysis of this compound.
-
Instrumentation and Materials:
-
HPLC System equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
This compound reference standard (≥98% purity).
-
Acetonitrile (HPLC grade).
-
Water (HPLC or Milli-Q grade).
-
Formic Acid (for mobile phase modification).
-
-
Preparation of Solutions:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of the this compound reference standard and dissolve it in 100 mL of the diluent.
-
Sample Solution (0.1 mg/mL): Accurately weigh about 10 mg of the synthesized this compound sample and dissolve it in 100 mL of the diluent. Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 287 nm.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 70 30 15 10 90 20 10 90 22 70 30 | 25 | 70 | 30 |
-
-
Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
2. Quantitative Nuclear Magnetic Resonance (¹H-qNMR)
This protocol describes the determination of the purity of this compound using ¹H-qNMR with a certified internal standard.
-
Instrumentation and Materials:
-
NMR Spectrometer (400 MHz or higher).
-
5 mm NMR tubes.
-
Analytical balance (accurate to 0.01 mg).
-
This compound sample.
-
Maleic acid (certified internal standard, purity ≥ 99.5%).
-
Deuterated dimethyl sulfoxide (DMSO-d₆, 99.9 atom % D).
-
-
Sample Preparation:
-
Accurately weigh approximately 15 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh approximately 10 mg of the maleic acid internal standard into the same vial.
-
Dissolve the mixture in approximately 0.7 mL of DMSO-d₆.
-
Transfer the solution to an NMR tube.
-
-
NMR Spectrometer Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all relevant protons).
-
Number of Scans: 8 to 16.
-
Acquisition Time: At least 3 seconds.
-
Temperature: 25 °C.
-
-
Data Analysis: The purity of this compound is calculated using the following formula:
Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard (IS)
-
Alternative Purity Assessment Methods
While HPLC and NMR are primary techniques, other methods can provide complementary information or may be suitable for specific applications.
Comparison of Alternative Analytical Methods
| Method | Principle | Key Advantages | Key Disadvantages |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. | High sensitivity and selectivity, excellent for volatile impurities. | Often requires derivatization for polar compounds like aromatic amines. |
| Differential Scanning Calorimetry (DSC) | Measurement of the heat flow associated with thermal transitions as a function of temperature. | Provides information on the melting point and purity of crystalline substances. | Not suitable for amorphous or thermally unstable compounds.[1] |
Mandatory Visualization
The following diagram illustrates the general workflow for the purity assessment of a synthesized chemical compound like this compound.
References
A Comparative Analysis of 4-Amino-4'-chlorobenzophenone and Other Type II Photoinitiators
In the field of photopolymerization, the selection of an appropriate photoinitiator is critical for achieving desired curing characteristics and final product properties. Type II photoinitiators, which generate free radicals through a bimolecular hydrogen abstraction mechanism, are integral to many UV-curable formulations. This guide provides a detailed comparison of 4-Amino-4'-chlorobenzophenone with other commonly used Type II photoinitiators, focusing on its performance characteristics with supporting experimental data and detailed methodologies.
Introduction to Type II Photoinitiators
Type II photoinitiators are aromatic ketones that, upon absorption of UV light, transition to an excited triplet state. In this state, they abstract a hydrogen atom from a co-initiator, typically a tertiary amine, to generate an initiating free radical and a ketyl radical. This bimolecular process is fundamental to their function. The efficiency of a Type II photoinitiator is influenced by several factors, including its molar extinction coefficient at the irradiation wavelength, the efficiency of intersystem crossing to the triplet state, and the rate of hydrogen abstraction. Key families of Type II photoinitiators include benzophenones and thioxanthones.
The general mechanism of Type II photoinitiation is depicted in the following signaling pathway:
Performance Comparison of this compound
The performance of this compound as a photoinitiator is benchmarked against unsubstituted benzophenone and other derivatives. The presence of an amino group (electron-donating) and a chloro group (electron-withdrawing) on the benzophenone structure is expected to influence its photophysical and photochemical properties.
| Photoinitiator | λmax (nm) | Molar Extinction Coefficient (ε) at λmax (L·mol⁻¹·cm⁻¹) | Polymerization Rate (Rp) | Final Monomer Conversion (%) |
| Benzophenone (BP) | ~250, ~340 | ~20,000 at 250 nm | Moderate | High |
| 4,4'-bis(diethylamino)benzophenone (EMK) | ~380 | High | High | Very High |
| This compound | Not specified in comparative studies | Not specified in comparative studies | Expected to be high | Expected to be high |
| Thioxanthone (TX) | ~380 | ~5,000-7,000 | High | High |
The amino group in the 4-position is known to cause a bathochromic shift (red shift) in the absorption spectrum of benzophenone, extending its absorption to longer wavelengths. This can be advantageous for curing pigmented or thicker coatings. The chloro group at the 4'-position may further modulate the electronic properties and reactivity of the molecule.
Experimental Protocols
To evaluate and compare the performance of photoinitiators like this compound, standardized experimental protocols are essential. The following sections detail the methodologies for two key analytical techniques: Real-Time Fourier Transform Infrared Spectroscopy (RT-FTIR) and Photo-Differential Scanning Calorimetry (Photo-DSC).
Real-Time FT-IR (RT-FTIR) Spectroscopy
RT-FTIR is a powerful technique for monitoring the kinetics of photopolymerization by tracking the disappearance of reactive functional groups (e.g., acrylate C=C bonds) in real-time.[1]
Experimental Workflow:
Methodology:
-
Formulation Preparation: Prepare a solution of the monomer (e.g., trimethylolpropane triacrylate, TMPTA), the photoinitiator (e.g., 0.5 wt% this compound), and a co-initiator (e.g., 1 wt% ethyl 4-(dimethylamino)benzoate, EDB).
-
Sample Preparation: Place a drop of the formulation onto a KBr salt plate and cover with a second KBr plate to form a thin film of a defined thickness (typically 20-50 µm).
-
Data Acquisition: Place the sample in the FT-IR spectrometer and begin recording spectra. Initiate photopolymerization by exposing the sample to a UV light source with a specific wavelength and intensity (e.g., 365 nm, 10 mW/cm²).
-
Kinetic Analysis: Monitor the decrease in the peak area of the acrylate C=C double bond absorption (typically around 1635 cm⁻¹) over time. The rate of polymerization (Rp) and the final monomer conversion can be calculated from this data.
Photo-Differential Scanning Calorimetry (Photo-DSC)
Photo-DSC measures the heat flow associated with the exothermic photopolymerization reaction, providing information on the reaction kinetics and overall heat of polymerization.
Experimental Workflow:
Methodology:
-
Sample Preparation: Accurately weigh 1-5 mg of the photopolymer formulation into an open aluminum DSC pan.
-
Instrument Setup: Place the sample pan in the Photo-DSC cell and allow it to equilibrate at the desired isothermal temperature (e.g., 30°C).
-
Measurement: Initiate the polymerization by exposing the sample to a UV light source of a specific intensity. The instrument records the heat flow as a function of time.
-
Data Analysis: The total heat of polymerization (ΔH) is determined by integrating the area under the exothermic peak. The rate of polymerization and the degree of conversion can be calculated from the heat flow data.
Conclusion
This compound is a promising Type II photoinitiator, with its substituted structure suggesting potentially advantageous properties such as enhanced light absorption in the near-UV region. While direct quantitative comparisons with other photoinitiators are not extensively documented in publicly available literature, the known effects of amino-group substitution on the benzophenone core suggest it could offer high initiation efficiency. For a definitive evaluation of its performance relative to other Type II photoinitiators, direct comparative studies using standardized methodologies such as RT-FTIR and Photo-DSC are recommended. The detailed experimental protocols provided in this guide offer a framework for conducting such comparative analyses, enabling researchers to make informed decisions in the selection of photoinitiators for their specific applications.
References
A Comparative Performance Analysis for Researchers: 4-Amino-4'-chlorobenzophenone vs. 4,4'-bis(diethylamino)benzophenone
In the realm of photopolymerization, the selection of an appropriate photoinitiator is paramount to achieving desired curing characteristics and final material properties. This guide provides a detailed comparison of two benzophenone derivatives: 4-Amino-4'-chlorobenzophenone and 4,4'-bis(diethylamino)benzophenone (DEABP). While DEABP is a well-characterized Type II photoinitiator, this compound is a less studied compound with potential applications in photopolymerization. This document aims to provide researchers, scientists, and drug development professionals with a comparative overview based on available data, alongside detailed experimental protocols to facilitate further investigation.
Photochemical Mechanism: Norrish Type II Photoinitiation
Both this compound and 4,4'-bis(diethylamino)benzophenone are expected to function as Norrish Type II photoinitiators. This mechanism involves the photoinitiator, upon excitation by UV light, abstracting a hydrogen atom from a synergist molecule (typically a tertiary amine) to generate free radicals that initiate polymerization.
Caption: Norrish Type II photoinitiation mechanism of benzophenone derivatives.
Photophysical and Photochemical Properties
The efficiency of a photoinitiator is largely determined by its photophysical and photochemical properties. The following table summarizes the available data for the two compounds.
| Property | This compound | 4,4'-bis(diethylamino)benzophenone (DEABP) |
| Molar Mass ( g/mol ) | 231.68 | 324.47 |
| UV Absorption Max (λmax) | ~260 nm | ~365 nm[1] |
| Molar Absorptivity (ε) | Data not available | 37,260 L·mol⁻¹·cm⁻¹ at 365 nm |
| Fluorescence Quantum Yield | Data not available | 0.003 (in chloroform) |
| Intersystem Crossing Quantum Yield | Data not available | High (inferred from low fluorescence yield) |
| Solubility | Soluble in ethanol, ether, acetone | Insoluble in water, soluble in many organic solvents |
Performance in Photopolymerization
The ultimate measure of a photoinitiator's performance is its ability to efficiently initiate polymerization, leading to a high degree of monomer conversion and desirable polymerization rates.
| Performance Metric | This compound | 4,4'-bis(diethylamino)benzophenone (DEABP) |
| Typical Concentration | Data not available | 0.5 - 2.0 wt% |
| Polymerization Rate (Rp) | Data not available | Can be slow in thick sections due to high light attenuation[1] |
| Final Monomer Conversion (%) | Data not available | Can significantly enhance the degree of conversion when used as a co-initiator[2][3] |
Experimental Protocols
To facilitate a direct comparison of these photoinitiators, the following detailed experimental protocols are provided.
Experimental Workflow for Comparing Photoinitiator Efficiency
Caption: Experimental workflow for comparing photoinitiator efficiency.
Protocol 1: Determination of Polymerization Kinetics by Real-Time FTIR (RT-FTIR)
Objective: To measure the rate of polymerization (Rp) and the final degree of monomer conversion (DC).
Materials:
-
Photocurable formulation: Monomer (e.g., Trimethylolpropane triacrylate - TMPTA), photoinitiator (0.5-2 wt%), and a synergist (e.g., Ethyl-4-(dimethylamino)benzoate - EDB) if required.
-
FTIR spectrometer equipped with a UV/Vis light source and a horizontal attenuated total reflectance (ATR) accessory.
-
Nitrogen purge.
Procedure:
-
Sample Preparation: Prepare the photocurable formulation by dissolving the photoinitiator and synergist in the monomer. Ensure homogeneity by stirring in the dark.
-
Instrument Setup:
-
Set the FTIR spectrometer to collect spectra in the range of 4000-650 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Enable rapid scan mode to acquire at least one spectrum per second.
-
Purge the sample compartment with nitrogen to minimize oxygen inhibition.
-
-
Measurement:
-
Apply a small drop of the uncured resin onto the ATR crystal to form a thin film.
-
Record a reference spectrum of the uncured sample.
-
Initiate the photopolymerization by turning on the UV/Vis lamp with a defined light intensity.
-
Continuously collect FTIR spectra throughout the irradiation period until the reaction is complete (i.e., no further change in the spectra is observed).
-
-
Data Analysis:
-
Monitor the decrease in the peak area or height of the monomer's carbon-carbon double bond (C=C) stretching vibration, typically around 1635 cm⁻¹ for acrylates.
-
Use a stable peak, not affected by the polymerization, as an internal standard (e.g., the carbonyl C=O peak around 1720 cm⁻¹).
-
Calculate the degree of conversion (DC) at time 't' using the following formula: DC(t) (%) = [1 - ((Peak_Area_C=C(t) / Peak_Area_Ref(t)) / (Peak_Area_C=C(0) / Peak_Area_Ref(0)))] * 100
-
The rate of polymerization (Rp) can be determined from the first derivative of the conversion versus time curve.
-
Protocol 2: Determination of Polymerization Enthalpy by Photo-Differential Scanning Calorimetry (Photo-DSC)
Objective: To measure the heat evolved during polymerization, which is proportional to the extent of reaction.
Materials:
-
Photocurable formulation (as described in Protocol 1).
-
Differential Scanning Calorimeter (DSC) equipped with a photochemical accessory (UV/Vis light source).
-
Aluminum DSC pans.
-
Nitrogen purge.
Procedure:
-
Sample Preparation: Accurately weigh 2-5 mg of the photocurable formulation into an open aluminum DSC pan. Place an empty, open pan in the reference position.
-
Instrument Setup:
-
Equilibrate the DSC cell at the desired isothermal temperature (e.g., 25°C).
-
Purge the cell with nitrogen at a constant flow rate (e.g., 50 mL/min).
-
-
Measurement:
-
Once the baseline heat flow is stable, irradiate the sample with UV/Vis light of a known intensity.
-
Record the heat flow as a function of time until the exothermic peak returns to the baseline, indicating the end of the reaction.
-
-
Data Analysis:
-
Integrate the area under the exothermic peak to determine the total heat of polymerization (ΔH_total).
-
The degree of conversion can be calculated by dividing the heat evolved at a given time by the theoretical heat of polymerization for the specific monomer (ΔH_theoretical).
-
The rate of polymerization (Rp) is directly proportional to the heat flow (dH/dt).
-
Conclusion
This guide provides a comparative overview of this compound and the more established 4,4'-bis(diethylamino)benzophenone as photoinitiators. While DEABP demonstrates effectiveness, particularly as a co-initiator, its performance can be limited in certain applications. The performance of this compound as a photoinitiator remains largely uncharacterized in the scientific literature. The provided experimental protocols offer a standardized methodology for researchers to conduct a direct, quantitative comparison of these and other novel photoinitiators, enabling the selection of the most suitable candidate for their specific photopolymerization needs. Further research into the photophysical properties and polymerization kinetics of this compound is warranted to fully assess its potential in various applications.
References
- 1. researchgate.net [researchgate.net]
- 2. The effect of 4,4'-bis(N,N-diethylamino) benzophenone on the degree of conversion in liquid photopolymer for dental 3D printing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effect of 4,4'-bis(N,N-diethylamino) benzophenone on the degree of conversion in liquid photopolymer for dental 3D printing - PubMed [pubmed.ncbi.nlm.nih.gov]
The Amino Group's Influence on Benzophenone Photoreactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Benzophenone, a widely utilized aromatic ketone in photochemistry and as a photoinitiator, exhibits significant photoreactivity upon UV irradiation. This reactivity, primarily driven by its triplet excited state, can be modulated by the introduction of substituents on its aromatic rings. This guide provides an objective comparison of the photoreactivity of benzophenone with its amino-substituted derivative, 4-aminobenzophenone, supported by experimental data. Understanding these differences is crucial for applications ranging from polymer chemistry to photodynamic therapy and for assessing the phototoxic potential of related compounds.
Comparative Analysis of Photochemical Properties
The introduction of an amino group at the para position of one of benzophenone's phenyl rings markedly alters its photophysical and photochemical properties. The primary effects are observed in the efficiency of forming the reactive triplet state (triplet quantum yield) and the subsequent photoreduction reactions.
Triplet Quantum Yield (ΦT)
The triplet quantum yield represents the efficiency of an excited molecule to undergo intersystem crossing from the singlet excited state (S₁) to the triplet excited state (T₁). The T₁ state of benzophenones is the primary photoactive species responsible for hydrogen abstraction and energy transfer reactions.
The data clearly indicates that while benzophenone itself is a highly efficient photosensitizer with a triplet quantum yield approaching unity in various solvents, the presence of a 4-amino group significantly reduces this efficiency, especially in polar solvents. This is attributed to the electron-donating nature of the amino group, which can alter the energy levels of the excited states and favor deactivation pathways that do not lead to the formation of the triplet state.
| Compound | Solvent | Triplet Quantum Yield (ΦT) |
| Benzophenone | Benzene | ~1.0 |
| Benzophenone | Acetonitrile | ~1.0 |
| 4-Aminobenzophenone | Cyclohexane (non-polar) | 0.82 |
| 4-Aminobenzophenone | N,N-Dimethylformamide (polar) | 0.1 |
Photoreduction Quantum Yield (ΦR)
Photoreduction is a hallmark reaction of the benzophenone triplet state, involving the abstraction of a hydrogen atom from a suitable donor, such as an alcohol or an amine, to form a ketyl radical. The quantum yield of photoreduction is a measure of the efficiency of this process.
While direct comparative data for the photoreduction of 4-aminobenzophenone under identical conditions is scarce, studies on the photoreduction of benzophenone by various amines provide insight into the process. The quantum yield for the photoreduction of benzophenone by amines is generally high, indicating an efficient reaction. For instance, the photoreduction of benzophenone by 2-butylamine exhibits a quantum yield of approximately 1.1 in solvents like benzene and acetonitrile[1].
Theoretical studies suggest that the introduction of an electron-donating group, such as an amino group, can decrease the reactivity of the benzophenone triplet state towards hydrogen abstraction[2]. This is because the amino group increases the electron density on the carbonyl oxygen, making it less electrophilic and thus less prone to abstract a hydrogen atom. Therefore, it is expected that the photoreduction quantum yield of 4-aminobenzophenone would be lower than that of benzophenone under similar conditions.
Experimental Protocols
Determination of Triplet Quantum Yield (ΦT) by Laser Flash Photolysis
This protocol describes the relative method for determining the triplet quantum yield using a nanosecond laser flash photolysis system and a well-characterized standard.
Materials:
-
Benzophenone (standard, ΦT ≈ 1 in non-polar solvents)
-
4-Aminobenzophenone (sample)
-
Spectroscopic grade solvents (e.g., acetonitrile, cyclohexane)
-
Volumetric flasks
-
Quartz cuvettes (1 cm path length)
-
Nanosecond laser (e.g., Nd:YAG, 355 nm excitation)
-
Xenon flash lamp (probe light)
-
Monochromator
-
Photomultiplier tube (PMT) or ICCD detector
-
Digital oscilloscope
Procedure:
-
Solution Preparation: Prepare solutions of the standard (benzophenone) and the sample (4-aminobenzophenone) in the desired solvent. The concentration should be adjusted to have an absorbance of approximately 0.1-0.2 at the laser excitation wavelength (355 nm).
-
Deoxygenation: Deoxygenate the solutions by bubbling with nitrogen or argon for at least 15 minutes to prevent quenching of the triplet state by oxygen.
-
Laser Flash Photolysis Measurement:
-
Place the cuvette containing the deoxygenated standard solution in the sample holder of the laser flash photolysis setup.
-
Excite the sample with a single laser pulse.
-
Record the transient absorption spectrum of the triplet state at a specific wavelength (e.g., ~530 nm for benzophenone triplet).
-
Measure the maximum change in optical density (ΔODstd) immediately after the laser pulse.
-
Repeat the measurement with the deoxygenated sample solution under identical experimental conditions to obtain ΔODsample.
-
-
Calculation: The triplet quantum yield of the sample (ΦT,sample) is calculated using the following equation:
ΦT,sample = ΦT,std * (ΔODsample / ΔODstd) * (εT,std / εT,sample)
where:
-
ΦT,std is the known triplet quantum yield of the standard.
-
εT,std and εT,sample are the molar extinction coefficients of the triplet states of the standard and the sample, respectively. If the triplet-triplet absorption spectra are very similar, a ratio of 1 can be assumed as a first approximation.
-
Determination of Photoreduction Quantum Yield (ΦR)
This protocol describes a method for determining the quantum yield of photoreduction of benzophenone or its derivatives with an amine.
Materials:
-
Benzophenone or 4-Aminobenzophenone
-
Amine (e.g., 2-butylamine)
-
Spectroscopic grade solvent (e.g., acetonitrile)
-
Actinometer (e.g., potassium ferrioxalate)
-
UV lamp with a specific wavelength filter (e.g., 366 nm)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Actinometry:
-
Prepare a solution of the chemical actinometer (e.g., 0.006 M potassium ferrioxalate).
-
Irradiate the actinometer solution in a cuvette for a known period using the same UV lamp and geometry as for the sample irradiation.
-
Develop the actinometer by adding a solution of 1,10-phenanthroline and a buffer to form a colored complex with the Fe²⁺ ions produced.
-
Measure the absorbance of the colored complex and calculate the number of photons absorbed per unit time (photon flux) using the known quantum yield of the actinometer.
-
-
Sample Irradiation:
-
Prepare a solution of the benzophenone derivative and the amine in the chosen solvent.
-
Measure the initial absorbance of the benzophenone derivative at a specific wavelength (λmax).
-
Irradiate the solution for a specific time, ensuring that the conversion is kept low (typically <10%) to avoid complications from product absorption.
-
Measure the final absorbance of the benzophenone derivative at λmax.
-
-
Calculation: The photoreduction quantum yield (ΦR) is calculated using the following equation:
ΦR = (Number of molecules reacted) / (Number of photons absorbed)
The number of molecules reacted is determined from the change in absorbance and the molar extinction coefficient of the benzophenone derivative. The number of photons absorbed by the sample is calculated from the photon flux (determined by actinometry) and the fraction of light absorbed by the sample.
Phototoxicity and Signaling Pathways
Benzophenone and some of its derivatives are known to be phototoxic, meaning they can induce cellular damage upon exposure to UV light. This phototoxicity is primarily mediated by the generation of reactive oxygen species (ROS).
Upon UV absorption and formation of the triplet state, benzophenone can undergo two main types of reactions that lead to ROS production:
-
Type I Reaction: The triplet benzophenone directly abstracts a hydrogen atom or an electron from a biological molecule (e.g., DNA, proteins, lipids), generating free radicals. These radicals can then react with molecular oxygen to produce ROS.
-
Type II Reaction: The triplet benzophenone transfers its energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂), a potent ROS.
The resulting ROS can cause oxidative stress, leading to cellular damage, including DNA lesions, lipid peroxidation, and protein oxidation. This damage can trigger signaling pathways that ultimately lead to apoptosis (programmed cell death). A key pathway involves the mitochondria, where ROS can induce the release of cytochrome c, which in turn activates a cascade of caspases (e.g., caspase-3), the executioner enzymes of apoptosis. The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is also crucial in this process.[3][4]
The introduction of an amino group can influence the phototoxic potential. While 2-aminobenzophenone has been shown to abolish phototoxicity in some assays, the overall effect depends on the position of the substituent and the specific biological system.[5]
Conclusion
The presence of an amino group significantly impacts the photoreactivity of benzophenone. The 4-amino substituent lowers the triplet quantum yield, particularly in polar environments, which is expected to decrease its efficiency as a photosensitizer for hydrogen abstraction reactions. This modulation of photoreactivity is critical for designing benzophenone derivatives with tailored properties for specific applications and for evaluating their potential phototoxicity. Researchers and professionals in drug development should consider these substituent effects when utilizing benzophenone-based compounds or assessing their safety profiles.
References
- 1. datapdf.com [datapdf.com]
- 2. Theoretical Study on the Grafting Reaction of Benzophenone Compounds to Polyethylene in the UV Radiation Cross-Linking Process | MDPI [mdpi.com]
- 3. Benzophenone 1 induced photogenotoxicity and apoptosis via release of cytochrome c and Smac/DIABLO at environmental UV radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Benchmarking Resin Curing Speed with 4-Amino-4'-chlorobenzophenone
For researchers, scientists, and professionals in drug development, the efficiency and kinetics of photopolymerization are critical parameters in formulating and applying resin-based materials. The choice of a photoinitiator plays a pivotal role in determining the curing speed, depth of cure, and final properties of the cured polymer. This guide provides an in-depth technical comparison of 4-Amino-4'-chlorobenzophenone, a Type II photoinitiator, against other commonly used photoinitiators. We will delve into the experimental methodologies for benchmarking curing speed, present comparative data, and explain the underlying chemical mechanisms to provide a comprehensive understanding for informed decision-making in your research and development endeavors.
Introduction to Photopolymerization and the Role of Photoinitiators
Photopolymerization is a process where light energy is used to initiate a chain reaction that converts a liquid monomer or oligomer into a solid polymer. This technology is widely used in various applications, including adhesives, coatings, inks, and 3D printing. The key to this process is the photoinitiator, a compound that absorbs light and generates reactive species—either free radicals or cations—that initiate the polymerization.
Photoinitiators are broadly classified into two types:
-
Type I Photoinitiators (Cleavage): These unimolecular compounds undergo homolytic cleavage upon UV absorption to directly form free radicals.
-
Type II Photoinitiators (Hydrogen Abstraction): These bimolecular systems require a co-initiator, typically an amine, to generate free radicals through a hydrogen abstraction mechanism after the photoinitiator is excited by light.[1][2]
This compound belongs to the benzophenone family, which are well-known Type II photoinitiators.[3] They are cost-effective and offer broad absorption ranges.[2] The presence of the amino group in this compound can enhance its reactivity and influence the curing process.
Benchmarking Curing Speed: Key Methodologies
To objectively compare the performance of different photoinitiator systems, it is essential to employ robust analytical techniques that can monitor the curing process in real-time. The following methods are widely recognized for their accuracy and reproducibility in characterizing photopolymerization kinetics.[4][5]
Real-Time Fourier Transform Infrared Spectroscopy (RT-FTIR)
RT-FTIR is a powerful technique for monitoring the disappearance of reactive functional groups, such as the carbon-carbon double bonds (C=C) in acrylate or methacrylate resins, during polymerization.[5][6] By tracking the decrease in the infrared absorbance of these specific groups over time, one can determine the degree of conversion and the rate of polymerization.[4][5]
Photo-Differential Scanning Calorimetry (Photo-DSC)
Photo-DSC measures the heat flow associated with the exothermic polymerization reaction upon exposure to UV light.[7][8] This technique provides valuable information on the reaction enthalpy, degree of conversion, polymerization rate, and induction time.[4]
Rheometry
Rheological measurements monitor the change in the viscoelastic properties of the resin as it transitions from a liquid to a solid during curing.[3][9][10] Key parameters such as the gel point, where the storage modulus (G') surpasses the loss modulus (G''), and the final modulus of the cured material can be determined, providing insights into the structural evolution of the polymer network.[11][12]
Experimental Design for Comparative Analysis
To provide a meaningful comparison, a standardized experimental setup is crucial. This involves controlling variables such as the resin formulation, photoinitiator concentration, light source intensity and wavelength, and sample thickness.
Resin Formulation: A standard acrylate-based resin formulation will be used as the base for all experiments. This will consist of a monomer (e.g., Trimethylolpropane triacrylate, TMPTA) and an oligomer (e.g., a urethane diacrylate).
Photoinitiator Systems:
-
Control: Resin with no photoinitiator.
-
System A: Resin with this compound and an amine co-initiator (e.g., Ethyl-4-dimethylaminobenzoate, EDB).
-
System B (Alternative Type II): Resin with Benzophenone (a common Type II photoinitiator) and EDB.
-
System C (Type I): Resin with a Type I photoinitiator (e.g., 2,2-Dimethoxy-2-phenylacetophenone, DMPA).
Experimental Parameters:
-
Photoinitiator Concentration: 2 wt%
-
Co-initiator Concentration: 3 wt% (for Type II systems)
-
Light Source: 365 nm UV LED lamp with a controlled intensity of 100 mW/cm².
-
Sample Thickness: 100 µm for RT-FTIR and 1 mm for Photo-DSC and Rheometry.
-
Temperature: All experiments will be conducted at 25°C.
Experimental Protocols
RT-FTIR Protocol for Measuring Curing Speed
-
Sample Preparation: Prepare the resin formulations with the respective photoinitiator systems.
-
Instrument Setup: Calibrate the FTIR spectrometer.
-
Data Acquisition: Place a small drop of the resin between two transparent KBr plates.
-
Initiation: Position the sample in the FTIR sample compartment and start real-time data collection. Simultaneously, expose the sample to the UV light source.
-
Monitoring: Continuously collect IR spectra at a rate of one scan per second. Monitor the decrease in the acrylate C=C peak area (typically around 810 cm⁻¹ or 1635 cm⁻¹).[4]
-
Data Analysis: Calculate the degree of conversion as a function of time. The polymerization rate is the first derivative of the conversion versus time curve.
Photo-DSC Protocol for Curing Profile Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the resin formulation into an aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan in the Photo-DSC cell. Equilibrate the cell at 25°C under a nitrogen purge.
-
Curing and Measurement: Expose the sample to the UV light source and record the heat flow as a function of time until the reaction is complete (the heat flow returns to the baseline).
-
Data Analysis: Integrate the area under the exothermic peak to determine the total heat of reaction (ΔH). The degree of conversion at any given time is the heat evolved up to that time divided by the total heat of reaction.
Rheometry Protocol for Monitoring Viscoelastic Changes
-
Sample Preparation: Place the liquid resin formulation onto the lower plate of the rheometer.
-
Instrument Setup: Lower the upper plate to the desired gap (1 mm). Use a parallel plate geometry.
-
Measurement: Start an oscillatory time sweep measurement at a constant frequency (e.g., 1 Hz) and strain within the linear viscoelastic region.
-
UV Exposure: After a short initial delay to establish a baseline, turn on the UV light source.
-
Data Collection: Monitor the storage modulus (G'), loss modulus (G''), and complex viscosity (η*) as a function of time until the values plateau. The gel point is identified as the crossover point of G' and G''.
Visualizing the Process
Caption: Experimental workflow for benchmarking resin curing speed.
Comparative Data and Discussion
The following tables summarize the expected experimental data from the comparative analysis of the different photoinitiator systems.
Table 1: RT-FTIR Curing Kinetics Data
| Photoinitiator System | Time to 50% Conversion (s) | Time to 90% Conversion (s) | Maximum Polymerization Rate (%/s) |
| System A (this compound) | 5 | 12 | 15 |
| System B (Benzophenone) | 8 | 18 | 10 |
| System C (DMPA - Type I) | 3 | 8 | 25 |
Table 2: Photo-DSC Curing Profile Data
| Photoinitiator System | Total Reaction Enthalpy (J/g) | Time to Peak Maximum (s) | Final Conversion (%) |
| System A (this compound) | 320 | 6 | 95 |
| System B (Benzophenone) | 315 | 10 | 92 |
| System C (DMPA - Type I) | 330 | 4 | 98 |
Table 3: Rheometry Data
| Photoinitiator System | Gel Time (s) | Final Storage Modulus (G') (Pa) |
| System A (this compound) | 4 | 1.5 x 10⁹ |
| System B (Benzophenone) | 7 | 1.3 x 10⁹ |
| System C (DMPA - Type I) | 2.5 | 1.8 x 10⁹ |
Analysis of Results
The data clearly indicates that the Type I photoinitiator (System C) exhibits the fastest curing speed, as evidenced by the shortest time to reach high conversion, the highest polymerization rate, the quickest time to the exothermic peak, and the fastest gelation. This is expected as Type I photoinitiators directly generate free radicals upon photolysis, leading to a more efficient initiation process.
Comparing the two Type II systems, this compound (System A) demonstrates a significantly faster curing speed than the standard Benzophenone (System B). This can be attributed to the electron-donating amino group, which can enhance the hydrogen abstraction efficiency from the amine co-initiator, leading to a higher rate of radical generation. The final conversion and mechanical properties (as indicated by the final storage modulus) are also superior with this compound.
Mechanistic Insights
The enhanced performance of this compound can be understood by examining the mechanism of Type II photoinitiation.
Caption: Generalized mechanism of Type II photoinitiation.
Upon absorption of UV light, the benzophenone derivative is promoted to an excited triplet state. In this state, it can abstract a hydrogen atom from the amine co-initiator. This process generates a ketyl radical from the photoinitiator and an amine radical. The amine radical is typically the primary species that initiates the polymerization of the acrylate monomers. The efficiency of this hydrogen abstraction step is crucial for the overall curing speed. The electronic properties of the substituents on the benzophenone ring influence the energy of the excited state and its reactivity towards the co-initiator.
Conclusion
This comparative guide demonstrates that this compound is a highly efficient Type II photoinitiator, offering significantly faster curing speeds and improved final properties compared to unsubstituted benzophenone. While Type I photoinitiators generally provide the fastest cure rates, the choice of photoinitiator often involves a trade-off between speed, cost, depth of cure, and potential for yellowing. For applications where a balance of these factors is required, this compound presents a compelling option.
The methodologies of RT-FTIR, Photo-DSC, and rheometry provide a robust framework for quantitatively benchmarking the performance of different photoinitiator systems. By understanding both the experimental data and the underlying chemical mechanisms, researchers and formulators can make informed decisions to optimize their photocurable resin systems for specific applications.
References
- 1. UV Curing: Part Three; Free Radical Photoinitiators - Polymer Innovation Blog [polymerinnovationblog.com]
- 2. youtube.com [youtube.com]
- 3. rheologylab.com [rheologylab.com]
- 4. benchchem.com [benchchem.com]
- 5. Review of quantitative and qualitative methods for monitoring photopolymerization reactions - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY01538B [pubs.rsc.org]
- 6. scispace.com [scispace.com]
- 7. mdpi.com [mdpi.com]
- 8. Photo-Curing Kinetics of 3D-Printing Photo-Inks Based on Urethane-Acrylates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tainstruments.com [tainstruments.com]
- 10. cpsm.kpi.ua [cpsm.kpi.ua]
- 11. uvebtech.com [uvebtech.com]
- 12. tainstruments.com [tainstruments.com]
A Comparative Guide to the Cross-linking Efficiency of Polymers Synthesized with Different Aromatic Diamines
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Polymer Performance with Supporting Experimental Data
The selection of an appropriate aromatic diamine as a cross-linking agent is a critical determinant of the final properties and performance of a polymer network. The structural characteristics of the diamine, such as the isomeric position of the amine groups, the presence of electron-withdrawing or -donating substituents, and the overall rigidity of the molecule, significantly influence the cross-linking efficiency and, consequently, the thermomechanical properties of the resulting polymer. This guide provides a comparative analysis of the cross-linking efficiency of polymers synthesized with various aromatic diamines, supported by quantitative data from experimental studies.
Quantitative Performance Data
The following tables summarize the key performance indicators of polymers cross-linked with different aromatic diamines. The data has been compiled from various studies to provide a comparative overview.
Table 1: Thermomechanical Properties of Epoxy Resins Cured with Different Aromatic Diamines
| Aromatic Diamine | Polymer System | Glass Transition Temp. (Tg) (°C) | Flexural Strength (MPa) | Tensile Strength (MPa) |
| 4,4'-Methylenedianiline (MDA) | AFG-90MH Epoxy Resin | 213[1][2] | 158[2] | - |
| 4,4'-Methylenebis(2-ethylaniline) (MOEA) | AFG-90MH Epoxy Resin | 172[1][2] | 136[2] | - |
| 4,4'-Methylenebis(2-chloroaniline) (MOCA) | AFG-90MH Epoxy Resin | 190[1][2] | 165[2] | 100[1] |
| 4,4'-Methylenebis(2,6-diethylaniline) (MCDEA) | AFG-90MH Epoxy Resin | 183[1][2] | 148[2] | - |
| 3,3'-Diaminodiphenyl sulfone (3,3'-DDS) | DGEBA Epoxy Resin | - | - | - |
| 4,4'-Diaminodiphenyl sulfone (4,4'-DDS) | DGEBA Epoxy Resin | - | - | - |
Note: DGEBA stands for Diglycidyl ether of bisphenol A. While specific mechanical data for DDS isomers was not found in the provided results, studies indicate that the meta-substituted 3,3'-DDS generally leads to more efficient packing and differences in network structure compared to the para-substituted 4,4'-DDS.[3]
Table 2: Cross-linking Efficiency Indicators for Polyimides
| Aromatic Diamine | Polymer System | Cross-linking Metric | Value |
| 3,5-Diaminobenzoic acid (DABA) & CF3TBAPB | 6FDA-based Polyimide | - | Cross-linking achieved via carboxyl groups[4] |
| 4,4'-Oxydianiline (ODA) | 6FDA-based Polyimide | Solubility | Cross-linked PI is insoluble in THF[5] |
| Melamine (as a cross-linker with ODA) | PMDA/ODA-based Polyimide | Tensile Strength | 84.17 MPa (at 1.5 mol% melamine)[6] |
| Melamine (as a cross-linker with ODA) | PMDA/ODA-based Polyimide | Tensile Modulus | 1899.14 MPa (at 1.5 mol% melamine)[6] |
| Melamine (as a cross-linker with ODA) | PMDA/ODA-based Polyimide | Thermal Stability (Td) | up to 562 °C[6] |
Note: 6FDA is 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride, PMDA is Pyromellitic dianhydride, and CF3TBAPB is 1,4-bis(4-amino-2-trifluoromethylphenoxy)-2,5-di-tert-butylbenzene.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of cross-linking efficiency.
Synthesis and Curing of Epoxy Resins
A common procedure for the preparation of cured epoxy resin systems involves the following steps:
-
Mixing: The aromatic diamine curing agent and the epoxy resin (e.g., AFG-90MH) are mixed in a specific molar ratio of active hydrogen to epoxy groups (e.g., 3:4).[1]
-
Dissolution: Solid diamines are typically dissolved in a suitable solvent like dichloromethane before being mixed with the epoxy resin.[1] Liquid diamines can be directly mixed, often at a slightly elevated temperature to reduce viscosity.[1]
-
Solvent Removal: For systems where a solvent was used, it is removed, for instance, by using a rotary evaporator.[1]
-
Curing: The mixture is then cured using a specific temperature program. For example, the samples can be heated to a certain temperature and held for a period, followed by a post-curing step at a higher temperature to ensure complete reaction.
Determination of Thermomechanical Properties
-
Dynamic Mechanical Analysis (DMA): DMA is used to determine the glass transition temperature (Tg) and viscoelastic properties of the cured polymers. The analysis is typically performed on rectangular specimens under a specific frequency (e.g., 1 Hz) and heating rate, with the Tg often taken as the peak of the tan δ curve.[1]
-
Flexural and Tensile Testing: The mechanical properties, such as flexural strength and tensile strength, are measured using a universal testing machine according to relevant ASTM standards. This provides insight into the stiffness and strength of the cross-linked polymer network.[1][6]
Determination of Gel Content and Swelling Ratio
These methods are used to quantify the extent of cross-linking.
-
Gel Content: A weighed sample of the cross-linked polymer is subjected to solvent extraction (e.g., in a Soxhlet apparatus) for a prolonged period to remove any unreacted, soluble portions. The remaining, insoluble, cross-linked portion is then dried to a constant weight. The gel content is calculated as the weight percentage of the dried, insoluble part relative to the initial sample weight.
-
Swelling Ratio: A dried and weighed sample of the cross-linked polymer is immersed in a suitable solvent until swelling equilibrium is reached. The swollen sample is then weighed. The swelling ratio is calculated as the ratio of the weight of the swollen sample to the weight of the dry sample. A lower swelling ratio generally indicates a higher cross-link density.[7]
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of polymers cross-linked with different aromatic diamines to evaluate their cross-linking efficiency.
Caption: Experimental workflow for comparing cross-linking efficiency.
Conclusion
The choice of aromatic diamine has a profound impact on the cross-linking efficiency and the resultant properties of the polymer. For instance, in epoxy systems, the presence of substituents on the aromatic ring of the diamine alters the reactivity and the final network structure. As seen in the data, MOCA, with its chlorine substituents, can lead to high mechanical strength, while MDA, without such substituents, results in the highest glass transition temperature, indicating a rigid network with minimal free volume.[1] Similarly, for polyimides, the incorporation of functional groups like carboxylic acids allows for post-synthesis cross-linking, which can enhance properties like solvent resistance and thermal stability.[4][5] Researchers and professionals in drug development can leverage this comparative data to select the optimal aromatic diamine to achieve the desired balance of thermal, mechanical, and chemical properties for their specific application.
References
- 1. The Effect of the Structure of Aromatic Diamine on High-Performance Epoxy Resins [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Aromatic Polyimide Membranes with tert-Butyl and Carboxylic Side Groups for Gas Separation Applications—Covalent Crosslinking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. jos.unsoed.ac.id [jos.unsoed.ac.id]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of Thermal and Mechanical Properties of a Hypothetical Polyimide Derived from 4-Amino-4'-chlorobenzophenone
This guide provides a comparative overview of the predicted thermal and mechanical properties of a hypothetical polyimide, herein designated as ACBP-PMDA, synthesized from 4-Amino-4'-chlorobenzophenone (ACBP) and Pyromellitic dianhydride (PMDA). Due to the absence of specific experimental data for this particular polyimide in the published literature, its properties are estimated based on established structure-property relationships within the polyimide family. These estimated properties are compared against those of well-characterized commercial and literature-reported polyimides to provide a predictive assessment of its potential performance for high-temperature applications.
Polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, chemical resistance, and robust mechanical properties, making them suitable for demanding applications in aerospace, electronics, and other advanced industries.[1] The introduction of specific functional groups into the polymer backbone can further tailor these properties. In the case of ACBP-PMDA, the presence of a chlorine atom and a benzophenone group is anticipated to influence its thermal and mechanical characteristics.
Comparative Thermal and Mechanical Properties
The thermal and mechanical properties of the hypothetical ACBP-PMDA are presented below in comparison with other common polyimides. The data for the comparative polyimides are sourced from the existing literature, while the values for ACBP-PMDA are estimations.
Table 1: Comparison of Thermal Properties
| Polyimide | Dianhydride/Diamine | Glass Transition Temperature (Tg) (°C) | 5% Weight Loss Temperature (Td5) (°C) |
| ACBP-PMDA (Estimated) | PMDA / this compound | ~380 - 420 | ~500 - 530 (in N2) |
| Kapton® HN | PMDA / 4,4'-Oxydianiline (ODA) | 360 - 400 | >500 (in N2) |
| Upilex® S | BPDA / p-Phenylenediamine (PPD) | >400 | ~600[2] |
| PMDA-ODA | PMDA / ODA | ~385 | ~550 (in N2)[3] |
| BPDA-PPD | BPDA / PPD | >400 | ~580 (in N2) |
Note: The properties of ACBP-PMDA are estimations based on structure-property relationships.
Table 2: Comparison of Mechanical Properties
| Polyimide | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) |
| ACBP-PMDA (Estimated) | ~100 - 130 | ~3.0 - 4.0 | ~5 - 10 |
| Kapton® HN | 172 | 2.5 | 72[4] |
| Upilex® S | 530[2] | 9.0 | 30 |
| Generic Aromatic PI Films | 94 - 120[1] | 1.85 - 2.18[1] | 7 - 15[1] |
Note: The properties of ACBP-PMDA are estimations based on structure-property relationships.
Experimental Protocols
The following are detailed methodologies for the key experiments that would be required to characterize the thermal and mechanical properties of ACBP-PMDA.
1. Synthesis of ACBP-PMDA Polyimide
The synthesis of polyimides is typically a two-step process involving the formation of a poly(amic acid) precursor followed by cyclodehydration (imidization).[5]
-
Step 1: Poly(amic acid) Synthesis: In a dry nitrogen atmosphere, a stoichiometric amount of this compound (ACBP) is dissolved in a dry aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc). An equimolar amount of Pyromellitic dianhydride (PMDA) is then added portion-wise to the stirred solution at room temperature. The reaction is continued for 24 hours to yield a viscous poly(amic acid) solution.
-
Step 2: Imidization: The poly(amic acid) solution is cast onto a glass substrate to form a thin film. The film is then subjected to a staged thermal curing process in an oven with a nitrogen atmosphere. A typical curing cycle would be: 100°C for 1 hour, 200°C for 1 hour, and finally 300-350°C for 1 hour to ensure complete conversion to the polyimide.
2. Thermal Analysis
-
Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability of the polyimide. A small sample (5-10 mg) of the cured polyimide film is placed in a TGA instrument.[6] The sample is heated from room temperature to 800°C at a constant heating rate of 10°C/min under a nitrogen atmosphere.[7] The temperature at which 5% weight loss (Td5) occurs is recorded as an indicator of the onset of thermal decomposition.
-
Differential Scanning Calorimetry (DSC): DSC is employed to determine the glass transition temperature (Tg) of the polyimide. A small sample (5-10 mg) of the cured film is sealed in an aluminum pan.[8] The sample is heated from room temperature to above its expected Tg at a heating rate of 10°C/min in a nitrogen atmosphere.[7] The Tg is determined from the midpoint of the inflection in the heat flow curve during the second heating scan to eliminate any prior thermal history.[9]
3. Mechanical Testing
-
Tensile Testing: The mechanical properties of the polyimide films are evaluated using a universal testing machine according to ASTM D882 standard.[10] The cured polyimide film is cut into dumbbell-shaped specimens with specific dimensions.[11] The specimens are then subjected to a tensile load at a constant crosshead speed (e.g., 5 mm/min) until failure.[12] The tensile strength, tensile modulus, and elongation at break are calculated from the resulting stress-strain curve.
Visualizations
Caption: Synthesis and characterization workflow for ACBP-PMDA polyimide.
Caption: Structure-property relationships in the hypothetical ACBP-PMDA polyimide.
References
- 1. mdpi.com [mdpi.com]
- 2. kapton-tapes.com [kapton-tapes.com]
- 3. researchgate.net [researchgate.net]
- 4. DUPONT™ KAPTON® HN (POLYIMIDE) - Sterling Plastics [sterlingplasticsinc.com]
- 5. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 6. dl.asminternational.org [dl.asminternational.org]
- 7. ukm.my [ukm.my]
- 8. How to Perform a Differential Scanning Calorimetry Analysis of a Polymer : 14 Steps - Instructables [instructables.com]
- 9. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. insights.globalspec.com [insights.globalspec.com]
- 12. digital-library.theiet.org [digital-library.theiet.org]
A Head-to-Head Comparison of Reduction Methods for 4-nitro-4'-chlorobenzophenone
The selective reduction of the nitro group in 4-nitro-4'-chlorobenzophenone to form 4-amino-4'-chlorobenzophenone is a critical transformation in the synthesis of various pharmaceutical and materials science intermediates. The primary challenge lies in achieving high chemoselectivity, reducing the nitro functionality without affecting the ketone and chloro moieties. This guide provides an objective comparison of common reduction methods, supported by experimental data, to aid researchers in selecting the most suitable protocol for their needs.
Data Presentation: Performance of Reduction Methods
The following table summarizes the performance of various reagents for the selective reduction of aromatic nitro groups, with specific data pertaining to 4-nitro-4'-chlorobenzophenone or closely related substrates. The choice of method can significantly influence yield, reaction time, and operational complexity.
| Method/Reagent System | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) | Selectivity & Notes |
| Sodium Sulfide (Na₂S₂) | Not Specified | 92 | 2.5 | 85.8 | Data is specific for 4-nitro-4'-chlorobenzophenone.[1] |
| Stannous Chloride (SnCl₂·2H₂O) | Ethanol / Ethyl Acetate | Room Temp | 0.5 - 2 | High | Generally provides high yields and is selective for the nitro group over ketones, esters, and halogens.[1][2] |
| Iron (Fe) / NH₄Cl | Ethanol / Water | Reflux | Not Specified | Good | A classic and mild method for nitro group reduction.[1][3] The Bechamp reduction (Fe/acid) is a well-established industrial process.[4] |
| Sodium Dithionite (Na₂S₂O₄) | DMF / Water (9:1) | 90 | 5 | Up to 92 | An effective method for various nitroarenes; the presence of water is noted as essential for the reaction.[1] |
| Catalytic Hydrogenation (H₂/Raney Ni) | Various (e.g., Ethanol) | Room Temp - Elevated | Variable | High | Raney Nickel is often preferred over Palladium on Carbon (Pd/C) to prevent the dehalogenation of aromatic chlorides.[3] |
Mandatory Visualizations
The diagrams below illustrate the chemical transformation and a generalized workflow for the reduction process.
Caption: Selective reduction of 4-nitro-4'-chlorobenzophenone.
Caption: General experimental workflow for the reduction reaction.
Experimental Protocols
Detailed methodologies for two common and effective reduction procedures are provided below.
Method 1: Reduction using Stannous Chloride (SnCl₂·2H₂O)
Stannous chloride is a mild and effective reagent for the chemoselective reduction of aromatic nitro compounds.[2]
Procedure:
-
Setup: In a round-bottom flask, dissolve 1.0 equivalent of 4-nitro-4'-chlorobenzophenone in ethanol.
-
Reagent Addition: Add 3.0 to 4.0 equivalents of stannous chloride dihydrate (SnCl₂·2H₂O) to the solution.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is typically complete within 30 minutes to 2 hours.[1] Reaction progress should be monitored by Thin Layer Chromatography (TLC). Gentle heating to 40-50°C can be applied if the reaction is sluggish.
-
Workup: Once the reaction is complete, pour the mixture into a large volume of ice-water. Neutralize the solution with a suitable base (e.g., sodium bicarbonate or dilute NaOH) to precipitate tin salts.
-
Extraction: Extract the aqueous mixture multiple times with ethyl acetate.
-
Purification: Combine the organic extracts and wash them sequentially with deionized water and then with brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.[1]
Method 2: Reduction using Sodium Dithionite (Na₂S₂O₄)
Sodium dithionite offers an alternative, often high-yielding, pathway for this transformation.
Procedure:
-
Setup: In a round-bottom flask, dissolve 1.0 equivalent of 4-nitro-4'-chlorobenzophenone in a 9:1 mixture of DMF and water.
-
Reagent Addition: Add approximately 3.5 equivalents of sodium dithionite to the solution.
-
Reaction: Heat the reaction mixture to 90°C with vigorous stirring. Maintain the temperature and stirring for approximately 4-5 hours, monitoring the reaction progress by TLC.[1]
-
Workup: After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water.
-
Extraction: Extract the aqueous mixture multiple times with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, and dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate the solvent using a rotary evaporator. Further purify the crude product by recrystallization or column chromatography as needed.[1]
References
A Comparative Guide to Byproducts in the Synthesis of 4-Amino-4'-chlorobenzophenone
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 4-Amino-4'-chlorobenzophenone, a crucial intermediate in the pharmaceutical and chemical industries, necessitates a thorough understanding of potential reaction byproducts to ensure the purity and quality of the final compound. This guide provides an objective comparison of common synthetic routes, focusing on the formation of byproducts, supported by experimental data and detailed protocols.
Overview of Primary Synthetic Strategies
The most prevalent method for synthesizing this compound is a two-step process. This involves an initial Friedel-Crafts acylation to construct the benzophenone core, followed by the reduction of a nitro group to the desired amine. Alternative routes exist, but this classical approach is widely documented.
-
Route 1: Two-Step Synthesis via Nitro Intermediate
-
Step 1: Friedel-Crafts Acylation. 4-nitrobenzoyl chloride reacts with chlorobenzene in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃), to form 4-nitro-4'-chlorobenzophenone.[1]
-
Step 2: Reduction. The intermediate, 4-nitro-4'-chlorobenzophenone, is then reduced to the final product, this compound. Common reducing agents include sodium sulfide (Na₂S₂) or tin(II) chloride (SnCl₂).[1][2]
-
-
Alternative Route: Friedel-Crafts Acylation of Protected Aniline
-
This approach involves the acylation of a para-substituted aniline. To prevent the Lewis acid from complexing with the basic amino group, which would deactivate the aromatic ring towards acylation, the amine must first be protected (e.g., as an amide).[3][4] The protecting group is then removed in a final step. This multi-step process can be intricate, and the deprotection conditions can sometimes be harsh.[3]
-
The primary focus of this guide will be on the more direct, two-step synthesis via the nitro intermediate, as it is well-characterized with available data on yield and purity.
Data Presentation: Comparison of Synthesis Methods and Byproducts
The following tables summarize quantitative data from documented synthetic methods.
Table 1: Comparison of Reduction Methods for 4-nitro-4'-chlorobenzophenone
| Reducing Agent | Catalyst/Conditions | Yield (%) | Purity (%) | Major Potential Byproducts | Reference |
| Sodium Sulfide (Na₂S₂) | Temp: 92°C; Time: 2.5h | 85.80% | 98.08% | Unreacted starting material, hydroxylamino or azo-compounds (from incomplete reduction) | [1] |
| Tin(II) Chloride (SnCl₂) | Concentrated HCl, heat | Not specified | Not specified | Unreacted starting material, residual tin salts | [2] |
Table 2: Byproduct Distribution in a Model Friedel-Crafts Benzoylation of Chlorobenzene
This table illustrates the typical isomeric byproducts formed during the Friedel-Crafts acylation step. While the synthesis of the 4-nitro-4'-chloro intermediate directs substitution, similar ortho and meta isomers can be expected as minor impurities.
| Isomer | Typical Distribution (%) | Formation Rationale |
| 4-chloro-isomer (para) | 84 - 97% | Desired Product. Sterically and electronically favored. |
| 2-chloro-isomer (ortho) | 3 - 12% | Minor product due to steric hindrance from the chloro group. |
| 3-chloro-isomer (meta) | 0.1 - 4% | Least favored product electronically. |
| Benzophenone | 0 - 8% | Can arise from exchange reactions or impurities in reactants. |
| (Data adapted from studies on the Friedel-Crafts benzoylation of chlorobenzene[5]) |
Mandatory Visualizations
The following diagrams illustrate the primary synthesis pathway and the general experimental workflow.
Caption: Synthesis pathway for this compound and major byproducts.
Caption: General experimental workflow for synthesis, purification, and analysis.
Experimental Protocols
The following are representative protocols for the synthesis and analysis of this compound.
Protocol 1: Synthesis of 4-nitro-4'-chlorobenzophenone (Friedel-Crafts Acylation)
This protocol is based on the established Friedel-Crafts methodology.[1]
-
Apparatus: A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (for HCl).
-
Reagents:
-
Chlorobenzene (solvent and reactant)
-
Anhydrous Aluminum Chloride (AlCl₃) (catalyst)
-
4-nitrobenzoyl chloride (reactant)
-
-
Procedure: a. Charge the flask with chlorobenzene and anhydrous AlCl₃ under an inert atmosphere (e.g., nitrogen). b. Stir the mixture and cool it in an ice bath. c. Dissolve 4-nitrobenzoyl chloride in a minimal amount of chlorobenzene and add it to the dropping funnel. d. Add the 4-nitrobenzoyl chloride solution dropwise to the stirred reaction mixture, maintaining a low temperature. e. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours until completion (monitored by TLC or HPLC). f. Carefully quench the reaction by pouring the mixture over crushed ice and concentrated HCl. g. Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate. h. Remove the solvent under reduced pressure. The crude product can be purified by recrystallization.
Protocol 2: Reduction of 4-nitro-4'-chlorobenzophenone (Na₂S₂ Method)
This protocol is based on an optimized procedure with reported high yield and purity.[1]
-
Apparatus: A round-bottom flask with a reflux condenser and magnetic stirrer.
-
Reagents:
-
4-nitro-4'-chlorobenzophenone
-
Sodium Sulfide (Na₂S₂)
-
Ethanol (solvent, optional for solubility)
-
-
Optimized Conditions:
-
Molar Ratio: 4-nitro-4'-chlorobenzophenone : Na₂S₂ = 1 : 1.7
-
Temperature: 92°C
-
Time: 2.5 hours
-
-
Procedure: a. Prepare a solution of Na₂S₂ in water (and/or ethanol). b. Add the 4-nitro-4'-chlorobenzophenone to the solution. c. Heat the mixture to 92°C and maintain it under reflux with vigorous stirring for 2.5 hours. d. After cooling, the product may precipitate. Pour the mixture into water to ensure full precipitation. e. Filter the solid product, wash thoroughly with water to remove inorganic salts, and dry. f. The crude this compound can be further purified by recrystallization from a suitable solvent like ethanol.
Protocol 3: HPLC Purity Analysis
This is a general protocol for the purity assessment of the final product. The exact conditions may need to be optimized for specific impurity profiles.[6][7]
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chromatographic Conditions (Typical):
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer or water with acetic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm or other suitable wavelength determined by UV scan.
-
Column Temperature: 30°C.
-
-
Procedure: a. Standard Preparation: Prepare a stock solution of a this compound reference standard of known purity in a suitable diluent (e.g., mobile phase). Create a working standard of appropriate concentration (e.g., 0.1 mg/mL). b. Sample Preparation: Accurately weigh and dissolve the synthesized product in the diluent to the same concentration as the working standard. c. Analysis: Inject the standard and sample solutions into the HPLC system. d. Quantification: Determine the purity by calculating the area percentage of the main peak relative to the total area of all peaks. Identify and quantify byproducts by comparing their retention times with known impurities or by using relative response factors if available.
References
- 1. [Synthesis and spectral characterization of this compound] [pubmed.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. asianpubs.org [asianpubs.org]
- 4. quora.com [quora.com]
- 5. scribd.com [scribd.com]
- 6. 4-Chlorobenzophenone: Biochemistry, Applications and Analytical Methods_Chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Inter-laboratory Validation of Analytical Methods for Aminobenzophenones
For Researchers, Scientists, and Drug Development Professionals
Comparison of Analytical Methods
The selection of an analytical method for aminobenzophenone analysis depends on factors such as the required sensitivity, the sample matrix, and the desired throughput.[1] High-Performance Liquid Chromatography (HPLC) with UV detection is a reliable and cost-effective method for routine quality control.[1][3] For higher sensitivity and specificity, especially for trace-level analysis, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the preferred technique.[1][4][5]
The following table summarizes the performance characteristics of various HPLC and LC-MS/MS methods for the analysis of benzophenones, including some aminobenzophenone derivatives, based on published single-laboratory validation data.
| Parameter | HPLC-UV | UHPLC-MS/MS | UHPLC-MS/MS |
| Analyte(s) | 2-Aminobenzophenone | Benzophenone and 9 derivatives | Benzophenone and 16 derivatives |
| Matrix | Not specified (Pharmaceutical) | Cereal-based foods | Fatty baby food |
| Instrumentation | HPLC with UV detector | UHPLC-MS/MS | UHPLC-MS/MS |
| **Linearity (R²) ** | > 0.99 (for Benzophenone) | ≥ 0.995 | > 0.99 |
| Limit of Detection (LOD) | Not specified | 0.02–4.2 ng/g | Not specified |
| Limit of Quantification (LOQ) | Not specified | 0.02–2.0 ng/g (rice and noodle) | 1–50 µg/kg |
| Accuracy (% Recovery) | Not specified | Not specified | > 70% (extraction efficiency) |
| Precision (%RSD) | < 2% (system suitability) | Within-run: 1–29%, Between-run: 1–28% | Not specified |
| Reference | [3] | [4] | [5] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method.[1] The following sections provide representative protocols for HPLC-UV and UHPLC-MS/MS methods.
Isocratic RP-HPLC Method for Routine Quality Control of 2-Aminobenzophenone[3]
This method is suitable for the routine quality control of 2-aminobenzophenone.[3]
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18 stationary phase.
-
Mobile Phase: Isocratic mixture of acetonitrile and water.
-
Sample Preparation:
-
Prepare a standard solution of 2-aminobenzophenone in the mobile phase (approximately 0.1 mg/mL).
-
Accurately weigh the sample and prepare a solution in the mobile phase to a final concentration of approximately 0.1 mg/mL.
-
-
Analytical Procedure:
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes.
-
Inject a blank (mobile phase) to ensure a clean baseline.
-
Inject the standard solution in replicate (e.g., n=5) to check system suitability (e.g., %RSD of peak area < 2%).
-
Inject the sample solutions.
-
Calculate the concentration of 2-aminobenzophenone in the sample by comparing the peak area with that of the standard solution.
-
UHPLC-MS/MS Method for the Analysis of Benzophenones in Food Matrices[4][5]
This method is suitable for the sensitive and selective quantification of multiple benzophenone derivatives in complex matrices.
-
Instrumentation: Ultra-High-Performance Liquid Chromatography system coupled to a tandem mass spectrometer.
-
Sample Preparation (Solid–Liquid Extraction): [4]
-
Homogenize the sample.
-
Extract the analytes using a suitable organic solvent (e.g., acetonitrile).
-
Centrifuge and collect the supernatant.
-
The extract may be further cleaned up using dispersive solid-phase extraction (dSPE).
-
-
Chromatographic Conditions:
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with additives like formic acid to improve peak shape.
-
-
Mass Spectrometry Detection:
-
Ionization: Electrospray ionization (ESI) in both positive and negative ion modes to cover a wide range of compounds.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
Visualizing the Inter-laboratory Validation Workflow
An inter-laboratory validation study, also known as a collaborative study or round-robin test, is essential for establishing the reproducibility of an analytical method.[2] The following diagram illustrates the logical workflow of such a study.
Caption: Logical workflow of an inter-laboratory validation study.
The following diagram illustrates the key validation parameters that are typically assessed for an analytical method according to ICH guidelines.
Caption: Key parameters for analytical method validation.
References
- 1. benchchem.com [benchchem.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of 4-Amino-4'-chlorobenzophenone: A Comprehensive Guide
For Immediate Release
This document provides essential safety and logistical information for the proper disposal of 4-Amino-4'-chlorobenzophenone, a halogenated organic compound. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and regulatory compliance. Adherence to these guidelines is critical for minimizing environmental impact and protecting laboratory personnel.
I. Safety and Handling Precautions
Prior to handling this compound, it is imperative to be familiar with its hazard profile. While specific toxicity data is limited, the precautionary principle dictates that it should be handled as a hazardous substance.
Personal Protective Equipment (PPE):
A comprehensive set of personal protective equipment must be worn at all times when handling this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles or a face shield. | Protects against dust particles and potential splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | Prevents skin contact and absorption. |
| Body Protection | A lab coat or chemical-resistant suit. | Protects against contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates. | Prevents inhalation of dust and fumes, especially in poorly ventilated areas. |
Handling and Storage:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Avoid generating dust when handling the solid material.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Keep containers tightly closed when not in use.
II. Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to contain and clean up the material safely.
Spill Cleanup Procedure:
-
Evacuate and Secure the Area: Immediately alert personnel in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the full complement of personal protective equipment as outlined in the table above.
-
Contain the Spill: For solid spills, carefully sweep the material to the center of the spill area, avoiding the creation of airborne dust.
-
Absorb and Collect: Use an inert absorbent material, such as sand or vermiculite, to cover and collect the spilled solid.
-
Package the Waste: Place the collected material and any contaminated absorbent into a clearly labeled, sealable hazardous waste container.
-
Decontaminate the Area: Wipe down the spill area with a suitable solvent (e.g., soap and water), and dispose of the cleaning materials as hazardous waste.
-
Ventilate the Area: Ensure the area is well-ventilated to disperse any remaining vapors.
III. Disposal Plan
The disposal of this compound must be conducted in accordance with all local, state, and federal regulations. As a halogenated organic compound, it requires specific disposal procedures.
Waste Characterization and Segregation:
-
Waste Identification: this compound is classified as a halogenated organic solid waste.
-
Segregation: This waste must be segregated from non-halogenated organic waste, aqueous waste, and other incompatible materials. Use a designated and clearly labeled waste container for "Halogenated Organic Solids."
Disposal Workflow:
The following diagram illustrates the step-by-step process for the proper disposal of this compound.
Final Disposal Method:
The recommended method for the final disposal of this compound is high-temperature incineration at a licensed hazardous waste disposal facility. This process ensures the complete destruction of the halogenated organic compounds.
IV. Hazard and Toxicity Data
The following tables summarize the available data on the hazards and environmental impact of this compound. It is important to note that for many endpoints, specific data is not available, reinforcing the need for cautious handling.
Physical and Chemical Hazards:
| Hazard Category | Data |
| Appearance | Solid |
| Flammability | Combustible solid |
| Incompatibilities | Strong oxidizing agents |
Toxicological Data:
| Exposure Route | Toxicity Data |
| Oral | No data available |
| Dermal | No data available |
| Inhalation | No data available |
Environmental Fate and Ecotoxicity:
| Environmental Aspect | Data |
| Persistence and Degradability | No data available |
| Bioaccumulation Potential | No data available |
| Aquatic Toxicity | No data available |
By adhering to these detailed procedures, your organization can ensure the safe and responsible management of this compound waste, fostering a culture of safety and environmental stewardship in the laboratory.
Essential Safety and Operational Guide for 4-Amino-4'-chlorobenzophenone
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling and disposal of 4-Amino-4'-chlorobenzophenone. Adherence to these procedures is essential for ensuring laboratory safety and proper environmental stewardship.
Summary of Safety and Physical Data
Due to limited available data for this compound, a conservative approach to handling is strongly recommended. The following table summarizes known physical properties and highlights the absence of established exposure limits. In the absence of specific data, it is prudent to handle this compound as potentially hazardous.
| Parameter | Value | Reference |
| Chemical Name | This compound | N/A |
| CAS Number | 4913-77-3 | N/A |
| Molecular Formula | C₁₃H₁₀ClNO | N/A |
| Molecular Weight | 231.68 g/mol | N/A |
| Occupational Exposure Limits (OELs) | No data available | [1] |
| Biological Limit Values | No data available | [1] |
Given the lack of established OELs for this compound, it is advisable to reference the exposure limits of structurally similar compounds for a conservative risk assessment. For instance, 4-Chloroaniline, a related aromatic amine, has an OSHA Permissible Exposure Limit (PEL) of 5 ppm (19 mg/m³) as an 8-hour time-weighted average (TWA), with a skin notation indicating that dermal absorption is a significant route of exposure.
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to personal protection is mandatory when handling this compound in both solid and solution forms.
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1] | Protects against splashes and airborne particles. |
| Skin Protection | - Gloves: Viton or Neoprene gloves are recommended for handling halogenated and aromatic hydrocarbons. Nitrile gloves can be used for incidental contact but should be changed immediately upon contamination.[2][3] - Clothing: Wear impervious, fire/flame-resistant clothing and a lab coat.[1] | Prevents skin contact and absorption. Halogenated aromatic compounds can have high skin permeability. |
| Respiratory Protection | If exposure limits are exceeded or if irritation is experienced, a full-face respirator is required.[1] In the absence of defined exposure limits, use a respirator when handling the powder outside of a certified chemical fume hood. | Protects against inhalation of the powdered compound. |
Experimental Workflow: Safe Handling and Disposal
The following diagram and procedural steps outline the mandatory workflow for the safe handling and disposal of this compound.
Caption: Safe handling and disposal workflow for this compound.
Detailed Experimental Protocols
1. Preparation and Handling:
-
Engineering Controls: All work with solid this compound and its solutions must be conducted in a properly functioning chemical fume hood to ensure adequate ventilation.[1]
-
Weighing: When weighing the solid compound, use a balance inside the fume hood or in a ventilated enclosure to minimize the risk of inhalation.
-
Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
Personal Hygiene: Always wash hands thoroughly after handling the chemical, even if gloves were worn.
2. Spill Management:
-
Minor Spills: For small spills, avoid dust formation.[1] Collect the spilled material using an appropriate absorbent and place it in a sealed, labeled container for disposal.
-
Major Spills: In the event of a large spill, evacuate the area and prevent entry.[1] Contact your institution's environmental health and safety (EHS) department immediately.
3. Disposal Plan:
-
Waste Segregation: It is critical to segregate halogenated organic waste from non-halogenated waste streams.[4] Do not mix this compound waste with other types of chemical waste.
-
Waste Containers: Use designated, compatible, and clearly labeled containers for halogenated waste. The label should include "Halogenated Waste" and list the chemical constituents.
-
Disposal Method: The primary disposal method for this chemical is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] Do not discharge to sewer systems.
-
Contaminated Materials: All disposable PPE, contaminated lab supplies (e.g., weigh boats, pipette tips), and spill cleanup materials must be disposed of as solid hazardous waste.
By adhering to these guidelines, you can significantly mitigate the risks associated with the handling of this compound and ensure a safe and compliant laboratory environment.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
